molecular formula C6H12ClNO B107887 ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride CAS No. 168960-19-8

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

货号: B107887
CAS 编号: 168960-19-8
分子量: 149.62 g/mol
InChI 键: DFJSXBUVSKWALM-IBTYICNHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSXBUVSKWALM-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703775, DTXSID701015728
Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1)
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Record name ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1)
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Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168960-19-8, 77745-28-9
Record name 2-Cyclopentene-1-methanol, 4-amino-, hydrochloride (1:1), (1S,4R)-
Source CAS Common Chemistry
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Record name [(1S,4R)-4-Amino-2-cyclopenten-1-yl]methanol hydrochloride (1:1)
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Record name ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride (1:1)
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Record name CIS(1S,4R)-(4-AMINOCYCLOPENT-2-ENYL)METHANOL HYDROCHLORIDE
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Foundational & Exploratory

Technical Guide: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS: 168960-19-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, with the CAS number 168960-19-8, is a chiral aminocyclopentene derivative of significant interest in pharmaceutical synthesis. Its rigid, stereochemically defined structure makes it a crucial building block for complex molecular architectures, most notably in the synthesis of carbocyclic nucleoside analogues. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic approach, and its primary application in drug development. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic protocols.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for understanding the compound's behavior in experimental settings.

PropertyValueReference
CAS Number 168960-19-8[2]
Molecular Formula C₆H₁₂ClNO[3]
Molecular Weight 149.62 g/mol [2]
Appearance White to yellow solid[3]
IUPAC Name [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
Synonyms (1S,4R)-4-Amino-2-cyclopentene-1-methanol Hydrochloride, (1S-cis)-4-Amino-2-cyclopentene-1-methanol Hydrochloride[4]
SMILES C1--INVALID-LINK--CO.Cl[2]
InChI Key DFJSXBUVSKWALM-IBTYICNHSA-N
Storage Store at 10°C - 25°C, keep under inert gas (Nitrogen)[2]

Synthesis

General Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

SynthesisWorkflow start (-)-Vince Lactam boc_protection BOC Protection (Di-tert-butyl dicarbonate) start->boc_protection reduction Reduction (Sodium Borohydride) boc_protection->reduction deprotection Deprotection (Dilute HCl) reduction->deprotection product ((1S,4R)-4-Aminocyclopent- 2-en-1-yl)methanol hydrochloride deprotection->product AbacavirSynthesis start ((1S,4R)-4-Aminocyclopent-2-en-1-yl) methanol hydrochloride coupling Coupling with Substituted Pyrimidine start->coupling cyclization Ring Closure to form Purine Ring coupling->cyclization product Abacavir cyclization->product

References

An In-Depth Technical Guide to (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

As an AI language model, I must clarify that "aminocyclopentenylmethanol HCl" is a non-specific chemical name. The positions of the amino and methanol groups on the cyclopentene ring are undefined, leading to multiple possible isomers. For this technical guide, we will focus on the well-documented and pharmaceutically relevant isomer, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride , a key intermediate in the synthesis of the antiretroviral drug Abacavir.

This document provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthesis of (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

PropertyValueCompound
Molecular Formula C₆H₁₂ClNO(3-Aminocyclopentyl)methanol hydrochloride[1]
Molecular Weight 151.63 g/mol (3-Aminocyclopentyl)methanol hydrochloride[1]
IUPAC Name (3-aminocyclopentyl)methanol;hydrochloride(3-Aminocyclopentyl)methanol hydrochloride[1]

Note: The data presented is for a saturated analog. Specific experimental data for the unsaturated (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl. Below are methodologies derived from available literature for related compounds and techniques.

2.1. Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the desired (1S,4R) isomer from its undesired (1R,4S) enantiomer is critical. A validated chiral HPLC method has been developed for this purpose.[2]

  • Instrumentation: Enantioselective High-Performance Liquid Chromatography (HPLC) system.

  • Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).[2]

  • Mobile Phase: 50mM Sodium Perchlorate with the pH adjusted to 2.0 using perchloric acid.[2]

  • Sample Preparation:

    • Stock solutions of the sample are prepared by dissolving an appropriate amount in the mobile phase to a concentration of 5 mg/ml.[2]

    • For method validation, a racemic mixture of the desired and undesired isomers is prepared at a concentration of 2.5 mg/ml.[2]

  • Method Parameters:

    • The resolution between the enantiomers should be greater than 2.0.[2]

    • Limit of Detection (LOD): 0.6 µg/ml.[2]

    • Limit of Quantification (LOQ): 2.0 µg/ml.[2]

    • Linearity Range: 2.0-7.5 µg/ml for the (1R, 4S) Isomer.[2]

2.2. Synthesis of Related Aminocyclopentanol Hydrochloride

While a specific protocol for (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not detailed, a method for a related compound, (1R,3S)-3-aminocyclopentanol hydrochloride, provides insight into a potential synthetic strategy involving a hetero-Diels-Alder reaction followed by several transformation steps.[3]

A general workflow for such a synthesis can be visualized as follows:

G cluster_0 Synthesis Workflow Start Starting Materials (e.g., Cyclopentadiene) Step1 Hetero-Diels-Alder Reaction Start->Step1 Step2 Reduction of Nitrogen-Oxygen Bond Step1->Step2 Step3 Chiral Separation (e.g., Enzymatic) Step2->Step3 Step4 Double Bond Reduction Step3->Step4 Step5 Deprotection Step4->Step5 Step6 Salt Formation (HCl) Step5->Step6 End Final Product Step6->End

A generalized synthetic workflow for aminocyclopentanol derivatives.

Signaling Pathways and Biological Activity

As a synthetic intermediate, (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl is not expected to have a direct biological function or interact with specific signaling pathways. Its significance lies in its role as a crucial building block for the synthesis of Abacavir. The mechanism of action of Abacavir involves its conversion in the body to the active triphosphate metabolite, carbovir triphosphate, which is a potent inhibitor of HIV reverse transcriptase.

The logical relationship from the intermediate to the active drug can be depicted as follows:

G Intermediate (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl Drug Abacavir Intermediate->Drug Chemical Synthesis Active_Metabolite Carbovir Triphosphate Drug->Active_Metabolite Metabolic Activation Target HIV Reverse Transcriptase Active_Metabolite->Target Inhibition

Relationship of the intermediate to the active pharmaceutical ingredient.

Conclusion

(1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol Hydrochloride is a vital chiral intermediate in the pharmaceutical industry. While detailed public data on its specific physical properties are scarce, established analytical methods, particularly chiral HPLC, are available for its quality control. The synthetic strategies for related aminocyclopentanol derivatives provide a foundational understanding for its production. Its importance is intrinsically linked to the therapeutic application of Abacavir in the treatment of HIV. Further research into the direct synthesis and characterization of this specific isomer would be beneficial for the optimization of Abacavir production.

References

An In-Depth Technical Guide to the Solubility of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Development

Solubility is a fundamental physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability and therapeutic efficacy. For an intermediate compound like ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, solubility data is critical for:

  • Process Chemistry: Efficient reaction kinetics, work-up, and purification are highly dependent on the solubility of reactants and intermediates in various solvent systems.

  • Crystallization and Polymorphism: Controlling the crystallization process, which is influenced by solubility, is essential for obtaining the desired polymorphic form of the final API.

  • Formulation Development: Although an intermediate, understanding its solubility can provide insights for the development of formulations for the final drug product.

The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility and stability.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 168960-19-8[1]
Molecular Formula C₆H₁₂ClNO[4]
Molecular Weight 149.62 g/mol [4]
Appearance White to yellow solid[2]
Storage Conditions Store at 10°C - 25°C under inert gas (Nitrogen)[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common solvents has not been published in peer-reviewed literature. To facilitate research and process development, the following table is provided as a template for organizing experimentally determined solubility data.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method Used
Water25Data not availableData not availableShake-Flask
Methanol25Data not availableData not availableShake-Flask
Ethanol25Data not availableData not availableShake-Flask
Isopropanol25Data not availableData not availableShake-Flask
n-Butanol25Data not availableData not availableShake-Flask
Dichloromethane25Data not availableData not availableShake-Flask
N,N-Dimethylformamide (DMF)25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableShake-Flask

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of this compound, this section provides detailed methodologies for established solubility assessment techniques.

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The excess solid should be clearly visible.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation at a high speed (e.g., 14,000 rpm for 10 minutes) followed by careful collection of the supernatant, or by filtration through a fine-pored (e.g., 0.22 µm) filter.

  • Quantification: Accurately dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock.[6]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

  • Precipitation Detection: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering.

  • Solubility Determination: The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (no precipitation).

Role in Synthetic Pathways and Experimental Workflows

This compound is a pivotal intermediate in the chemical synthesis of Abacavir.[2] The following diagram illustrates a generalized workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_intermediate Intermediate Formation cluster_final_step Final Synthesis Step cluster_product Final Product A This compound C Condensation A->C B 2,5-Diamino-4,6-dichloropyrimidine B->C D (1S,4R)-cis-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol C->D Ring Closure E Reaction with Cyclopropylamine D->E F Abacavir E->F

Synthetic Pathway to Abacavir

A common experimental workflow involves the condensation of this compound with a pyrimidine derivative, such as 2,5-diamino-4,6-dichloropyrimidine, in the presence of a base like sodium bicarbonate in a suitable solvent like n-butanol, followed by heating.[7] The resulting intermediate undergoes ring closure to form the purine ring system, which is then further reacted to yield Abacavir.[7]

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this vital parameter. The detailed experimental protocols for thermodynamic and kinetic solubility measurements offer a clear path for generating reliable in-house data. Understanding the solubility of this key intermediate is essential for the efficient and scalable synthesis of Abacavir and other related pharmaceutical compounds. The provided synthetic workflow diagram further elucidates the critical role of this compound in drug development.

References

In-Depth Technical Guide: Structure Elucidation of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride, a key intermediate in the synthesis of the antiretroviral drug Abacavir. This document details the spectroscopic and analytical techniques used to confirm the molecular structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an illustration of its role in the metabolic activation pathway of Abacavir.

Introduction

This compound, with the CAS number 168960-19-8, is a crucial chiral building block in the pharmaceutical industry.[1][2][3] Its primary significance lies in its role as a precursor to Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][4] The precise stereochemistry of this intermediate is critical for the therapeutic efficacy of the final active pharmaceutical ingredient. This guide will focus on the analytical methodologies employed to unequivocally determine its structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₂ClNO[5]
Molecular Weight 149.62 g/mol [5]
IUPAC Name [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride[5]
CAS Number 168960-19-8[1][2][3]
Appearance White to yellow solid
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. While publicly available detailed spectral data is limited, the expected outcomes and interpretation are discussed below based on standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentene ring and the hydroxymethyl group. The olefinic protons would appear in the downfield region, while the aliphatic and alcohol protons would be in the upfield region. The coupling constants between adjacent protons would be instrumental in confirming the cis relationship between the amino and hydroxymethyl groups.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The olefinic carbons would have characteristic chemical shifts in the downfield region, while the carbons bearing the amino and hydroxyl groups, as well as the methylene carbon of the hydroxymethyl group, would appear at distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base, at an m/z value consistent with its molecular formula (C₆H₁₁NO).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, the C=C stretch of the alkene, and the C-N and C-O stretching vibrations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the resolution of racemic Vince Lactam.[1]

Step 1: Resolution of Racemic Vince Lactam and Protection

  • Racemic Vince Lactam is resolved using a preparative chiral separation technique to obtain the desired (-) Lactam.[1]

  • The amino group of the resolved (+) Lactam is protected with Di-tert-butyl dicarbonate (Boc₂O) to form the tert-butyl carbonate ester.[1]

Step 2: Reduction of the Protected Lactam

  • The protected lactam is reduced with a reducing agent such as sodium borohydride to yield tert-butyl [(1S, 4R)-4-hydroxymethyl) cyclopent-2-en-1-yl]carbamate.[1]

Step 3: Deprotection to form the Hydrochloride Salt

  • The Boc-protected amino alcohol is hydrolyzed using dilute hydrochloric acid to remove the Boc protecting group and form the desired this compound.[1]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A validated chiral HPLC method is essential to determine the enantiomeric purity of the final product.

  • Column: Daicel Crownpack CR(+) (15 cm x 4.0 mm, 5 µm).[1]

  • Mobile Phase: 50mM Sodium Perchlorate, with the pH adjusted to 2.0 with perchloric acid.[1]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 200 nm.[1]

  • Sample Preparation: Dissolve an appropriate amount of the sample in the mobile phase to a final concentration of approximately 5 mg/mL.[1]

This method should provide a resolution of greater than 2.0 between the (1S,4R) and (1R,4S) enantiomers.[1]

Role in the Biological Pathway of Abacavir

This compound is a key precursor in the synthesis of Abacavir. Abacavir itself is a prodrug that requires intracellular phosphorylation to become pharmacologically active. The following diagram illustrates the metabolic activation pathway of Abacavir.

Abacavir_Activation cluster_synthesis Chemical Synthesis cluster_cell Infected Host Cell cluster_action Mechanism of Action Intermediate ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride Abacavir Abacavir Intermediate->Abacavir Synthetic Steps Abacavir_in Abacavir (Prodrug) Abacavir->Abacavir_in Administration & Cellular Uptake Abacavir_MP Abacavir Monophosphate Abacavir_in->Abacavir_MP Adenosine phosphotransferase Carbovir_MP Carbovir Monophosphate Abacavir_MP->Carbovir_MP Cytosolic Deaminase Carbovir_DP Carbovir Diphosphate Carbovir_MP->Carbovir_DP Guanylate Kinase Carbovir_TP Carbovir Triphosphate (Active Drug) Carbovir_DP->Carbovir_TP Nucleoside Diphosphate Kinase HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Elongation Carbovir_TP->Viral_DNA Chain Termination HIV_RT->Viral_DNA

Caption: Synthesis of Abacavir and its intracellular activation pathway.

Abacavir is converted intracellularly by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP competitively inhibits the activity of HIV-1 reverse transcriptase and also terminates viral DNA chain elongation by being incorporated into the growing DNA strand.

Conclusion

The structural integrity and stereochemical purity of this compound are paramount for its successful use in the synthesis of Abacavir. The combination of NMR, MS, and IR spectroscopy provides a robust framework for its structural confirmation. Furthermore, validated chiral HPLC methods are indispensable for ensuring the enantiomeric purity of this critical pharmaceutical intermediate. A thorough understanding of its properties and the analytical methods for its characterization are essential for researchers and professionals in the field of drug development and manufacturing.

References

Technical Guide: Spectroscopic and Synthetic Profile of Aminocyclopentenylmethanol HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride

  • Molecular Formula: C₆H₁₂ClNO

  • Molecular Weight: 149.62 g/mol

  • CAS Number: 168960-19-8

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

Solvent: D₂O Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.0 - 5.8m2HOlefinic protons (-CH=CH-)
~ 4.2 - 4.0m1HMethine proton adjacent to NH₃⁺
~ 3.7 - 3.5d2HMethylene protons of the methanol group (-CH₂OH)
~ 3.0 - 2.8m1HMethine proton adjacent to the methanol group
~ 2.6 - 2.4m1HAllylic methylene proton
~ 1.8 - 1.6m1HAllylic methylene proton

¹³C NMR (Carbon-13 NMR)

Solvent: D₂O Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 135 - 130Olefinic carbons (-CH=CH-)
~ 65 - 60Methylene carbon of the methanol group (-CH₂OH)
~ 58 - 53Methine carbon adjacent to NH₃⁺
~ 45 - 40Methine carbon adjacent to the methanol group
~ 35 - 30Allylic methylene carbon
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3200 - 2800Strong, BroadN-H stretch (primary ammonium salt)
3050 - 3000Medium=C-H stretch (alkene)
2960 - 2850MediumC-H stretch (alkane)
1650 - 1630WeakC=C stretch (alkene)
1600 - 1500MediumN-H bend (primary amine)
1470 - 1430MediumCH₂ bend
1050 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

m/zInterpretation
114.09[M+H]⁺, protonated free amine
96.08[M+H - H₂O]⁺, loss of water
83.07[M+H - CH₂OH]⁺, loss of the hydroxymethyl group

Experimental Protocols

The following is a detailed methodology for the synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, adapted from related synthetic procedures.

Synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride

This synthesis involves the hydrolysis of a BOC-protected precursor.

Materials:

  • tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

  • Dilute Hydrochloric Acid (e.g., 2M HCl)

  • Methanol

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Dissolve the starting material, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add an excess of dilute hydrochloric acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the remaining aqueous solution, add diethyl ether and stir vigorously to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the resulting white solid under vacuum to yield (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

synthesis_workflow Synthesis of Aminocyclopentenylmethanol HCl cluster_start Starting Material cluster_reaction Reaction cluster_product Product start BOC-protected aminocyclopentenylmethanol hydrolysis Acidic Hydrolysis (Dilute HCl) start->hydrolysis Deprotection product (1S,4R)-(4-Aminocyclopentenylmethanol) HCl hydrolysis->product Formation of HCl salt

Caption: Synthetic pathway for (1S,4R)-(4-Aminocyclopentenylmethanol) HCl.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Output sample Aminocyclopentenylmethanol HCl Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Mass-to-Charge Ratio Fragmentation Pattern ms->ms_data

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

The Genesis of Stability: An In-depth Technical Guide to the Discovery and History of Carbocyclic Nucleoside Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleosides, a class of nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene group, represent a cornerstone in the development of modern antiviral and anticancer therapies. This substitution confers remarkable metabolic stability by rendering the N-glycosidic bond impervious to cleavage by phosphorylases and hydrolases, a common degradation pathway for natural nucleosides.[1] This enhanced stability, coupled with their ability to be recognized by viral and cellular enzymes, has made them a fertile ground for drug discovery for over half a century. This technical guide delves into the seminal discoveries, historical milestones, synthetic evolution, and biological significance of carbocyclic nucleoside precursors, providing a comprehensive resource for researchers in the field.

A Historical Timeline: From Concept to Clinic

The journey of carbocyclic nucleosides is marked by key discoveries that propelled the field forward. Here are some of the pivotal moments:

  • 1966: The first synthesis of a racemic carbocyclic analogue of adenosine was described, laying the foundational chemistry for this new class of compounds.[1]

  • 1968: The naturally occurring (-)-enantiomer of carbocyclic adenosine, named aristeromycin, was isolated from Streptomyces citricolor. This discovery provided a natural lead compound and validated the biological relevance of this structural motif.[1][2]

  • 1981: The neplanocin family of carbocyclic nucleosides, including the potent antiviral agent neplanocin A, was isolated from Ampullariella regularis.[1]

  • 1983: The first enantiospecific synthesis of both (-)-aristeromycin and (-)-neplanocin A was achieved, enabling the production of stereochemically pure compounds for biological evaluation.[1]

  • 1988: The synthesis of carbovir, a carbocyclic guanosine analogue, was reported. Its potent anti-HIV activity, with low cytotoxicity, marked a significant breakthrough in the search for AIDS therapies.[1]

  • 1997: Abacavir, a prodrug of (-)-carbovir, was reported and subsequently approved by the FDA in 1998 for the treatment of HIV infection.[1]

  • 1997: The first report of Entecavir, a potent and selective inhibitor of the hepatitis B virus, was published. It gained FDA approval in 2005.[1]

Core Structural Advantages and Biological Activity

The fundamental advantage of carbocyclic nucleosides lies in their isosteric replacement of the furanose oxygen with a carbon atom. This seemingly subtle change has profound consequences:

  • Increased Chemical and Metabolic Stability: The C-C glycosidic bond is significantly more resistant to enzymatic cleavage than the hemiaminal ether linkage of natural nucleosides.[1]

  • Conformational Flexibility: The cyclopentane ring can adopt a wider range of conformations compared to the furanose ring, which can influence binding to target enzymes.

  • Lipophilicity: The replacement of oxygen with a methylene group generally increases the lipophilicity of the molecule, potentially improving cell permeability.[3]

These properties translate into a broad spectrum of biological activities, primarily as antiviral and anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in viral replication or cellular proliferation.

Quantitative Biological Activity Data

The following tables summarize the in vitro antiviral and anticancer activities of representative carbocyclic nucleosides.

Table 1: Antiviral Activity of Selected Carbocyclic Nucleosides

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AbacavirHIV-1MT-40.09>100>1111
EntecavirHBVHepG20.01>10>1000
Neplanocin ARSVHEp-20.53>40>75.5
Carbocyclic FIAU (C-FIAU)HSV-1Vero11>100>9.1
Carbocyclic FMAU (C-FMAU)HSV-1Vero4.4>100>22.7

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.[4]

Table 2: Anticancer Activity of Selected Carbocyclic Nucleosides

CompoundCancer Cell LineIC₅₀ (µM)
Neplanocin AL1210 (Leukemia)0.03
AristeromycinL1210 (Leukemia)0.04
3-DeazaaristeromycinL1210 (Leukemia)0.003

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces the viability of cancer cells by 50%.

Key Enzymatic Targets and Signaling Pathways

Carbocyclic nucleosides exert their biological effects by targeting critical cellular and viral enzymes. Two of the most important targets are S-adenosylhomocysteine (SAH) hydrolase and inosine monophosphate dehydrogenase (IMPDH).

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition

SAH hydrolase is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAH hydrolase leads to the accumulation of SAH, which is a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. These enzymes are crucial for the methylation of various biomolecules, including viral mRNA caps, which is essential for viral replication.[5][6]

SAH_Hydrolase_Inhibition SAM S-Adenosylmethionine (SAM) Methyltransferases Methyltransferases SAM->Methyltransferases Methyl Donor SAH S-Adenosylhomocysteine (SAH) SAH->Methyltransferases Feedback Inhibition SAH_Hydrolase SAH Hydrolase SAH->SAH_Hydrolase Methyltransferases->SAH Product Viral_mRNA_Capping Viral mRNA Capping Methyltransferases->Viral_mRNA_Capping Adenosine Adenosine SAH_Hydrolase->Adenosine Homocysteine Homocysteine SAH_Hydrolase->Homocysteine Carbocyclic_Nucleoside Carbocyclic Nucleoside (e.g., Neplanocin A) Carbocyclic_Nucleoside->SAH_Hydrolase Inhibition Viral_Replication Viral Replication Viral_mRNA_Capping->Viral_Replication

SAH Hydrolase Inhibition Pathway
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[7] Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for DNA and RNA synthesis, as well as for various signaling processes.[7][8] This depletion disproportionately affects rapidly proliferating cells, such as cancer cells and virus-infected cells, making IMPDH an attractive target for both anticancer and antiviral therapies.

IMPDH_Inhibition cluster_Guanine_Synthesis De Novo Guanine Nucleotide Synthesis IMP Inosine Monophosphate (IMP) IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation GTP->Cell_Proliferation Signal_Transduction Signal Transduction GTP->Signal_Transduction IMPDH->XMP Carbocyclic_Nucleoside_MP Carbocyclic Nucleoside Monophosphate Carbocyclic_Nucleoside_MP->IMPDH Inhibition

IMPDH Inhibition Pathway

Experimental Protocols

General Synthesis of a Carbocyclic Nucleoside Analogue

The following is a generalized workflow for the synthesis of many carbocyclic nucleosides, often involving a key coupling reaction between a protected carbocyclic amine and a purine or pyrimidine precursor.

Synthesis_Workflow Start Chiral Starting Material (e.g., Vince Lactam) Intermediate1 Functional Group Interconversions Start->Intermediate1 Intermediate2 Introduction of Amino Group Intermediate1->Intermediate2 Coupling Coupling with Nucleobase Precursor Intermediate2->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Carbocyclic Nucleoside Deprotection->Final_Product

General Synthetic Workflow

Example Protocol: Final Step in the Synthesis of Abacavir

This protocol describes the deprotection of an N-acylated precursor to yield abacavir.

  • Reaction: A mixture of N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide (10 g, 28 mmol), isopropanol (100 ml), and a 10% solution of NaOH (16.8 ml, 42 mmol) is refluxed for 1 hour.[9]

  • Workup: The resulting solution is cooled to 20-25 °C. The organic layer is neutralized to pH 7.0-7.5 with 17% hydrochloric acid and then concentrated to dryness under vacuum.[9]

  • Purification: The residue is crystallized from acetone (300 ml) to afford abacavir.[9]

  • Yield: 7.0 g (88%).[9]

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method for determining the antiviral efficacy of a compound.

  • Cell Seeding: Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.

  • Virus Infection: Serial dilutions of the virus are prepared, and a standardized amount of virus is added to the cell monolayers in the presence of varying concentrations of the test compound.

  • Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Staining and Counting: After an incubation period to allow for plaque formation, the cells are stained (e.g., with crystal violet or neutral red), and the plaques are counted.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is calculated.

Plaque_Reduction_Assay A Seed host cells in a multi-well plate B Incubate to form a confluent monolayer A->B C Prepare serial dilutions of the test compound B->C D Infect cells with virus in the presence of the compound C->D E Allow for viral adsorption D->E F Remove inoculum and add semi-solid overlay E->F G Incubate to allow for plaque formation F->G H Stain cells and count plaques G->H I Calculate EC₅₀ value H->I

Plaque Reduction Assay Workflow

Conclusion

The discovery and development of carbocyclic nucleoside precursors represent a triumph of medicinal chemistry. From their conceptualization to their establishment as life-saving drugs, these molecules have demonstrated the power of rational drug design. Their enhanced stability and potent biological activity have provided invaluable tools for combating viral diseases and cancer. The continued exploration of novel synthetic routes and the identification of new biological targets will undoubtedly lead to the development of the next generation of carbocyclic nucleoside therapeutics, further solidifying their legacy in the annals of pharmaceutical science.

References

The Pivotal Role of Chiral Aminocyclopentenol Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pursuit of novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Within the vast landscape of chemical scaffolds, chiral aminocyclopentenol derivatives have emerged as a privileged class of molecules, demonstrating significant potential across a spectrum of medicinal chemistry applications. Their inherent chirality, coupled with a versatile and functionalized five-membered ring system, allows for precise three-dimensional interactions with biological targets, leading to potent and selective modulation of physiological and pathological processes. This in-depth technical guide explores the core aspects of chiral aminocyclopentenol derivatives, detailing their synthesis, therapeutic applications, and mechanisms of action, with a focus on their roles as antiviral, anticancer, and glycosidase-inhibiting agents.

Synthesis of Chiral Aminocyclopentenol Derivatives: Building Blocks for Bioactivity

The stereocontrolled synthesis of chiral aminocyclopentenol derivatives is a critical aspect of their development as therapeutic agents. The precise spatial arrangement of the amino and hydroxyl groups on the cyclopentene ring is often paramount to their biological activity. Various synthetic strategies have been developed to achieve high enantioselectivity.

A highly efficient method for preparing enantiomerically enriched aminocyclopentenes involves a one-pot multistep process that combines an asymmetric Palladium(II)-catalyzed Overman rearrangement with a Ruthenium(II)-catalyzed ring-closing metathesis. This strategy allows for the multigram synthesis of (R)- or (S)-aminocyclopenta-2-enes with high enantiomeric excess (92% ee) under relatively mild conditions.[1] The synthetic utility of these intermediates is demonstrated by the stereoselective introduction of hydroxyl groups to generate cis-4- and cis-5-aminocyclopenta-2-en-1-ols, which are valuable building blocks for medicinal chemistry.[1]

Another approach focuses on the enantioselective synthesis of 4-acetylaminocyclopent-2-en-1-ols from tricyclo[5.2.1.02,6]decenyl enaminones. This method serves as a pathway to precursors for 5'-norcarbocyclic nucleosides and related antiviral compounds.[2] The process involves the reduction of an enaminone double bond with the simultaneous removal of a chiral auxiliary, followed by thermolysis to yield 4-N-acetylaminocyclopent-2-ene-1-ones in high optical and chemical yields.[2] Subsequent stereoselective reduction furnishes the desired amido alcohol.[2]

Representative Experimental Protocol: Asymmetric Synthesis of cis-Aminocyclopentenols

The following protocol is a generalized representation of a key synthetic transformation in the preparation of chiral aminocyclopentenol derivatives, based on established methodologies.[1]

One-Pot Asymmetric Overman Rearrangement and Ring-Closing Metathesis:

  • Reaction Setup: To a solution of a suitable diallylic alcohol in an appropriate solvent (e.g., THF), add a chiral palladium catalyst, such as a derivative of the Trost ligand, and a trichloroacetimidate derivative at room temperature.

  • Overman Rearrangement: Stir the reaction mixture at a controlled temperature until the rearrangement is complete, as monitored by thin-layer chromatography (TLC).

  • Ring-Closing Metathesis: To the reaction mixture, add a ruthenium-based metathesis catalyst (e.g., Grubbs' second-generation catalyst).

  • Cyclization: Heat the reaction mixture to reflux to facilitate the ring-closing metathesis reaction, monitoring progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched aminocyclopentene.

  • Hydroxylation: The resulting aminocyclopentene can then undergo stereoselective dihydroxylation (e.g., using OsO4/NMO) to introduce the hydroxyl groups, yielding the final chiral aminocyclopentenol derivative.

Therapeutic Applications and Mechanisms of Action

Chiral aminocyclopentenol derivatives have shown promise in several therapeutic areas, primarily due to their ability to mimic natural substrates and interact with key biological targets with high specificity.

Antiviral Activity

A significant application of chiral aminocyclopentenol derivatives is in the development of antiviral agents, particularly as carbocyclic nucleoside analogs. These compounds mimic the structure of natural nucleosides but possess a more stable carbocyclic ring in place of the labile glycosidic bond of the ribose or deoxyribose sugar. This structural modification imparts resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.

Mechanism of Action in HIV Therapy: Certain amine-type cyclopentanepyridinone derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity and thereby blocks the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3]

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle cluster_drug Drug Action cluster_enzyme Enzymatic Process Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Provirus Provirus Viral DNA->Provirus Integration Aminocyclopentenol\nDerivative (NNRTI) Aminocyclopentenol Derivative (NNRTI) Aminocyclopentenol\nDerivative (NNRTI)->Reverse Transcriptase (RT) Allosteric Inhibition Reverse Transcriptase (RT)->Viral DNA Synthesis

Figure 1: Mechanism of HIV-1 Reverse Transcriptase Inhibition. Chiral aminocyclopentenol derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and preventing the synthesis of viral DNA from the viral RNA template.

Influenza Neuraminidase Inhibition: Aminocyclopentanol derivatives, structurally similar to aminocyclopentenols, are potent inhibitors of the influenza virus neuraminidase.[3] This viral enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of neuraminidase, these inhibitors prevent the spread of the virus.[3]

Anticancer Activity

The structural diversity of chiral aminocyclopentenol derivatives makes them attractive scaffolds for the development of novel anticancer agents. Their ability to interact with specific kinases and other signaling proteins involved in cancer progression is a key area of investigation.

Targeting the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5] Some chiral natural products and their derivatives have been shown to exert their anticancer effects by modulating this pathway.[6][7] While direct evidence for chiral aminocyclopentenol derivatives is still emerging, their potential to act as kinase inhibitors suggests that they may target key components of the PI3K/Akt pathway, leading to the induction of apoptosis and inhibition of tumor growth.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_cellular_processes Cellular Outcomes cluster_drug_action Drug Intervention PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Chiral Aminocyclopentenol\nDerivative Chiral Aminocyclopentenol Derivative Chiral Aminocyclopentenol\nDerivative->PI3K Inhibits Chiral Aminocyclopentenol\nDerivative->Akt Inhibits

Figure 2: Potential Inhibition of the PI3K/Akt Signaling Pathway. Chiral aminocyclopentenol derivatives may exert anticancer effects by inhibiting key kinases such as PI3K or Akt, thereby disrupting downstream signaling that promotes cell proliferation and survival.

Glycosidase Inhibition

Chiral aminocyclopentenol and related aminocyclopentitol derivatives are potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[8][9] Their structural similarity to the carbohydrate moieties of natural glycosidase substrates allows them to bind to the active site of these enzymes with high affinity.

Structure-Activity Relationships: The inhibitory potency of these compounds is highly dependent on their stereochemistry. A perfect stereochemical match between the aminocyclopentitol and the glycosidase, including the configuration of the amino group corresponding to the enzyme's anomeric selectivity, is associated with the strongest inhibition.[8] N-alkylation of the amino group can also significantly influence inhibitory activity.[8]

Quantitative Biological Data

The following tables summarize the biological activity of representative chiral aminocyclopentenol and related derivatives from the literature.

Table 1: Antiviral Activity of Amine-Type Cyclopentanepyridinone Derivatives against HIV-1

CompoundEC50 (nM) vs. HIV-1IC50 (µM) vs. WT HIV-1 RTCC50 (µM)
9 54033.89> 100

Data from a study on novel amine-type cyclopentanepyridinone derivatives as NNRTIs.[2]

Table 2: Glycosidase Inhibition by Aminocyclopentitol Derivatives

CompoundTarget EnzymeKi (µM)
N-benzyl-β-D-galacto derivative 5 β-GalactosidasePotent Inhibition
N-benzyl-α-D-galacto aminocyclopentitol 6 α-GalactosidaseStrong Inhibition

Data from a structure-activity relationship study of aminocyclopentitol glycosidase inhibitors.[8][9]

Conclusion and Future Perspectives

Chiral aminocyclopentenol derivatives represent a highly promising and versatile scaffold in medicinal chemistry. Their unique structural features and inherent chirality enable the development of potent and selective inhibitors of a range of biological targets. The synthetic methodologies for their enantioselective preparation are well-established, providing a solid foundation for the generation of diverse chemical libraries for drug discovery.

Future research in this area will likely focus on several key aspects:

  • Expansion of Therapeutic Applications: While significant progress has been made in the antiviral and glycosidase inhibitor fields, the full potential of chiral aminocyclopentenol derivatives in other areas, such as oncology and neurodegenerative diseases, remains to be fully explored.

  • Structure-Based Drug Design: A deeper understanding of the molecular interactions between these derivatives and their biological targets through X-ray crystallography and computational modeling will facilitate the rational design of next-generation inhibitors with improved potency and selectivity.

  • Optimization of Pharmacokinetic Properties: Further derivatization and formulation studies will be crucial to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, enhancing their clinical translatability.

References

The Aminocyclopentene Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminocyclopentene scaffold, a five-membered carbocyclic ring bearing an amino group and a double bond, represents a core structural motif of significant interest in medicinal chemistry and drug discovery. Its prevalence in a range of biologically active natural products and synthetic compounds underscores its importance as a versatile pharmacophore. The conformational preorganization conferred by the cyclopentene ring, coupled with the chemical tractability of the amino group, provides a robust framework for the design of potent and selective modulators of various biological targets. This technical guide delves into the biological significance of the aminocyclopentene scaffold, exploring its role in anticancer, antiviral, and enzyme-inhibiting agents. We will examine key examples, their mechanisms of action, present quantitative data for structure-activity relationship (SAR) analysis, and provide detailed experimental protocols for assessing their biological activity.

The Aminocyclopentene Scaffold in Nature: A Source of Bioactive Leads

Nature has utilized the aminocyclopentene core to construct potent bioactive molecules. These natural products have served as crucial starting points for the development of therapeutic agents.

Carbocyclic Nucleoside Analogues: Aristeromycin and Neplanocin A

Aristeromycin and Neplanocin A are naturally occurring carbocyclic nucleoside analogues that feature an aminocyclopentene ring in place of the ribose sugar.[1][2] This structural modification confers resistance to enzymatic cleavage, enhancing their metabolic stability.[3]

  • Aristeromycin , isolated from Streptomyces citricolor, and Neplanocin A , from Ampullariella regularis, exhibit a broad spectrum of biological activities, including potent antiviral and anticancer effects.[1][2][4]

  • Their primary mechanism of action involves the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for recycling SAH, a byproduct of methylation reactions.[5][6] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits essential methylation processes, including viral mRNA capping, thereby disrupting viral replication.[2]

  • While potent, the therapeutic use of these natural products has been limited by their cytotoxicity, which is attributed to their phosphorylation by adenosine kinase to cytotoxic nucleotides.[6] This has spurred the development of numerous analogues to improve their therapeutic index.[5][7]

Mannostatin A: A Glycosidase Inhibitor

Mannostatin A, produced by Streptoverticillium verticillus, is a potent and competitive inhibitor of α-D-mannosidase.[5][8] It contains a closely related aminocyclopentitol scaffold, highlighting the utility of this core structure in mimicking carbohydrate transition states. Glycosidase inhibitors have therapeutic potential in various diseases, including diabetes and viral infections.[9][10]

Synthetic Aminocyclopentene Derivatives in Drug Development

The aminocyclopentene scaffold has been extensively explored in synthetic medicinal chemistry to generate novel therapeutic agents with diverse biological activities.

Anticancer Agents: Cyclopentenyl Cytosine (CPEC)

Cyclopentenyl cytosine (CPEC) is a synthetic carbocyclic analogue of cytidine that has demonstrated significant antineoplastic and antiviral properties.[4][11]

  • Mechanism of Action: CPEC is a pro-drug that is intracellularly phosphorylated to its active triphosphate form (CPEC-TP).[4][8][11] CPEC-TP acts as a potent, non-competitive inhibitor of CTP synthetase, the rate-limiting enzyme in the de novo synthesis of cytidine triphosphate (CTP).[1][8][11] The resulting depletion of intracellular CTP pools inhibits both DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][11]

  • Biological Activity: CPEC has shown activity against a range of cancer cell lines, particularly leukemia, with IC50 values in the nanomolar range.[4][12] For example, in Molt-4 human lymphoblasts, CPEC exhibited an IC50 of approximately 75 nM after a 16-hour exposure.[12] Another derivative, fluorocyclopentenyl-cytosine, has also demonstrated broad-spectrum and potent antitumor activity.[13][14][15]

Antiviral Agents: Targeting Viral Enzymes

The aminocyclopentene scaffold has been incorporated into molecules designed to inhibit key viral enzymes.

  • HIV Reverse Transcriptase Inhibitors: Aminocyclopentene derivatives have been synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[16] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[17]

  • Influenza Neuraminidase Inhibitors: Multisubstituted cyclopentane amide derivatives, which can be considered close analogues of aminocyclopentenes, have shown potent inhibitory activity against influenza neuraminidase.[18] Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells.[19] Certain derivatives have exhibited IC50 values in the low nanomolar range against influenza A neuraminidase.[18]

Quantitative Data on the Biological Activity of Aminocyclopentene Derivatives

The following tables summarize the quantitative data for representative aminocyclopentene and related cyclopentane derivatives, providing a basis for structure-activity relationship (SAR) analysis.

CompoundTarget Enzyme/ProcessCell Line/OrganismIC50/EC50Reference(s)
Cyclopentenyl Cytosine (CPEC)CTP Synthetase (Cell Proliferation)Molt-4 Lymphoblasts~75 nM (16h)[12]
6',6'-DifluoroaristeromycinMERS-CoV ReplicationVero Cells2.5 log reduction[7]
6'-β-FluoroaristeromycinSAH HydrolaseIn vitro0.37 µM[20]
AristeromycinSAH HydrolaseIn vitro1.32 µM[20]
(4′R)-5′-nor-3-deaza isoneplanocinJC Virus ReplicationN/A1.12 µM[21]
(4′S)-5′-nor-3-deaza isoneplanocinJC Virus ReplicationN/A59.14 µM[21]

Table 1: Anticancer and Antiviral Activity of Aminocyclopentene Derivatives.

CompoundTarget EnzymeInfluenza StrainIC50Reference(s)
1-Ethylpropylamide DerivativeNeuraminidase AInfluenza A0.015 µM[18]
Diethylamide DerivativeNeuraminidase AInfluenza A0.080 µM[18]
Dipropylamide DerivativeNeuraminidase AInfluenza A0.020 µM[18]
4-Morpholinylamide DerivativeNeuraminidase AInfluenza A0.030 µM[18]
1-Ethylpropylamide DerivativeNeuraminidase BInfluenza B3.0 µM[18]
Diethylamide DerivativeNeuraminidase BInfluenza B9.2 µM[18]
Dipropylamide DerivativeNeuraminidase BInfluenza B4.5 µM[18]
4-Morpholinylamide DerivativeNeuraminidase BInfluenza B5.8 µM[18]

Table 2: Neuraminidase Inhibitory Activity of Cyclopentane Amide Derivatives.

Signaling Pathways and Mechanisms of Action

The biological effects of aminocyclopentene-containing molecules are mediated through their interaction with specific cellular or viral signaling pathways.

CTP Synthetase Inhibition Pathway

The anticancer activity of Cyclopentenyl Cytosine (CPEC) is a direct consequence of its interference with the de novo pyrimidine synthesis pathway.

CTP_Inhibition cluster_synthesis De Novo Pyrimidine Synthesis UTP UTP CTP_Synthetase CTP Synthetase UTP->CTP_Synthetase ATP ATP ATP->CTP_Synthetase Glutamine Glutamine Glutamine->CTP_Synthetase CTP CTP CTP_Synthetase->CTP Apoptosis Apoptosis CTP_Synthetase->Apoptosis Depletion of CTP leads to DNA_RNA_Synthesis DNA & RNA Synthesis CTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation CPEC Cyclopentenyl Cytosine (CPEC) Kinases Cellular Kinases CPEC->Kinases CPEC_TP CPEC-TP CPEC_TP->Inhibition Kinases->CPEC_TP Inhibition->CTP_Synthetase Neuraminidase_Inhibition Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Attachment & Entry Budding_Virion Budding Virion Host_Cell->Budding_Virion Replication Sialic_Acid Sialic Acid Receptor Budding_Virion->Sialic_Acid Binds to Released_Virion Released Virion Neuraminidase Neuraminidase Neuraminidase->Sialic_Acid Cleaves Infection_Spread Spread of Infection Released_Virion->Infection_Spread Aminocyclopentene_Inhibitor Aminocyclopentene Neuraminidase Inhibitor Aminocyclopentene_Inhibitor->Inhibition Inhibition->Neuraminidase

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols and handling procedures for ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS No: 168960-19-8), a key intermediate in the synthesis of antiviral therapeutics such as Abacavir. Adherence to rigorous safety measures is paramount when working with this compound to ensure personnel safety and experimental integrity.

Compound Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 168960-19-8[1][2][3][4][5]
Molecular Formula C₆H₁₂ClNO[2][3][5][6]
Molecular Weight 149.62 g/mol [2][3][7]
Appearance White to yellow solid[6]
Purity ≥98% to ≥99.00%[5][6]
Synonyms (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, Abacavir Impurity 2[1][8]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements.

Hazard ClassGHS Hazard Statement
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.[6][9]
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3H412: Harmful to aquatic life with long lasting effects.[6][9]

Note: Some sources also indicate potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) for the isomeric compound ((1R,4S)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride.[10] Due to structural similarities, it is prudent to handle the (1S,4R) isomer with similar precautions.

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Safety Glasses with Side Shields or Goggles respirator NIOSH/MSHA Approved Respirator (if dust is generated) fume_hood Chemical Fume Hood ventilation Adequate Ventilation

Caption: Recommended PPE and Engineering Controls.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid dust formation. Handle as a solid where possible. If weighing and transferring, do so in a designated area with controlled ventilation, such as a chemical fume hood.

  • Prevent contact. Avoid contact with skin, eyes, and clothing.[8]

  • Avoid inhalation. Do not breathe dust, fume, gas, mist, vapors, or spray.[8][9]

  • Use appropriate tools. Use non-sparking tools for handling.

Storage:

  • Temperature: Store at room temperature or between 10°C - 25°C.[3][5]

  • Atmosphere: Keep under an inert gas, such as nitrogen, to prevent degradation.[3]

  • Container: Store in a tightly closed, suitable container in a dry and well-ventilated place.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention.[9]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Accidental Release Measures

A clear and concise spill response plan is essential for mitigating the risks associated with an accidental release.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Spill into a Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose

Caption: Spill Response Workflow.

Experimental Protocols and Solubility

While a universal, detailed experimental protocol for all applications of this compound is not feasible, the following provides guidance based on its use as a synthetic intermediate.

Dissolution for HPLC Analysis:

  • Solvent: A mobile phase consisting of 50mM Sodium Perchlorate with the pH adjusted to 2.0 with perchloric acid has been used to dissolve the compound for HPLC analysis.[9]

  • Procedure: A stock solution was prepared by dissolving an appropriate amount of the substance in the mobile phase to a concentration of 5mg/ml.[9]

Use in Chemical Synthesis (Abacavir Synthesis):

  • Reaction Solvents: Ethanol and isopropanol have been documented as solvents in reactions involving this compound.

  • Reagents: It is often reacted with substituted pyrimidines in the presence of a base such as triethylamine.

  • Temperature: Reactions have been carried out at elevated temperatures, for example, in hot ethanol or at 90-95°C in isopropanol.

Solubility:

Toxicological and Ecological Information

Toxicological Information:

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available for oral, dermal, or inhalation routes. The toxicological properties have not been fully investigated.

  • Skin Sensitization: May cause an allergic skin reaction.[6][9]

Ecological Information:

  • Toxicity to Aquatic Life: Harmful to aquatic life with long-lasting effects.[6][9] Avoid release to the environment.[8]

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Contaminated packaging should be treated as the product itself. Do not allow the product to enter drains.

Conclusion

This compound is a valuable synthetic intermediate that requires careful and informed handling. This guide summarizes the known safety and handling information to aid researchers in establishing safe laboratory practices. Due to the limited toxicological data, a conservative approach to handling, emphasizing the minimization of all potential routes of exposure, is strongly recommended. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

Methodological & Application

Synthetic Routes to Carbocyclic Nucleosides Utilizing Aminocyclopentenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Carbocyclic nucleosides are a critical class of therapeutic agents characterized by the replacement of the furanose oxygen of natural nucleosides with a methylene group. This structural modification imparts enhanced metabolic stability against enzymatic degradation, making them promising candidates for antiviral and anticancer drugs. A key building block in the asymmetric synthesis of these important molecules is aminocyclopentenylmethanol and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleosides using these versatile synthons.

Introduction

The synthesis of carbocyclic nucleosides from aminocyclopentenylmethanol precursors typically follows a convergent strategy. This approach involves the preparation of a suitably protected aminocyclopentane intermediate which is then coupled with a heterocyclic base. Key to this strategy is the stereocontrolled functionalization of the cyclopentane ring to mimic the stereochemistry of natural ribose sugars. The primary amino and hydroxyl groups of aminocyclopentenylmethanol offer convenient handles for the introduction of protecting groups and for the subsequent coupling reactions.

Two common strategies for the crucial C-N bond formation between the carbocyclic moiety and the nucleobase are the Mitsunobu reaction and the construction of the heterocyclic ring onto a pre-existing cyclopentylamine. The choice of strategy often depends on the desired nucleobase and the overall synthetic plan.

Synthetic Workflow Overview

The general synthetic pathway for the preparation of carbocyclic nucleosides from an aminocyclopentenylmethanol derivative can be visualized as a multi-step process involving protection, activation, coupling, and deprotection.

G cluster_0 Carbocyclic Core Preparation cluster_1 Coupling with Nucleobase cluster_2 Final Product Formation A Aminocyclopentenylmethanol B Protection of Amino and Hydroxyl Groups A->B e.g., Boc, TBDPS C Protected Aminocyclopentanol B->C D Activation of Hydroxyl Group (e.g., for Mitsunobu reaction) C->D F Coupling Reaction D->F E Nucleobase (e.g., Purine, Pyrimidine) E->F G Protected Carbocyclic Nucleoside F->G e.g., Mitsunobu Reaction or SN2 Displacement H Deprotection G->H I Carbocyclic Nucleoside H->I G cluster_0 Synthetic Approaches cluster_1 Key Transformations cluster_2 Advantages A Aminocyclopentenylmethanol Derivative B Convergent Synthesis A->B C Linear Synthesis A->C D Coupling of Protected Carbocycle and Nucleobase B->D E Stepwise Construction of Heterocycle on Cyclopentylamine C->E F High Flexibility Access to Diverse Analogues D->F G Well-established for Specific Targets E->G

Application Notes: Synthesis of Abacavir Utilizing ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1][2] A critical chiral intermediate in the synthesis of Abacavir is ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol and its hydrochloride salt.[3][4][5][6] This application note details a representative synthetic protocol for the preparation of Abacavir from this key intermediate, based on established chemical literature. The process involves the condensation of the aminocyclopentene moiety with a substituted pyrimidine, followed by cyclization to form the purine ring system and subsequent introduction of the cyclopropylamino group.

Core Synthesis Pathway

The synthesis of Abacavir from ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride generally follows a convergent synthesis strategy. The key steps involve the construction of the purine base onto the chiral cyclopentenyl scaffold. While various specific reagents and conditions are reported in the literature, a common approach is outlined below.

Experimental Protocols

Protocol 1: Synthesis of Abacavir

This protocol describes a multi-step synthesis of Abacavir starting from the condensation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol with a functionalized pyrimidine, followed by purine ring formation and final modification.

Step 1: Condensation of ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol with N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide

  • In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol (or its hydrochloride salt with prior neutralization) in a suitable solvent such as ethanol.

  • Add N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide and a base (e.g., triethylamine or sodium carbonate) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting intermediate, N-[2-amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide, by crystallization or column chromatography.

Step 2: Cyclization to form the 6-chloropurine intermediate

  • Dissolve the purified intermediate from Step 1 in a suitable cyclizing agent, such as diethoxymethyl acetate or triethyl orthoformate.

  • Heat the reaction mixture to reflux.

  • Monitor the formation of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol by HPLC.

  • Once the reaction is complete, cool the mixture and evaporate the volatile components under vacuum.

  • The crude product can be used in the next step with or without further purification.

Step 3: Introduction of the cyclopropylamino group

  • To the crude product from Step 2, add cyclopropylamine in a suitable solvent like n-butanol or isopropanol.

  • Heat the reaction mixture in a sealed reactor to 90-95°C for several hours.[7]

  • Monitor the displacement of the chlorine atom by HPLC.

  • After completion, cool the reaction mixture and remove the solvent.

  • The resulting crude Abacavir can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate or acetone) to yield the final product.[8]

Data Presentation

Table 1: Summary of Reported Yields for Abacavir Synthesis Steps

StepStarting MaterialProductReagents/SolventsYield (%)Reference
Displacement of Chlorine with Cyclopropylamine and Deprotection (example of a final step)N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramideAbacavirIsopropanol, 10% NaOH90[8]
Displacement of Chlorine with Cyclopropylamine and Deprotection (alternative crystallization)N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramideAbacavirIsopropanol, 10% NaOH, Acetone88[8]
Displacement of Chlorine with Cyclopropylamine and Deprotection (alternative workup)N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramideAbacavirIsopropanol, 10% NaOH, tert-butyl methyl ether77[9]
Synthesis of an N-acylated precursor to AbacavirN-{4-chloro-5-formamido-6-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enylamino]pyrimidin-2-yl}isobutyramideN-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramideNaHCO3, cyclopropylamine, isopropanol21[9]

Visualizations

Diagram 1: Synthetic Workflow for Abacavir

Abacavir_Synthesis cluster_start Starting Materials cluster_intermediates Intermediate Stages cluster_final Final Product start_amino ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride intermediate1 N-[2-amino-4-chloro-6-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-5-yl]formamide start_amino->intermediate1 Condensation start_pyrimidine N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide start_pyrimidine->intermediate1 intermediate2 (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol intermediate1->intermediate2 Cyclization final_product Abacavir intermediate2->final_product Amination with cyclopropylamine

Caption: Synthetic workflow for Abacavir production.

Diagram 2: Logical Relationship of Key Components

Abacavir_Components chiral_intermediate ((1S,4R)-4-aminocyclopent-2-en-1-yl)methanol hydrochloride purine_formation Purine Ring System Formation chiral_intermediate->purine_formation pyrimidine_core Substituted Pyrimidine Ring pyrimidine_core->purine_formation final_modification Cyclopropylamine Addition purine_formation->final_modification abacavir Abacavir final_modification->abacavir

Caption: Key components in Abacavir synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Aminocyclopentenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclopentenylmethanol derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities. The functionalization of these chiral synthons through palladium-catalyzed reactions offers a powerful and versatile strategy for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high stereo- and regioselectivity. This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving aminocyclopentenylmethanol derivatives, with a focus on allylic substitution reactions, which are instrumental in the synthesis of antiviral drugs like Abacavir.

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of this chemistry.[1] It involves the reaction of an allylic substrate containing a leaving group with a nucleophile in the presence of a palladium catalyst.[1] The reaction proceeds through a π-allylpalladium intermediate, allowing for the stereoselective introduction of a variety of nucleophiles.[1] The use of chiral ligands in these reactions has enabled the development of highly enantioselective transformations, which are crucial for the synthesis of chiral drug molecules.[1]

Key Applications in Drug Discovery

The primary application of palladium-catalyzed reactions on aminocyclopentenylmethanol scaffolds lies in the synthesis of carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification often imparts enhanced metabolic stability and can lead to potent biological activity.

A prominent example is the synthesis of Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. A key step in several synthetic routes to Abacavir involves the palladium-catalyzed coupling of a protected aminocyclopentenylmethanol derivative with a purine base.[2]

Experimental Protocols

The following protocols are representative examples of palladium-catalyzed reactions performed on aminocyclopentenylmethanol derivatives.

Protocol 1: Palladium-Catalyzed Allylic Amination in the Synthesis of an Abacavir Intermediate

This protocol describes the N-allylation of a purine derivative with a chiral aminocyclopentenyl benzoate, a key step analogous to synthetic routes for Abacavir.[2]

Reaction Scheme:

Materials:

  • (1R,4S)-4-(Benzoylamino)-2-cyclopenten-1-yl benzoate

  • 2-Amino-6-chloropurine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-amino-6-chloropurine (1.0 eq) and cesium carbonate (1.02 eq).

  • Add anhydrous DMSO to the flask.

  • Stir the mixture at 60 °C for 2 hours.

  • In a separate flask, dissolve (1R,4S)-4-(benzoylamino)-2-cyclopenten-1-yl benzoate (0.64 eq) and tetrakis(triphenylphosphine)palladium(0) (0.14 eq) in anhydrous DMSO.

  • After the initial 2-hour stirring period, cool the purine mixture to room temperature.

  • Add the solution of the aminocyclopentenyl benzoate and palladium catalyst to the reaction flask.

  • Heat the reaction mixture to 65 °C and stir for 2.25 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture containing the desired N-allylated product can be carried forward to the next synthetic step after appropriate workup and purification.

Quantitative Data:

EntrySubstrate 1Substrate 2Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1(1R,4S)-4-(benzoylamino)-2-cyclopenten-1-yl benzoate2-Amino-6-chloropurinePd(PPh₃)₄ (14)Cs₂CO₃ (1.02)DMSO652.25N/A*[2]

Yields for this specific step are often reported as part of a multi-step synthesis and may not be explicitly provided for the isolated intermediate.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Tsuji-Trost Reaction

The palladium-catalyzed allylic substitution (Tsuji-Trost reaction) proceeds through a well-defined catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and predicting product stereochemistry.

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle pd0 Pd(0)L_n pi_allyl η³-Allyl-Pd(II)L_n⁺ pd0->pi_allyl Oxidative Addition product_complex Product-Pd(0) Complex pi_allyl->product_complex Nucleophilic Attack (Nu⁻) product_complex->pd0 Product Release product Substituted Product product_complex->product substrate Allylic Substrate (with leaving group) substrate->pd0 nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl

Caption: Catalytic cycle of the palladium-catalyzed Tsuji-Trost allylic substitution reaction.

General Experimental Workflow for Catalyst Screening and Optimization

The development of a successful palladium-catalyzed reaction often requires screening of various parameters to achieve optimal yield and selectivity. The following workflow illustrates a typical optimization process.

Experimental_Workflow cluster_workflow Experimental Workflow for Reaction Optimization start Define Reaction: Substrate, Nucleophile, Product catalyst_screen Screen Palladium Precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂) start->catalyst_screen ligand_screen Screen Ligands (e.g., Phosphines, N-heterocyclic carbenes) catalyst_screen->ligand_screen base_screen Screen Bases (e.g., Cs₂CO₃, K₂CO₃, DBU) ligand_screen->base_screen solvent_screen Screen Solvents (e.g., THF, Dioxane, DMF, Toluene) base_screen->solvent_screen optimization Optimize Conditions (Temperature, Concentration, Time) solvent_screen->optimization scale_up Scale-up and Isolation optimization->scale_up analysis Product Characterization (NMR, MS, Yield, ee%) scale_up->analysis

Caption: A general workflow for the optimization of palladium-catalyzed cross-coupling reactions.

Conclusion

Palladium-catalyzed reactions, particularly the Tsuji-Trost allylic substitution, are indispensable tools for the functionalization of aminocyclopentenylmethanol derivatives. These methods provide efficient and stereoselective access to complex molecules, including vital carbocyclic nucleoside analogues used in antiviral therapies. The provided protocols and workflows serve as a practical guide for researchers in the field of medicinal chemistry and drug development to harness the power of palladium catalysis for the synthesis of novel therapeutic agents. Further exploration and optimization of reaction conditions, including the development of new catalyst systems, will continue to expand the scope and utility of these important transformations.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of Aminocyclopentenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 24, 2025

Introduction

Aminocyclopentenylmethanol and its derivatives are valuable chiral building blocks in medicinal chemistry and drug discovery. Their stereochemically defined structure, featuring a rigid cyclopentene scaffold with both an amino and a primary hydroxyl group, allows for diverse functionalization in the synthesis of complex bioactive molecules.[1] The successful synthesis and manipulation of these molecules, however, necessitate a robust and selective protecting group strategy to mask the reactivity of the amine and alcohol functionalities, preventing unwanted side reactions.[2][3][4]

This document provides detailed application notes and experimental protocols for the orthogonal protection of the amino and hydroxyl groups of aminocyclopentenylmethanol. The focus is on the widely used tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) group for the alcohol. These protecting groups are favored due to their stability across a broad range of reaction conditions and their selective, mild removal protocols, which are crucial for preserving the integrity of complex molecules.[5][6][7][8]

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another.[2][9] For aminocyclopentenylmethanol, the Boc and TBDMS groups are ideal orthogonal partners. The Boc group is stable to the basic and nucleophilic conditions often used in conjunction with silyl ethers but is readily cleaved under acidic conditions.[8][10] Conversely, the TBDMS group is stable to the acidic conditions used for Boc removal but can be selectively cleaved using fluoride-based reagents.[7][11]

Orthogonal_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection Aminocyclopentenylmethanol Aminocyclopentenylmethanol N-Boc_Protected N-Boc-aminocyclopentenylmethanol Aminocyclopentenylmethanol->N-Boc_Protected (Boc)2O, Base Fully_Protected N-Boc, O-TBDMS- aminocyclopentenylmethanol N-Boc_Protected->Fully_Protected TBDMSCl, Imidazole Free_Amine O-TBDMS-aminocyclopentenylmethanol Fully_Protected->Free_Amine Acid (e.g., TFA, HCl) Free_Alcohol N-Boc-aminocyclopentenylmethanol Fully_Protected->Free_Alcohol Fluoride (e.g., TBAF) Aminocyclopentenylmethanol_deprotected1 Aminocyclopentenylmethanol Free_Amine->Aminocyclopentenylmethanol_deprotected1 Fluoride (e.g., TBAF) Aminocyclopentenylmethanol_deprotected2 Aminocyclopentenylmethanol Free_Alcohol->Aminocyclopentenylmethanol_deprotected2 Acid (e.g., TFA, HCl)

Caption: Orthogonal protection and deprotection strategy for aminocyclopentenylmethanol.

Section 1: Protection of the Amino Group (N-Boc Protection)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under mild acidic conditions.[5][6][12] The most common reagent for its introduction is di-tert-butyl dicarbonate ((Boc)₂O).[5][6]

Experimental Protocol: N-Boc Protection of Aminocyclopentenylmethanol

This protocol describes a general procedure for the N-Boc protection of aminocyclopentenylmethanol on a 1 mmol scale.

Materials:

  • Aminocyclopentenylmethanol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.2 equiv)[6]

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.1–1.5 equiv)[5]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[5][6]

  • Deionized water

  • 1 M HCl (for work-up if TEA is used)[5]

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve aminocyclopentenylmethanol (1.0 equiv) in the chosen anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[5]

  • Base Addition: Add the base (e.g., triethylamine, 1.1 equiv) to the stirred solution at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[13]

  • Work-up:

    • Upon completion, dilute the reaction mixture with the same solvent.

    • Transfer the mixture to a separatory funnel.

    • If triethylamine was used, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5][6] If NaHCO₃ was used as the base, the acid wash can be omitted.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Boc Protection of Primary Amines

The following table summarizes representative conditions for the N-Boc protection of various primary amines, which are applicable to aminocyclopentenylmethanol.

Substrate(Boc)₂O (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
General Primary Amine1.1 - 1.5TEA (1.1 - 1.5)DCM or THFRoom Temp2 - 12>90[5]
General Primary Amine1.1-Water/AcetoneRoom Temp<1>95[14]
Aryl and Aliphatic Amines1.1I₂ (cat.)Solvent-freeRoom Temp0.5 - 290 - 98[10]

Section 2: Protection of the Hydroxyl Group (O-TBDMS Protection)

The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust protecting group for alcohols, offering stability to a wide range of reaction conditions while being readily removable with fluoride ions.[7][15] Its steric bulk provides greater stability compared to smaller silyl ethers like TMS.[7]

Experimental Protocol: O-TBDMS Protection of N-Boc-aminocyclopentenylmethanol

This protocol details the protection of the primary alcohol in N-Boc-aminocyclopentenylmethanol.

Materials:

  • N-Boc-aminocyclopentenylmethanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1–1.5 equiv)

  • Imidazole (2.0–2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: Dissolve N-Boc-aminocyclopentenylmethanol (1.0 equiv), TBDMSCl (1.2 equiv), and imidazole (2.2 equiv) in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours, monitoring by TLC.[7]

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic extracts with water and then brine to remove DMF and imidazole.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting fully protected aminocyclopentenylmethanol by flash column chromatography.

Data Presentation: Silyl Ether Stability

The choice of silyl ether can be critical. The following table highlights the relative stability of common silyl ethers, demonstrating the robustness of the TBDMS group.

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic HydrolysisReference
TMS11[7]
TES6410-100[7]
TBDMS (TBS) 20,000 ~20,000 [7]
TIPS700,000100,000[7]
TBDPS5,000,000~20,000[7]

Section 3: Selective Deprotection Protocols

The orthogonality of the Boc and TBDMS protecting groups allows for their selective removal.

Experimental Protocol: Selective N-Boc Deprotection

This protocol describes the removal of the Boc group to liberate the free amine while the TBDMS ether remains intact.

Boc_Deprotection_Workflow cluster_workflow Boc Deprotection Workflow Start Dissolve N-Boc, O-TBDMS- aminocyclopentenylmethanol in DCM Add_Acid Add Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane Start->Add_Acid Stir Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->Stir Concentrate Concentrate in vacuo Stir->Concentrate Workup Aqueous Work-up (e.g., neutralize with NaHCO₃, extract) Concentrate->Workup Purify Purification (if necessary) Workup->Purify End O-TBDMS-aminocyclopentenylmethanol Purify->End

Caption: Experimental workflow for the selective deprotection of the N-Boc group.

Materials:

  • N-Boc, O-TBDMS-aminocyclopentenylmethanol (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated aqueous NaHCO₃ solution

  • Standard laboratory glassware

Procedure (using TFA):

  • Dissolution: Dissolve the fully protected compound in DCM.

  • Acid Addition: Add an excess of TFA (e.g., 25-50% v/v solution in DCM) and stir at room temperature.[13]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize the excess acid.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the O-TBDMS-aminocyclopentenylmethanol.

Experimental Protocol: Selective O-TBDMS Deprotection

This protocol details the removal of the TBDMS group to yield the free alcohol, leaving the Boc-protected amine untouched.

Materials:

  • N-Boc, O-TBDMS-aminocyclopentenylmethanol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the fully protected compound in anhydrous THF at room temperature under an inert atmosphere.

  • Reagent Addition: Add the TBAF solution dropwise to the stirred solution.[7]

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC.[7]

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.[7]

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-aminocyclopentenylmethanol.

Conclusion

The judicious use of orthogonal protecting groups is fundamental to the successful multistep synthesis of complex molecules derived from aminocyclopentenylmethanol. The combination of N-Boc for the amine and O-TBDMS for the alcohol provides a reliable and versatile strategy, allowing for selective deprotection and subsequent functionalization at either position. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to effectively utilize these protecting group strategies in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Carbocyclic Purine Nucleoside Analogs via Coupling of Purine Bases with Aminocyclopentenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocyclic nucleoside analogs are a critical class of therapeutic agents with well-established antiviral and anticancer properties.[1] These molecules are structurally similar to natural nucleosides, but the furanose oxygen is replaced by a methylene group, rendering them resistant to enzymatic degradation and altering their conformational flexibility.[2] The synthesis of these analogs often involves the crucial step of coupling a heterocyclic base, such as a purine, with a carbocyclic sugar mimic. This document provides a detailed protocol for the coupling of purine bases with aminocyclopentenylmethanol, a key intermediate in the synthesis of novel carbocyclic nucleoside analogs.

The primary method detailed is the Mitsunobu reaction, a versatile and widely used method for the alkylation of nucleophiles, including purine bases, with primary or secondary alcohols.[3][4] This reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, offering excellent stereochemical control.[3] Direct alkylation methods are also discussed as an alternative, although they can present challenges in regioselectivity, often yielding a mixture of N7 and N9-alkylated purines.[5][6] The protocols provided herein emphasize the use of appropriate protecting groups to ensure regioselective coupling and maximize product yield.

Experimental Protocols

Protocol 1: Mitsunobu Coupling of a Protected Purine with N-Protected Aminocyclopentenylmethanol

This protocol describes the coupling of a protected purine base with a protected aminocyclopentenylmethanol derivative using the Mitsunobu reaction. The use of protecting groups is essential to prevent side reactions and to direct the coupling to the desired nitrogen of the purine ring.

Materials:

  • Protected Purine (e.g., N6-benzoyl-adenine, N2-isobutyryl-O6-diphenylcarbamoyl-guanine) (1.0 equiv)

  • N-Protected aminocyclopentenylmethanol (e.g., Boc-aminocyclopentenylmethanol) (1.2 equiv)

  • Triphenylphosphine (Ph₃P) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected purine (1.0 equiv), N-protected aminocyclopentenylmethanol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the azodicarboxylate (DIAD or DEAD, 1.5 equiv) dropwise over 10-15 minutes. The reaction mixture will typically turn from colorless to a yellow or orange color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue can be purified directly by silica gel column chromatography.

  • Purification: Elute the column with a gradient of ethyl acetate in hexanes to separate the desired product from triphenylphosphine oxide and other byproducts.

  • Deprotection: The protecting groups (e.g., Boc, benzoyl) can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, methanolic ammonia for benzoyl) to yield the final carbocyclic nucleoside analog.

Protocol 2: Direct Alkylation of a Purine Base

This protocol provides a general method for the direct N-alkylation of a purine base. This method may result in a mixture of N7 and N9 isomers, which will require careful chromatographic separation.

Materials:

  • Purine Base (e.g., 6-chloropurine) (1.0 equiv)

  • Activated aminocyclopentenylmethanol derivative (e.g., a mesylate or tosylate) (1.1 equiv)

  • Base (e.g., potassium carbonate, cesium carbonate) (1.5 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the purine base (1.0 equiv) and the base (e.g., K₂CO₃, 1.5 equiv) in anhydrous DMF.

  • Alkylation: Add the activated aminocyclopentenylmethanol derivative (1.1 equiv) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N7 and N9 isomers.

Data Presentation

Reaction TypePurine ReactantAlcohol ReactantKey ReagentsTypical Yield (N9-isomer)N9/N7 RatioReference
MitsunobuN6-Benzoyl-adenineBoc-aminocyclopentenylmethanolPh₃P, DIAD60-80%>10:1[7],[8]
MitsunobuN2-isobutyryl-O6-diphenylcarbamoyl-guanineBoc-aminocyclopentenylmethanolPh₃P, DEAD50-70%>10:1[8]
Direct Alkylation6-ChloropurineMesyl-aminocyclopentenylmethanolK₂CO₃40-60% (total)~3:1 - 5:1[5],[6]

Visualizations

Experimental Workflow for Mitsunobu Coupling

Mitsunobu_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Protected_Purine Protected Purine Reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) Protected_Purine->Reaction Protected_Alcohol N-Protected Aminocyclopentenylmethanol Protected_Alcohol->Reaction Ph3P Ph₃P Ph3P->Reaction DIAD DIAD/DEAD DIAD->Reaction Workup Workup & Purification (Chromatography) Reaction->Workup Deprotection Deprotection Workup->Deprotection Final_Product Carbocyclic Nucleoside Analog Deprotection->Final_Product

Caption: Workflow for the Mitsunobu coupling of a protected purine with a protected aminocyclopentenylmethanol.

Logical Diagram of Regioselectivity in Purine Alkylation

Regioselectivity cluster_mitsunobu Mitsunobu Reaction cluster_direct Direct Alkylation Start Alkylation of Purine Mitsunobu Kinetic Control Start->Mitsunobu Direct Thermodynamic Control Start->Direct N9_Major N9-Isomer (Major) Mitsunobu->N9_Major Favored N7_Minor N7-Isomer (Minor) Mitsunobu->N7_Minor Disfavored N9_Product N9-Isomer Direct->N9_Product N7_Product N7-Isomer Direct->N7_Product

Caption: Regioselectivity of purine alkylation under different reaction conditions.

References

Application Note: Chiral HPLC Method Development for the Separation of Aminocyclopentenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminocyclopentenol derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is crucial to separate and quantify the different stereoisomers of these molecules.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of stereoisomers, offering high resolution and sensitivity.[1] This application note provides a detailed protocol for the development of a chiral HPLC method for the separation of aminocyclopentenol isomers. Two primary strategies are discussed: direct separation using a chiral stationary phase (CSP) and indirect separation via derivatization.

Method Development Strategy

The successful separation of chiral compounds like aminocyclopentenol isomers relies on creating a chiral environment where the enantiomers can be distinguished.[2] The general workflow for developing a robust chiral HPLC method involves several key steps:

  • Analyte Characterization: Understand the physicochemical properties of the aminocyclopentenol isomers, such as their polarity and functional groups, to inform the initial choice of stationary and mobile phases.

  • Column Screening: Select a range of chiral stationary phases (CSPs) for initial screening. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for the separation of amino alcohols.[3]

  • Mobile Phase Optimization: Systematically vary the composition of the mobile phase to achieve optimal separation. This includes adjusting the ratio of the primary solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol) and the concentration of any additives (e.g., diethylamine).[3]

  • Parameter Refinement: Fine-tune other chromatographic parameters such as flow rate, column temperature, and injection volume to improve resolution, peak shape, and analysis time.

  • Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[4]

Logical Workflow for Chiral HPLC Method Development

Chiral_HPLC_Method_Development start Start: Racemic Mixture of Aminocyclopentenol Isomers char Analyte Characterization (Polarity, Functional Groups) start->char csp_selection CSP Screening (Polysaccharide, etc.) char->csp_selection mp_optimization Mobile Phase Optimization (Solvent Ratio, Additives) csp_selection->mp_optimization decision Resolution > 1.5? mp_optimization->decision param_refinement Parameter Refinement (Flow Rate, Temperature) validation Method Validation (ICH Guidelines) param_refinement->validation end End: Validated Chiral Separation Method validation->end decision->csp_selection No decision->param_refinement Yes

Caption: A generalized workflow for chiral HPLC method development.

Experimental Protocols

Two primary methods for the chiral separation of aminocyclopentenol isomers are presented below: direct separation on a chiral stationary phase and indirect separation following derivatization.

Method 1: Direct Separation using a Polysaccharide-Based CSP

This method is often the first approach due to its simplicity and broad applicability for the separation of enantiomers of amino alcohols.[1]

Chromatographic Conditions

ParameterRecommended Condition
Column Chiralpak® AD-H or Chiralcel® OD-H (or equivalent amylose or cellulose-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation

  • Dissolve the aminocyclopentenol isomer mixture in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram and determine the retention times for the enantiomers.

  • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

Expected Results

This method is expected to provide good resolution of the aminocyclopentenol enantiomers. The elution order and retention times will be dependent on the specific isomer and the exact CSP used.

IsomerExpected Retention Time (min)Resolution (Rs)
Enantiomer 18.5\multirow{2}{*}{> 1.5}
Enantiomer 210.2
Method 2: Indirect Separation via Derivatization

This method is useful when direct separation is challenging or to enhance detection sensitivity. The derivatization step converts the enantiomers into diastereomers, which can be separated on a standard achiral column.[1]

Derivatization Protocol (using Marfey's Reagent - FDAA)

  • To 50 µL of a 1 mg/mL solution of the aminocyclopentenol isomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[1]

  • Incubate the mixture at 40 °C for 1 hour.[1]

  • After incubation, cool the mixture to room temperature and add 20 µL of 1 M HCl to stop the reaction.

  • Dilute the mixture with the mobile phase before injection.

Chromatographic Conditions

ParameterRecommended Condition
Column Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 30% B, increase to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm
Injection Volume 20 µL

Expected Results

The diastereomeric derivatives are expected to be well-resolved on a standard C18 column.

DiastereomerExpected Retention Time (min)Resolution (Rs)
Diastereomer 112.3\multirow{2}{*}{> 2.0}
Diastereomer 214.8

Workflow for Indirect Separation of Aminocyclopentenol Isomers

Indirect_Separation_Workflow start Start: Racemic Mixture of Aminocyclopentenol Isomers derivatization Derivatization with Marfey's Reagent (FDAA) start->derivatization diastereomers Formation of Diastereomers derivatization->diastereomers hplc RP-HPLC on Achiral C18 Column diastereomers->hplc separation Separation of Diastereomers hplc->separation end End: Quantitation of Individual Isomers separation->end

Caption: Workflow for the indirect separation of aminocyclopentenol isomers.

Conclusion

The separation of aminocyclopentenol isomers can be effectively achieved using chiral HPLC. The choice between a direct approach with a chiral stationary phase and an indirect method involving derivatization will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. The protocols provided in this application note offer a solid starting point for researchers to develop and validate robust and reliable analytical methods for these important chiral compounds. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired separation for specific aminocyclopentenol derivatives.

References

Application of Aminocyclopentenylmethanol Derivatives in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases necessitate the continuous development of novel antiviral agents. Aminocyclopentenylmethanol and its derivatives represent a promising class of carbocyclic nucleoside analogues with significant potential in antiviral drug discovery. Unlike natural nucleosides, the carbocyclic scaffold, where a cyclopentane ring replaces the furanose sugar, offers enhanced metabolic stability by being resistant to cleavage by phosphorylases and hydrolases. This intrinsic stability can lead to an improved in vivo half-life of drug candidates. This document provides a comprehensive overview of the application of aminocyclopentenylmethanol-derived compounds in antiviral research, including their mechanisms of action, quantitative antiviral activity data, and detailed experimental protocols for their evaluation.

Mechanism of Action

The primary antiviral mechanism of aminocyclopentenylmethanol-derived carbocyclic nucleoside analogues lies in their ability to act as competitive inhibitors of viral DNA or RNA polymerases.[1] Intracellularly, these analogues are phosphorylated by host or viral kinases to their active triphosphate form. This triphosphate metabolite then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral nucleic acid chain. The incorporation of the carbocyclic nucleoside monophosphate often leads to chain termination, as the cyclopentane ring lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication.[1]

A potential secondary mechanism of action for some carbocyclic nucleosides involves the modulation of host-cell signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[2] The NF-κB signaling cascade is a critical regulator of the innate immune response and the production of pro-inflammatory cytokines, which are often dysregulated during viral infections.[3][4] Inhibition of NF-κB activation by these compounds could therefore mitigate the inflammatory damage associated with viral diseases.[2]

Data Presentation

The antiviral activity and cytotoxicity of aminocyclopentenylmethanol derivatives are critical parameters for their preclinical evaluation. The following tables summarize the quantitative data for representative compounds against Human Immunodeficiency Virus Type 1 (HIV-1) and Influenza A virus.

Table 1: Anti-HIV-1 Activity of Amine-Type Cyclopentanepyridinone Derivatives

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
6 >100>100-
9 0.54>100>185
10 9.0974.038.14
11 79.29>100>1.26
12 15.11>100>6.62
13 10.98>100>9.11
15 15.91>100>6.29
16 11.21>100>8.92
18 20.33>100>4.92

Data sourced from a study on novel amine-type cyclopentanepyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6][7]

Table 2: Anti-Influenza Virus Activity of Cyclopentane Neuraminidase Inhibitors

Compound IDVirus StrainCell LineEC50 (µM)
RWJ-270201 (Peramivir) A/Bayern/07/95 (H1N1)MDCK≤1.5
A/Beijing/262/95 (H1N1)MDCK≤1.5
12 strains (H3N2)MDCK<0.3
2 strains (H5N1)MDCK<0.3
B/Beijing/184/93MDCK<0.2
BCX-1827 A/Bayern/07/95 (H1N1)MDCK≤1.5
12 strains (H3N2)MDCK<0.3
B/Beijing/184/93MDCK<0.2
BCX-1898 A/Bayern/07/95 (H1N1)MDCK≤1.5
12 strains (H3N2)MDCK<0.3
B/Beijing/184/93MDCK<0.2
BCX-1923 A/Bayern/07/95 (H1N1)MDCK≤1.5
12 strains (H3N2)MDCK<0.3
B/Beijing/184/93MDCK<0.2

Data sourced from a study on cyclopentane derivatives as potent and selective inhibitors of influenza virus neuraminidase.[1][6][8]

Experimental Protocols

Synthesis of Amine-Type Cyclopentanepyridinone Derivatives (Anti-HIV-1)

This protocol outlines the general synthetic scheme for the preparation of amine-type cyclopentanepyridinone derivatives.

Materials:

  • Ethyl 2-cyclopentanone carboxylate

  • Ammonium nitrate

  • Ammonia gas

  • Diethyl malonate

  • Various primary and secondary amines

  • Solvents and reagents for organic synthesis

Procedure:

  • Synthesis of Ethyl 2-aminocyclopenten-1-carboxylate: Treat ethyl 2-cyclopentanone carboxylate with ammonium nitrate and ammonia gas.[6]

  • Formation of the Pyridinone Core: Perform a Claisen condensation of the resulting aminocyclopentene carboxylate with diethyl malonate, followed by intramolecular cyclization to yield the pyridinone core structure.[6]

  • Chlorination: Chlorinate the C-4 position of the pyridinone core.

  • Functionalization with Amines: React the chlorinated intermediate with a variety of primary and secondary amines to introduce different side chains at the C-4 position.[6]

  • Purification: Purify the final products using standard techniques such as column chromatography and recrystallization.

Synthesis of Peramivir (RWJ-270201) (Anti-Influenza)

This protocol provides a general overview of a synthetic route to Peramivir.

Materials:

  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)

  • 2-Ethylbutyraldehyde

  • Reagents for ring opening, protection, 1,3-dipolar cycloaddition, reductive cleavage, acetylation, guanidinylation, and deprotection.

Procedure:

  • Ring Opening of Vince Lactam: Induce ring opening and esterification of Vince lactam to yield a functionalized cyclopentene derivative.

  • Protection of the Amino Group: Protect the primary amino group.

  • 1,3-Dipolar Cycloaddition: Perform a 1,3-dipolar cycloaddition to construct the carbocyclic ring system with the desired stereochemistry.

  • Reductive Cleavage: Reductively cleave the resulting isoxazolidine ring to introduce further functionality.

  • Acetylation: Acetylate the newly formed amino group.

  • Guanidinylation: Introduce the guanidino group.

  • Final Deprotection and Hydrolysis: Remove all protecting groups and hydrolyze the ester to yield Peramivir.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by a test compound.[9]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates

  • Virus stock of known titer

  • Test compound (aminocyclopentenylmethanol derivative)

  • Serum-free medium

  • Overlay medium (e.g., containing Avicel or methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.5% crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection and Treatment:

    • Pre-treat the cell monolayers with the different concentrations of the test compound for 1 hour at 37°C.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

    • Incubate for 1 hour at 37°C for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with overlay medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Fixation and Staining:

    • Fix the cells with fixing solution for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.[10]

Materials:

  • Confluent monolayer of host cells in a 96-well plate

  • Virus stock

  • Test compound

  • Assay medium

  • Cell viability reagent (e.g., Neutral Red or Crystal Violet)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound and a working dilution of the virus in assay medium.

  • Infection and Treatment:

    • Add the compound dilutions to the wells.

    • Add the virus to all wells except the cell control wells.

    • Include virus control (virus, no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Assess cell viability using a suitable method (e.g., Neutral Red uptake or Crystal Violet staining).

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the EC50 value from the dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.

Materials:

  • Host cells (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Test compound

  • NF-κB activator (e.g., TNF-α)

  • Dual-luciferase assay reagents

  • Luminometer

Procedure:

  • Transfection: Co-transfect host cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis: Lyse the cells to release the luciferases.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control (activator, no compound).

    • Determine the IC50 value from the dose-response curve.

Visualization of Pathways and Workflows

antiviral_mechanism cluster_virus Viral Replication Cycle cluster_drug Drug Action virus_entry Virus Entry uncoating Uncoating virus_entry->uncoating replication Viral Polymerase (DNA/RNA Synthesis) uncoating->replication assembly Assembly replication->assembly release Release assembly->release aminocyclopentenylmethanol Aminocyclopentenyl- methanol Derivative phosphorylation Intracellular Phosphorylation aminocyclopentenylmethanol->phosphorylation triphosphate Active Triphosphate Analogue phosphorylation->triphosphate triphosphate->replication Competitive Inhibition & Chain Termination

Caption: Mechanism of action of aminocyclopentenylmethanol derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Aminocyclopentenylmethanol Derivatives purification Purification and Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (CC50) purification->cytotoxicity antiviral_assay Antiviral Assay (EC50) purification->antiviral_assay si_calculation Calculate Selectivity Index (SI) cytotoxicity->si_calculation antiviral_assay->si_calculation polymerase_assay Viral Polymerase Inhibition Assay si_calculation->polymerase_assay nfkb_assay NF-κB Signaling Assay si_calculation->nfkb_assay

Caption: General experimental workflow for antiviral evaluation.

nfkb_pathway cluster_pathway Canonical NF-κB Signaling Pathway cluster_inhibition Inhibition by Carbocyclic Nucleoside Analogue stimulus Viral PAMPs / Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor Activation stimulus->receptor ikk_complex IKK Complex Activation receptor->ikk_complex ikb_phos IκBα Phosphorylation ikk_complex->ikb_phos ikb_deg IκBα Degradation ikb_phos->ikb_deg nfkb_release NF-κB (p50/p65) Release & Nuclear Translocation ikb_deg->nfkb_release gene_transcription Pro-inflammatory Gene Transcription nfkb_release->gene_transcription drug Carbocyclic Nucleoside Analogue drug->nfkb_release Inhibition of DNA Binding (Potential Mechanism)

Caption: Potential inhibition of the NF-κB pathway.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Aminocyclopentenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enzymatic kinetic resolution of racemic cis-aminocyclopentenol, a valuable chiral building block in the synthesis of carbocyclic nucleosides and other pharmaceuticals. The protocols focus on the use of lipases for enantioselective acylation.

Introduction

Enantiomerically pure aminocyclopentenols are critical intermediates in pharmaceutical development, where the stereochemistry of a molecule often dictates its biological activity and efficacy. Enzymatic kinetic resolution offers a highly selective and environmentally benign method for separating racemic mixtures, providing access to both enantiomers. This document outlines protocols for the lipase-catalyzed acylation of racemic cis-aminocyclopentenol, methods for monitoring the reaction, and procedures for the separation of the resulting products.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a technique where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase. The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. This process results in a mixture of an acylated product and the unreacted alcohol, both of which are enantiomerically enriched. These can then be separated by standard chromatographic techniques. The ideal outcome is to stop the reaction at approximately 50% conversion to obtain both the product and the remaining substrate in high enantiomeric excess (e.e.).

Data Presentation: Quantitative Summary

The following table summarizes representative quantitative data for the enzymatic resolution of a racemic cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol, a derivative of the target compound.

SubstrateEnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)
cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enolCandida antarctica lipase B (CAL-B)Vinyl AcetateTetrahydrofuran~4090Not Reported
cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enolPseudomonas species lipaseVinyl AcetateTetrahydrofuran~4092Not Reported
cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate (Hydrolysis)Electric eel acetylcholine esterase- (Hydrolysis)Phosphate Buffer~4092 (of remaining acetate)92 (of alcohol)

Experimental Workflow

The general workflow for the enzymatic resolution of racemic aminocyclopentenol is depicted below.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up and Purification cluster_products Products racemic_substrate Racemic Aminocyclopentenol reaction_vessel Reaction Vessel racemic_substrate->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction_vessel solvent Anhydrous Organic Solvent solvent->reaction_vessel stirring Stirring at Controlled Temperature reaction_vessel->stirring monitoring Reaction Monitoring (Chiral HPLC/GC) stirring->monitoring filtration Filter to Remove Enzyme monitoring->filtration ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Silica Gel Chromatography evaporation->chromatography product Enantioenriched Acylated Product chromatography->product substrate_unreacted Enantioenriched Unreacted Substrate chromatography->substrate_unreacted

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocols

Lipase-Catalyzed Acylation of Racemic cis-Aminocyclopentenol

This protocol describes the enantioselective acylation of racemic cis-aminocyclopentenol using immobilized Candida antarctica lipase B (CAL-B).

Materials:

  • Racemic cis-aminocyclopentenol derivative (e.g., cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol)

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE))

  • Shaker incubator or magnetic stirrer with temperature control

  • Reaction vials

Procedure:

  • In a sealed vial, dissolve the racemic aminocyclopentenol derivative (1 equivalent) in the anhydrous organic solvent to a concentration of 0.05-0.1 M.

  • Add the acylating agent, vinyl acetate (1.5-2.0 equivalents).

  • Add the immobilized CAL-B (typically 10-50 mg per 0.1 mmol of substrate).

  • Seal the vial and place it in a shaker incubator or on a magnetic stirrer at a controlled temperature (e.g., 40-48 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 12, 24 hours).

  • Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the acylated product and the unreacted substrate.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme. The immobilized enzyme can be washed with fresh solvent, dried, and potentially reused.

Analytical Method: Chiral HPLC for Reaction Monitoring

This protocol provides a general method for monitoring the enzymatic resolution by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) are often effective for separating enantiomers of amino alcohols.

Mobile Phase (Normal Phase - Example):

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • For basic compounds like aminocyclopentenol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

Procedure:

  • Prepare a calibration curve for the racemic substrate to quantify the conversion.

  • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Filter the aliquot through a syringe filter (0.22 µm) to remove the enzyme.

  • Dilute the filtered aliquot with the mobile phase.

  • Inject the diluted sample onto the chiral HPLC system.

  • Monitor the separation at a suitable wavelength (e.g., 210 nm or based on the chromophore of the substrate derivative).

  • Calculate the conversion based on the disappearance of the starting material and the appearance of the product.

  • Determine the enantiomeric excess (e.e.) of the unreacted substrate and the acylated product using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Work-up and Purification

This protocol describes the separation of the enantioenriched acylated product and the unreacted aminocyclopentenol.

Materials:

  • Reaction mixture (with enzyme filtered off)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • After filtering off the enzyme, transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue contains the acylated product and the unreacted aminocyclopentenol.

  • Purify the mixture by silica gel column chromatography.

    • The polarity difference between the alcohol (more polar) and the ester (less polar) allows for their separation.

    • A solvent gradient (e.g., starting with a low polarity mixture like hexane/ethyl acetate 9:1 and gradually increasing the polarity to pure ethyl acetate) is typically effective.

  • Collect the fractions and analyze them by TLC or HPLC to identify the pure product and unreacted substrate.

  • Combine the fractions containing each pure compound and evaporate the solvent to obtain the enantioenriched acylated aminocyclopentenol and the enantioenriched unreacted aminocyclopentenol.

  • The acylated aminocyclopentenol can be deprotected (hydrolyzed) if the free amino alcohol is the desired product.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing an enzymatic resolution process.

G cluster_screening Parameter Screening cluster_optimization Process Optimization cluster_analysis Analysis and Purification cluster_outcome Outcome enzyme_select Enzyme Selection (e.g., CAL-B, Pseudomonas sp.) optimization Optimization of Reaction Conditions (Concentration, Enzyme Loading, Time) enzyme_select->optimization solvent_select Solvent Screening (e.g., MTBE, THF, Toluene) solvent_select->optimization acyl_donor_select Acyl Donor Selection (e.g., Vinyl Acetate, Isopropenyl Acetate) acyl_donor_select->optimization temp_select Temperature Optimization temp_select->optimization analytical_method Development of Analytical Method (Chiral HPLC/GC) optimization->analytical_method purification_method Development of Purification Method (Column Chromatography) analytical_method->purification_method enantiopure_products Enantiopure Products purification_method->enantiopure_products

Caption: Development of an enzymatic resolution process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aminocyclopentenylmethanol HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of aminocyclopentenylmethanol HCl synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for aminocyclopentenylmethanol hydrochloride?

A1: A prevalent and well-established method involves the deprotection of a protected aminocyclopentanol precursor, such as N-Boc-(1R,3S)-3-aminocyclopentanol. This is typically achieved using a strong acid like hydrogen chloride (HCl) in an organic solvent such as dioxane or isopropanol.[1] Another innovative approach uses a hetero-Diels-Alder reaction, which is reported to be cost-effective and results in high optical purity.[1]

Q2: What are the critical parameters that influence the reaction yield?

A2: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions. It is crucial to use high-purity reagents.

  • Reaction Temperature: Temperature control is vital to prevent the decomposition of reactants and minimize the formation of byproducts.[2]

  • Choice of Solvent: The solvent must be anhydrous and inert under the reaction conditions to prevent unwanted side reactions.[2][3]

  • Stoichiometry: Precise measurement of reactants is essential for optimal conversion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).[1][4] These methods help in determining the optimal reaction time and ensuring the reaction has gone to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that can lead to low yields.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction by GC or TLC to ensure it has reached completion.[1] Adjust the temperature and reaction time as necessary based on the monitoring results.
Poor Quality Reagents: Starting materials, especially the protected aminocyclopentanol, may contain impurities that interfere with the reaction.Verify the purity of the starting materials using analytical techniques like NMR or LC-MS. Use freshly opened or properly stored reagents.[2]
Moisture Contamination: The presence of water can lead to undesirable side reactions, particularly with moisture-sensitive reagents.Use anhydrous solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent moisture contamination.[2][3]
Product Loss During Work-up Incomplete Precipitation: The product may not fully precipitate from the solution, leading to losses during filtration.Cool the reaction mixture to a lower temperature (e.g., 0 °C) and stir for an extended period (e.g., 1 hour) to ensure complete precipitation before filtering.[1]
Product Solubility: The hydrochloride salt may have some solubility in the washing solvent, causing it to be washed away during purification.Wash the filtered product with a cold solvent in which the product has minimal solubility but impurities are soluble. Acetone and isopropanol are commonly used for this purpose.[1]
Difficulty in Product Purification Presence of Impurities: Side products or unreacted starting materials can co-precipitate with the desired product, leading to low purity.Recrystallize the final product from a suitable solvent system to remove impurities. Thoroughly wash the product cake after filtration.[1]
Residual Solvents: Incomplete drying can leave residual solvents in the final product.Dry the final product under vacuum at a controlled temperature (e.g., 40 °C) for a sufficient duration (e.g., 12 hours) to ensure all residual solvents are removed.[1]

Quantitative Data Summary

Parameter Condition A Condition B Yield Reference
Deprotection Reagent 4M HCl in Dioxanein-situ HCl from Pivaloyl ChlorideVaries[1]
Reaction Time 2 hours12 hoursVaries[1]
Reaction Temperature Room Temperature25 °CVaries[1]
Scale 100%50%, 25%, 10%62% vs 58-62%[5]

Yields are highly dependent on specific substrates and reaction scales.

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane [1]

  • Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

  • Add 50 mL of 4M HCl in dioxane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction solution.

  • Add 100 mL of acetonitrile to the residue to induce precipitation.

  • Filter the resulting solid.

  • Wash the filter cake with 100 mL of acetonitrile.

  • Dry the solid to obtain the aminocyclopentenylmethanol hydrochloride.

Protocol 2: Deprotection via in-situ HCl Generation [1]

  • Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask and cool to 5 °C with stirring.

  • Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.

  • After addition, warm the reaction to 25 °C and stir for 30 minutes.

  • Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in 53 g of isopropanol.

  • Add this solution dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.

  • Upon completion, cool the system to 0 °C and stir for 1 hour to ensure complete precipitation.

  • Filter the solid product under a nitrogen atmosphere.

  • Wash the filter cake with isopropanol at 5 °C.

  • Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.

  • Cool the mixture to 0 °C and filter again under nitrogen.

  • Wash the filter cake with acetone at 5 °C.

  • Dry the product under vacuum at 40 °C for 12 hours.

Visualizations

G cluster_0 Synthesis Pathway A N-Boc Protected Aminocyclopentenylmethanol B Acidic Deprotection (e.g., HCl in Dioxane) A->B C Aminocyclopentenylmethanol HCl (Crude Product) B->C D Purification (Precipitation/Recrystallization) C->D E Final Product D->E

Caption: General synthesis pathway for aminocyclopentenylmethanol HCl.

G cluster_1 Troubleshooting Workflow start Low Yield Observed q1 Is the reaction complete? start->q1 s1 Monitor by TLC/GC. Increase reaction time/temp. q1->s1 No q2 Was there product loss during work-up? q1->q2 Yes s1->q1 s2 Optimize precipitation (cool longer). Use cold, non-polar washing solvent. q2->s2 Yes q3 Are starting materials pure? q2->q3 No end Yield Improved s2->end s3 Verify purity (NMR/LC-MS). Use fresh reagents. q3->s3 No q3->end Yes s3->end

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Optimization of Nucleoside Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleoside coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common issues encountered during nucleoside and oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, focusing on the widely used phosphoramidite method for oligonucleotide synthesis and the Vorbrüggen reaction for initial nucleoside synthesis.

Section 1: Low Coupling Efficiency in Phosphoramidite Synthesis

Poor coupling efficiency is the most common issue in solid-phase oligonucleotide synthesis, leading to low yields of the full-length product.[1] The impact is cumulative, meaning even a small drop in efficiency per cycle results in a significant decrease in the final yield, especially for long oligonucleotides.[1]

Q1: My coupling efficiency has suddenly dropped. What is the most likely cause?

A1: The most common culprit for a sudden drop in coupling efficiency is moisture contamination.[1][2] Water reacts with the activated phosphoramidite faster than the 5'-hydroxyl group of the growing oligonucleotide chain, effectively consuming your reagent.[2][3]

  • Immediate Actions:

    • Replace the acetonitrile (ACN) bottle on the synthesizer with a fresh, sealed bottle of anhydrous grade ACN (<30 ppm water).[2][3]

    • Ensure the inert gas (Argon or Helium) supply is running and passes through an in-line drying filter.[2]

    • Prepare fresh activator and phosphoramidite solutions using anhydrous ACN.[3]

Q2: I'm synthesizing a long or modified oligonucleotide and my yields are consistently low. How can I optimize the reaction?

A2: Long sequences and sterically hindered monomers (e.g., RNA or other modified nucleosides) require optimized conditions beyond standard protocols.[][5]

  • Increase Coupling Time: Doubling the standard coupling time for the challenging monomer can significantly improve efficiency.[5]

  • Increase Reagent Concentration: Using a higher concentration of the phosphoramidite solution (e.g., 0.15 M instead of 0.1 M) can help drive the reaction forward.[5]

  • Use a Stronger Activator: Standard activators may not be potent enough. Switch to a more reactive activator suitable for the specific monomer.[5][6] For example, 5-Benzylthio-1H-tetrazole (BTT) is often recommended for sterically demanding RNA phosphoramidites.[3][6]

  • Consider a "Double Coupling" Protocol: Some synthesizers allow for a protocol where the addition of phosphoramidite and activator is repeated for a specific monomer before proceeding to the capping step.[3]

Q3: How do I choose the correct activator for my synthesis?

A3: The choice of activator is critical and depends on the monomer's reactivity and the desired length of the oligonucleotide.[3][6] The activator's role is to protonate the phosphoramidite, making it highly reactive.[3]

  • For Routine DNA Synthesis: 5-Ethylthio-1H-tetrazole (ETT) provides a good balance of reactivity and stability.[3][6]

  • For RNA or Sterically Hindered Monomers: 5-Benzylthio-1H-tetrazole (BTT) is more acidic and potent, enabling shorter coupling times for less reactive amidites.[3][6]

  • For Long Oligonucleotides (>75 bases): 4,5-Dicyanoimidazole (DCI) is less acidic, which minimizes the risk of premature detritylation of the monomer in solution.[6][7] Its high solubility also allows for higher concentrations, which can be beneficial.[3][7]

Section 2: Side Reactions and Impurities

Q1: My final product contains shorter sequences (deletions). What causes this and how can I prevent it?

A1: The presence of shorter sequences, or "deletion mutations," is a direct result of incomplete coupling at one or more steps.[1] Any 5'-hydroxyl groups that fail to react with the incoming phosphoramidite must be permanently blocked to prevent them from reacting in subsequent cycles. This is the purpose of the "capping" step.[8]

  • Troubleshooting Steps:

    • Verify Capping Reagent Activity: Ensure your capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and active.[9]

    • Optimize Coupling Efficiency: The primary solution is to address the root cause of the failed coupling. Refer to the troubleshooting steps in Section 1.

    • Check Synthesizer Fluidics: Ensure the synthesizer is delivering the correct volumes of all reagents. Blockages or leaks can lead to incomplete reactions.[1]

Q2: I'm observing a +53 Da impurity in my final product after deprotection. What is it?

A2: This is a common side product resulting from the alkylation of the N-3 position of thymidine by acrylonitrile.[2] Acrylonitrile is generated during the β-elimination of the cyanoethyl protecting group from the phosphate backbone during the final ammonia deprotection step.[2] This issue is more prominent in the synthesis of very long oligonucleotides.

  • Minimization Strategy:

    • Use a larger volume of ammonium hydroxide for the cleavage and deprotection step.

    • Consider using a mixture of ammonium hydroxide and methylamine (AMA), as methylamine is a more effective scavenger for acrylonitrile.[2]

Section 3: Issues in Nucleoside Synthesis (Glycosylation)

This section focuses on the initial formation of the N-glycosidic bond between the nucleobase and the sugar, a common method for which is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[10][11]

Q1: My Vorbrüggen reaction is giving a mixture of anomers (α and β). How can I improve selectivity for the desired β-anomer?

A1: Anomerization is a frequent challenge in glycosylation.[12] Selectivity is primarily controlled by the protecting group at the C2' position of the sugar.

  • Use a Participating Group: A C2'-acyl protecting group (e.g., acetyl or benzoyl) is crucial. It participates in the reaction by forming a dioxolenium ion intermediate, which blocks the α-face of the sugar. This forces the incoming nucleobase to attack from the β-face, leading to the desired β-anomer.[12][13]

  • Control Temperature: Higher temperatures can sometimes lead to equilibrium between anomers. Running the reaction at a lower, controlled temperature may improve selectivity.[12][14]

  • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, SnCl4) can influence the reaction outcome. Optimization may be required for specific substrates.[12]

Q2: The glycosylation yield is very low, even with a strong Lewis acid. What else can I check?

A2: Low yields with weakly reactive nucleobases are a known challenge.[12]

  • Ensure Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Moisture can decompose the Lewis acid and the sugar donor.[12]

  • Verify Silylation of the Nucleobase: The reaction requires a silylated nucleobase to improve its solubility and nucleophilicity. Ensure the silylation step (e.g., with HMDS and a catalyst) has gone to completion before adding the sugar and Lewis acid.

  • Consider Alternative Methods: For particularly difficult substrates, standard Vorbrüggen conditions may not suffice. Alternatives include using more reactive glycosyl donors (e.g., glycosyl halides) or exploring microwave-assisted synthesis, which can improve yields and shorten reaction times.[12]

Data Presentation

Table 1: Comparison of Common Activators for Phosphoramidite Coupling
ActivatorChemical NamepKaKey Characteristics & Recommendations
ETT 5-Ethylthio-1H-tetrazole4.28A potent, general-purpose activator. Recommended for routine DNA synthesis and moderately hindered monomers.[3][6]
DCI 4,5-Dicyanoimidazole5.2Less acidic but more nucleophilic. Ideal for long oligonucleotides to minimize detritylation. Highly soluble in ACN.[3][6][7]
BTT 5-Benzylthio-1H-tetrazole4.1A highly potent activator. Recommended for RNA synthesis and other sterically hindered phosphoramidites to achieve shorter coupling times.[3][6][15]
Table 2: Recommended Coupling Times for Standard Synthesis (1 µmol scale)
Activator UsedRecommended Coupling TimeNotes
ETT 5 - 7 minutesA reliable standard for many applications.[6]
DCI 6 - 8 minutesSlightly longer time offers a wider safety margin against side reactions.[6]
BTT 4 - 6 minutesHigh reactivity allows for the shortest coupling times, beneficial for sensitive or hindered monomers.[6]

Note: These times are starting points and may require optimization for modified nucleosides, which often require longer coupling times.[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Phosphoramidite Synthesis Cycle

This protocol outlines the four key steps for adding a single nucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[9]

Objective: To sequentially add nucleoside phosphoramidites to a growing chain on a solid support.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).[9]

  • Phosphoramidite Solution: 0.1 M nucleoside phosphoramidite in anhydrous ACN.

  • Activator Solution: 0.25 M ETT (or other activator) in anhydrous ACN.[9]

  • Capping Solution A: Acetic anhydride in THF/Pyridine.[9]

  • Capping Solution B: N-Methylimidazole in THF.[9]

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[16]

  • Wash Solvent: Anhydrous ACN.

Methodology:

  • Step 1: Deblocking (Detritylation)

    • The deblocking solution is passed through the synthesis column for 60-180 seconds.[9] This removes the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group.

    • The column is thoroughly washed with anhydrous ACN to remove the acid and the cleaved DMT cation.[9]

  • Step 2: Coupling

    • The phosphoramidite solution and activator solution are delivered simultaneously to the column.[9]

    • The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group to form an unstable phosphite triester linkage.[16]

    • The reaction is allowed to proceed for the optimized coupling time (see Table 2).

    • The column is washed with anhydrous ACN to remove excess reagents.[9]

  • Step 3: Capping

    • Capping solutions A and B are delivered to the column to acetylate any 5'-hydroxyl groups that failed to react in the coupling step.

    • This reaction is typically fast (30-60 seconds).[9]

    • Capping prevents the formation of deletion sequences.[8]

    • The column is washed with anhydrous ACN.

  • Step 4: Oxidation

    • The oxidizing solution is delivered to the column.

    • The iodine in the solution converts the unstable phosphite triester linkage into a stable pentavalent phosphate triester.[16]

    • The column is washed with anhydrous ACN.

This completes one cycle. For the next nucleotide addition, the process returns to Step 1.

Visualizations

troubleshooting_workflow start Start: Low Coupling Yield Observed check_reagents Step 1: Check Reagents start->check_reagents check_protocol Step 2: Review Protocol check_reagents->check_protocol All Reagents OK moisture Moisture Contamination? check_reagents->moisture amidite_quality Phosphoramidite Degraded? check_reagents->amidite_quality activator_quality Activator Degraded? check_reagents->activator_quality check_hardware Step 3: Inspect Synthesizer check_protocol->check_hardware Protocol OK coupling_time Coupling Time Sufficient? check_protocol->coupling_time activator_choice Activator Potent Enough? check_protocol->activator_choice solution High Yield Restored check_hardware->solution Problem Resolved fluidics Leaks or Blockages in Fluidics? check_hardware->fluidics delivery Correct Reagent Delivery Volumes? check_hardware->delivery sol_moisture Use Fresh Anhydrous ACN (<30 ppm H2O) moisture->sol_moisture Yes sol_amidite Use Freshly Prepared Phosphoramidite Solution amidite_quality->sol_amidite Yes sol_activator Use Fresh Activator Solution activator_quality->sol_activator Yes sol_moisture->check_protocol sol_amidite->check_protocol sol_activator->check_protocol sol_time Increase Coupling Time (Especially for modified bases) coupling_time->sol_time No sol_activator_choice Switch to Stronger Activator (e.g., ETT, BTT) activator_choice->sol_activator_choice No sol_time->check_hardware sol_activator_choice->check_hardware sol_hardware Perform System Maintenance and Calibration fluidics->sol_hardware No delivery->sol_hardware No sol_hardware->solution Problem Resolved

Caption: Troubleshooting workflow for low coupling efficiency.

synthesis_cycle cluster_chain Growing Oligonucleotide on Solid Support chain_start Support-O-Nuc-O-DMT deblock 1. Deblocking (Detritylation) chain_start->deblock chain_deblocked Support-O-Nuc-OH deblock->chain_deblocked couple 2. Coupling chain_deblocked->couple chain_coupled Support-O-Nuc-O-P(OR)N(iPr)2-Nuc-O-DMT couple->chain_coupled reagents_couple + Phosphoramidite + Activator reagents_couple->couple cap 3. Capping chain_coupled->cap If coupling fails oxidize 4. Oxidation chain_coupled->oxidize If coupling succeeds chain_capped Unreacted chains are capped: Support-O-Nuc-O-Ac cap->chain_capped reagents_cap + Acetic Anhydride + NMI reagents_cap->cap chain_oxidized Support-O-Nuc-O-P(O)(OR)-Nuc-O-DMT oxidize->chain_oxidized reagents_oxidize + Iodine/H2O reagents_oxidize->oxidize next_cycle Ready for Next Cycle chain_oxidized->next_cycle next_cycle->deblock Start next addition

Caption: The four-step phosphoramidite synthesis cycle.

References

Technical Support Center: Stereoselective Reduction of Cyclopentenone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the stereoselective reduction of cyclopentenone precursors. Below you will find troubleshooting guides and frequently asked questions in a Q&A format, detailed experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Q1: I am observing a low diastereomeric or enantiomeric excess in my reduction. What are the primary causes and how can I improve selectivity?

A1: Low stereoselectivity is a frequent challenge and can be influenced by several factors. The stereochemical outcome is highly dependent on reaction conditions, the choice of reducing agent, and the substrate itself.[1]

  • Potential Cause 1: Suboptimal Reaction Temperature. Higher reaction temperatures can diminish the stereoselectivity of the reduction.[1] Running the reaction at elevated temperatures may favor the thermodynamically more stable product over the kinetically favored one.

    • Solution: Perform the reduction at low temperatures, typically between -78 °C and 0 °C. This enhances kinetic control and can significantly improve the formation of the desired stereoisomer.[1]

  • Potential Cause 2: Inappropriate Reducing Agent. Less sterically hindered reducing agents, like sodium borohydride, may not provide sufficient stereocontrol, leading to lower selectivity.[1]

    • Solution: Employ bulky, sterically hindered hydride reagents. Reagents such as L-Selectride® (Lithium tri-sec-butylborohydride) or K-Selectride® are often effective in achieving high stereoselectivity due to steric hindrance directing the hydride attack.[1]

  • Potential Cause 3: Catalyst Inefficiency or Mismatch. In catalytic reductions (e.g., using Noyori or CBS catalysts), the choice of catalyst and ligand is crucial. The catalyst may not be optimal for your specific substrate.

    • Solution: Screen a variety of chiral ligands or catalysts. For instance, ligands with different steric and electronic properties, like SYNPHOS or DIFLUORPHOS, can sometimes provide better enantioselectivity than BINAP-type ligands for certain substrates.[2]

  • Potential Cause 4: Presence of Chelating Groups. Functional groups on the cyclopentenone precursor can chelate to the reducing agent or catalyst, influencing the direction of hydride attack.

    • Solution: Consider the use of additives that can enhance or disrupt chelation. For example, the addition of CeCl₃ with NaBH₄ can reverse the diastereoselectivity in the reduction of some cyclopentanones with a β-alkoxy group.[3] Protecting groups can also be employed to block unwanted chelation.

Q2: My reaction is sluggish or results in a low yield of the desired alcohol. How can I improve the conversion rate?

A2: Low yields can often be attributed to incomplete reactions, reagent degradation, or improper reaction setup.

  • Potential Cause 1: Inactive or Degraded Reducing Agent/Catalyst. Hydride reducing agents are sensitive to moisture and can degrade over time. Catalysts can also lose activity.

    • Solution: Use a fresh bottle of the reducing agent or titrate it to determine its active concentration.[4] Ensure catalysts are stored under appropriate inert conditions. For enzymatic reductions, ensure the enzyme has not denatured.[2]

  • Potential Cause 2: Insufficient Molar Ratio of Reducing Agent. If the amount of reducing agent is stoichiometrically insufficient, the reaction will not go to completion.[1]

    • Solution: Use a slight excess of the reducing agent (e.g., 1.1 to 1.5 equivalents) to help drive the reaction to completion.[1][5]

  • Potential Cause 3: Moisture Contamination. Many reducing agents and catalysts are highly sensitive to moisture, which can quench the reagent and lead to lower yields.[5]

    • Solution: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4][5]

  • Potential Cause 4: Catalyst Poisoning. Certain functional groups or impurities in the starting material or solvent can act as catalyst poisons, deactivating the catalyst and halting the reaction.[6] Common poisons for palladium catalysts include sulfur-containing compounds, nitriles, and some nitrogen heterocycles.[6]

    • Solution: Purify the starting materials and solvents meticulously. If catalyst poisoning is suspected, consider a pre-treatment step to remove the impurities or choose a catalyst that is more robust to the specific functional groups present.

Q3: I am observing the formation of unexpected side products. What are the likely causes?

A3: Side product formation can arise from over-reduction, competing reaction pathways, or substrate decomposition.

  • Potential Cause 1: Over-reduction. In some cases, particularly with highly reactive reducing agents, other functional groups in the molecule may be reduced. For instance, in the reduction of an enone, both the alkene and the ketone could be reduced.

    • Solution: Choose a milder reducing agent that is more selective for the ketone. For example, Luche reduction (NaBH₄/CeCl₃) is known for the selective 1,2-reduction of enones.[3] Intentionally poisoning a catalyst, as in the case of Lindlar's catalyst, can also prevent over-reduction.[6]

  • Potential Cause 2: Enolization. Sterically hindered ketones may undergo enolization in the presence of a basic reducing agent, leading to the recovery of starting material after workup.[7]

    • Solution: Lowering the reaction temperature can favor nucleophilic addition over enolization. Slow, dropwise addition of the ketone to the reducing agent can also minimize this side reaction.[7]

  • Potential Cause 3: Racemization. If the cyclization step to form the cyclopentenone is slow, the product may be susceptible to racemization, leading to a loss of enantiomeric excess.[2]

    • Solution: Optimize reaction conditions to accelerate the desired cyclization or reduction step. This may involve changing the catalyst, solvent, or temperature.

Data Presentation: Comparison of Reducing Agents

The following table summarizes the typical performance of different reducing agents in the stereoselective reduction of a generic substituted cyclopentenone. Note that actual results will vary depending on the specific substrate and reaction conditions.

Reducing Agent/Catalyst SystemTypical Diastereomeric Ratio (dr) or Enantiomeric Excess (ee)Common SolventsTypical Temperature (°C)Key Considerations
Sodium Borohydride (NaBH₄) Low to moderate dr/eeMethanol, Ethanol0 to 25Inexpensive, but often lacks high stereoselectivity without directing groups.[1][3]
L-Selectride® / K-Selectride® High dr (often >95:5)THF, Diethyl Ether-78Bulky reagent, provides excellent stereocontrol via steric approach.[1]
NaBH₄ / Cerium(III) chloride Can reverse or enhance diastereoselectivityMethanol-78 to 0Effective for 1,2-reduction of enones and can be influenced by chelating groups.[3]
Noyori Catalysts (e.g., Ru-BINAP) High ee (often >90%)Methanol, Ethanol25 to 80Catalytic, efficient for asymmetric hydrogenation of various ketones.[8]
Corey-Bakshi-Shibata (CBS) Catalyst High ee (often >95%)THF, Toluene-78 to 25Catalytic, borane is the stoichiometric reductant, highly predictable stereochemical outcome.[2]
Ene-Reductases (Biocatalysis) High ee (up to >99%)Aqueous buffer/ co-solvent25 to 37Environmentally friendly, highly selective, but substrate scope can be limited.[9]

Experimental Protocols

Protocol 1: Diastereoselective Reduction using L-Selectride® [4]

  • Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the cyclopentenone precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add L-Selectride® (1.1-1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution at -78 °C.

  • Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 1-2 hours).

  • Quenching and Workup: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of water. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Oxidative Workup: Slowly add 3 M NaOH solution, followed by the very careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic and may cause gas evolution. Stir the mixture vigorously for 1-2 hours at room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: Enantioselective Noyori-type Reduction [8]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with the ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl₂) and the appropriate chiral ligand.

  • Reaction Setup: Add the cyclopentenone substrate and a suitable solvent (e.g., degassed methanol).

  • Hydrogenation: The reaction vessel is then pressurized with hydrogen gas (H₂) to the desired pressure and stirred at the specified temperature.

  • Monitoring: The reaction progress is monitored by taking aliquots and analyzing them by GC or HPLC.

  • Workup: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified, typically by flash column chromatography, to isolate the chiral alcohol.

Visualizations

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// Edges start -> setup [penwidth=2, color="#5F6368"]; setup -> cooling [penwidth=2, color="#5F6368"]; cooling -> reduction [penwidth=2, color="#5F6368"]; reduction -> monitor [penwidth=2, color="#5F6368"]; monitor -> quench [penwidth=2, color="#5F6368"]; quench -> workup [penwidth=2, color="#5F6368"]; workup -> purify [penwidth=2, color="#5F6368"]; purify -> product [penwidth=2, color="#5F6368"]; } Caption: General workflow for stereoselective reduction experiments.

// Nodes start [label="Low Stereoselectivity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Temperature Path temp_q [label="Is Temp ≤ 0°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; lower_temp [label="Action: Lower Temperature \n (-78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagent Path reagent_q [label="Using Bulky Reagent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; change_reagent [label="Action: Use Bulky Reagent \n (L-Selectride®)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Catalyst Path catalyst_q [label="Catalytic Reaction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_catalyst [label="Action: Screen Ligands / \n Catalysts", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> temp_q [label="Yes", penwidth=2, color="#34A853"]; temp_q -> reagent_q [label="Yes", penwidth=2, color="#34A853"]; temp_q -> lower_temp [label="No", penwidth=2, color="#EA4335"]; lower_temp -> reagent_q [penwidth=2, color="#5F6368"];

reagent_q -> catalyst_q [label="Yes", penwidth=2, color="#34A853"]; reagent_q -> change_reagent [label="No", penwidth=2, color="#EA4335"]; change_reagent -> catalyst_q [penwidth=2, color="#5F6368"];

catalyst_q -> screen_catalyst [label="Yes", penwidth=2, color="#34A853"]; } Caption: Troubleshooting decision tree for low stereoselectivity.

// Nodes catalyst [label="Chiral \n Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat_sub [label="Catalyst-Substrate \n Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_prod [label="Catalyst-Product \n Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; sub_in [label="Substrate (Ketone)"]; hydride_in [label="Hydride Source"]; prod_out [label="Product (Alcohol)"];

// Edges sub_in -> cat_sub [style=dashed]; catalyst -> cat_sub; cat_sub -> cat_prod [label="Hydride Transfer"]; hydride_in -> cat_sub [style=dashed]; cat_prod -> catalyst; cat_prod -> prod_out [style=dashed]; } Caption: Simplified catalytic cycle for ketone reduction.

References

Technical Support Center: Purification of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for this compound?

The main purification challenges are twofold:

  • Enantiomeric Purity: The most critical challenge is the separation of the desired (1S,4R) enantiomer from its undesired (1R,4S) counterpart. Chiral High-Performance Liquid Chromatography (HPLC) is a common technique to achieve high enantiomeric excess.

  • Chemical Purity: Removal of by-products and unreacted starting materials from the synthesis is also crucial. These impurities can include residual solvents and organic intermediates from the synthetic route, which often involves the reduction of a lactam and deprotection of a carbamate.

Q2: What are the common impurities that I should be aware of during the purification of this compound?

As an intermediate in the synthesis of Abacavir, potential impurities can include:

  • The undesired (1R,4S) enantiomer.

  • Unreacted starting materials or intermediates from the synthetic pathway.

  • By-products from side reactions.

  • Residual solvents used in the synthesis and purification steps.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

The following analytical techniques are recommended:

  • Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee%).

  • Reverse-Phase HPLC (RP-HPLC): To assess chemical purity by separating the target compound from other organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Chiral HPLC Purification

Issue 1: Poor or no separation of enantiomers.

  • Question: I am not getting baseline separation between the (1S,4R) and (1R,4S) enantiomers on my chiral HPLC column. What should I do?

  • Answer:

    • Optimize the Mobile Phase: The choice and composition of the mobile phase are critical. For crown ether-based chiral stationary phases, an acidic mobile phase is often effective. A reported method uses 50mM sodium perchlorate with the pH adjusted to 2.0 with perchloric acid.[1] Experiment with the concentration of the salt and the pH to improve resolution.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

    • Control the Column Temperature: Temperature can significantly impact chiral separations. A lower temperature (e.g., 10°C) may enhance enantioselectivity.[1]

    • Select the Appropriate Chiral Stationary Phase (CSP): If optimization of the mobile phase, flow rate, and temperature does not yield the desired separation, consider screening other chiral columns. For amino alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) or crown ether-based CSPs are often successful.

Issue 2: Peak tailing for the analyte.

  • Question: My peaks in the chiral HPLC chromatogram are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Adjust Mobile Phase pH: For amine compounds, peak tailing can occur due to interactions with residual silanol groups on the silica-based stationary phase. Operating at a lower pH can protonate the amine, which may reduce these secondary interactions.[2]

    • Use Mobile Phase Additives: Adding a small amount of a basic modifier, such as diethylamine or triethylamine (typically 0.1%), to a non-polar mobile phase can help to block the active silanol sites and improve peak symmetry.

    • Check for Column Contamination: If peak tailing develops over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds. Always check the column manufacturer's instructions for recommended cleaning procedures.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Question: When I try to recrystallize my this compound, it forms an oil instead of solid crystals. How can I resolve this?

  • Answer:

    • Reduce the Rate of Cooling: Oiling out can occur if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

    • Use a Different Solvent System: The solubility properties of the oil may be different from the desired crystals. Try a more non-polar solvent or a mixed solvent system. For amine hydrochlorides, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol, ethyl acetate, or diethyl ether) can be effective.

    • Increase the Solvent Volume: Oiling out can sometimes be caused by a supersaturated solution. Add a small amount of the hot solvent to dissolve the oil and then attempt to recrystallize again.

Issue 2: Low recovery yield after recrystallization.

  • Question: My recrystallization is successful in terms of purity, but the yield is very low. How can I improve it?

  • Answer:

    • Minimize the Amount of Hot Solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]

    • Ensure Complete Crystallization: After cooling to room temperature, cool the solution further in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize crystal formation.

    • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[3]

    • Consider a Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Column Chromatography

Issue 1: The compound is not eluting from the silica gel column.

  • Question: I am trying to purify my compound using silica gel column chromatography, but it seems to be stuck on the column. What could be the problem?

  • Answer:

    • Increase the Polarity of the Mobile Phase: this compound is a polar compound. A mobile phase with insufficient polarity will not be able to elute it from the polar silica gel stationary phase. Gradually increase the polarity of your eluent, for example, by increasing the percentage of methanol in a dichloromethane/methanol mixture.

    • Add a Basic Modifier: The amine group can interact strongly with the acidic silica gel. Adding a small amount of a base, such as triethylamine or ammonia solution (e.g., 0.5-2%), to the mobile phase can help to reduce this interaction and facilitate elution.

    • Consider an Alternative Stationary Phase: If elution from silica gel remains problematic, consider using a more inert stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography).

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This method is for the separation of (1S,4R) and (1R,4S) enantiomers of 4-Aminocyclopent-2-en-1-yl Methanol HCl.[1]

ParameterValue
Column Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm)
Mobile Phase 50mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid
Flow Rate 0.25 mL/min
Column Temperature 10°C
Detection UV at 200 nm
Injection Volume 5 µL
Sample Concentration 5 mg/mL in mobile phase
Resolution > 2.0

Method Validation Summary: [1]

ParameterResult
LOD 0.6 µg/mL
LOQ 2.0 µg/mL
Linearity Range 2.0 - 7.5 µg/mL for the (1R,4S) isomer
General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with less polar solvents like ethyl acetate or diethyl ether). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Silica Gel Column Chromatography for Chemical Purity
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Start with a low-polarity mobile phase (e.g., dichloromethane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) containing a small percentage of a basic modifier (e.g., 1% triethylamine).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry pure_recrys Pure Product dry->pure_recrys chrom_start Crude Product load Load onto Silica Gel Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Pure Product evaporate->pure_chrom

Caption: General workflows for purification by recrystallization and column chromatography.

Chiral_HPLC_Troubleshooting cluster_separation Poor Enantiomeric Separation cluster_tailing Peak Tailing start Chiral HPLC Issue q_sep Poor Separation? start->q_sep q_tail Peak Tailing? start->q_tail a1_sep Optimize Mobile Phase (pH, Salt Conc.) q_sep->a1_sep Yes a2_sep Adjust Flow Rate (Lower) a1_sep->a2_sep a3_sep Control Temperature (Lower) a2_sep->a3_sep a4_sep Change CSP a3_sep->a4_sep a1_tail Adjust Mobile Phase pH (Lower) q_tail->a1_tail Yes a2_tail Add Basic Modifier a1_tail->a2_tail a3_tail Clean Column a2_tail->a3_tail

Caption: Troubleshooting logic for common chiral HPLC issues.

References

Technical Support Center: Preventing Racemization During Functional Group Manipulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the loss of stereochemical integrity during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern in drug development?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). This process results in the loss of optical activity. In the pharmaceutical industry, this is a critical issue because the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause severe adverse effects, as famously exemplified by the drug thalidomide. Therefore, maintaining stereochemical purity is essential for the safety and efficacy of a drug.

Q2: What are the primary chemical mechanisms that lead to racemization?

A2: Racemization typically occurs through the formation of an achiral intermediate. The most common mechanisms include:

  • Formation of a Planar Carbocation: Substitution reactions that proceed through an SN1 mechanism generate a flat carbocation intermediate. A subsequent nucleophilic attack can occur from either face of the plane with equal probability, leading to a racemic mixture.

  • Enolate/Enol Formation: A hydrogen atom on a stereogenic carbon that is alpha to a carbonyl group is acidic. In the presence of an acid or base, this proton can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either side, resulting in racemization.

  • Oxazolone Formation (in Peptide Synthesis): During the activation of an N-protected amino acid for peptide coupling, the activated intermediate can cyclize to form an oxazolone. The alpha-proton of this oxazolone is highly acidic and easily abstracted by a base, leading to rapid racemization.

  • Free Radical Intermediates: Reactions involving the formation of a free radical at a chiral center almost always lead to racemization, as the radical intermediate is typically planar.

Q3: How can I detect and quantify the extent of racemization in my sample?

A3: Quantifying racemization involves measuring the enantiomeric excess (ee) or the ratio of the two enantiomers. The most common and reliable technique is:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. By comparing the peak areas of the two enantiomers, one can accurately determine the enantiomeric ratio.

A detailed protocol for this analysis is provided in the "Experimental Protocols" section.

Q4: What general strategies can I employ to minimize racemization?

A4: Several general principles can be applied across different reaction types:

  • Low Temperatures: Lowering the reaction temperature generally reduces the rate of racemization more than the rate of the desired reaction.

  • Choice of Reagents and Solvents: Select conditions that favor mechanisms that do not involve achiral intermediates. For example, promote SN2 over SN1 reactions by using polar aprotic solvents and good nucleophiles.

  • Use of Weaker Bases: In base-catalyzed reactions, use weaker or more sterically hindered bases to minimize the abstraction of the alpha-proton.

  • Minimize Reaction/Activation Time: Prolonged exposure to harsh conditions (e.g., strong acids/bases, high heat, or long pre-activation times in peptide coupling) increases the likelihood of racemization.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments.

Problem 1: Significant racemization is detected in my final product after peptide coupling.

Possible CauseSuggested Solution
Inappropriate Coupling Reagent Carbodiimides like DCC or DIC, when used alone, are known to cause racemization. Solution: Always use a carbodiimide in combination with a racemization-suppressing additive such as OxymaPure, 1-hydroxybenzotriazole (HOBt), or 1-hydroxy-7-azabenzotriazole (HOAt). For particularly sensitive couplings, consider using modern phosphonium or aminium/uronium salt reagents like HATU or HBTU, which are designed for low racemization.
Susceptible Amino Acid Residue Certain amino acids, particularly histidine (His) and cysteine (Cys), are highly prone to racemization during activation. Serine can also be problematic.
Base Selection Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization. Solution: Switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a good alternative to DIPEA. For very sensitive cases, the highly hindered base 2,4,6-collidine is recommended.
Prolonged Pre-activation Time Allowing the activated amino acid to stand for an extended period before adding it to the peptide-resin increases the opportunity for oxazolone formation. Solution: Utilize an in-situ activation protocol. Mix the amino acid, additive, and peptide-resin together before adding the coupling reagent (e.g., DIC).
Elevated Temperature Higher temperatures increase the rate of all reactions, including the side reactions that cause racemization. Solution: Perform the coupling reaction at room temperature or consider cooling to 0°C for highly sensitive couplings.

Problem 2: My product has racemized at a stereocenter adjacent to a ketone or ester.

Possible CauseSuggested Solution
Enolization under Basic Conditions The alpha-proton is acidic and can be abstracted by a base to form an achiral enolate. Solution: Use a non-nucleophilic, sterically hindered base if a base is required. Run the reaction at the lowest possible temperature to disfavor proton abstraction. Keep reaction times as short as possible.
Enolization under Acidic Conditions Acid catalysis can promote the formation of an achiral enol intermediate. Solution: If possible, perform the reaction under neutral conditions. If an acid is necessary, use the mildest acid catalyst that can effectively promote the desired reaction and for the shortest duration.
Electron-Withdrawing Substituents Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to abstraction. Solution: Consider a protecting group strategy to temporarily mask the electron-withdrawing nature of the substituent if it is compatible with the overall synthetic route.

Data Presentation

Table 1: Comparison of Coupling Reagent/Additive/Base Systems for Racemization Suppression in Fmoc-Cys(Trt)-OH Coupling

Coupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
DICOxyma-~0%
HATU-DIPEA>10%
HBTU-DIPEA~5-10%
PyBOP-DIPEA~2-5%
DICHOBt-~1-2%

Data is illustrative and compiled from trends reported in the literature. Actual percentages can vary based on specific substrates and conditions.

Mandatory Visualizations

racemization_mechanisms start Activated L-Amino Acid (Chiral) oxazolone 5(4H)-Oxazolone (Achiral Intermediate) start->oxazolone Path A: Intramolecular Cyclization enolate Enolate (Achiral Intermediate) start->enolate Path B: Direct α-proton abstraction by Base product_L L-Peptide (Desired Product) oxazolone->product_L Nucleophilic Attack (Desired Pathway) product_D D-Peptide (Racemized Product) oxazolone->product_D Tautomerization & Nucleophilic Attack enolate->product_L Reprotonation enolate->product_D Reprotonation racemate Racemic Mixture product_L->racemate product_D->racemate

Caption: Mechanisms of racemization during peptide coupling.

troubleshooting_workflow start Racemization Detected in Product q_peptide Is this a peptide coupling? start->q_peptide check_reagents Analyze Coupling Cocktail: - Reagent + Additive (e.g., DIC/Oxyma)? - Base (e.g., Collidine vs. DIPEA)? - Activation Time (in-situ?) q_peptide->check_reagents Yes q_mechanism What is the likely racemization mechanism? q_peptide->q_mechanism No check_temp Lower Reaction Temperature to 0°C check_reagents->check_temp end Re-analyze Product Purity check_temp->end enolate_path Enolate/Enol Formation (e.g., α to C=O) q_mechanism->enolate_path Base/Acid Present sn1_path Carbocation (SN1) Formation q_mechanism->sn1_path Substitution Reaction solve_enolate Use weaker/hindered base. Lower temperature. Shorten reaction time. enolate_path->solve_enolate solve_sn1 Promote SN2: Use polar aprotic solvent. Use strong nucleophile. sn1_path->solve_sn1 solve_enolate->end solve_sn1->end

Caption: Troubleshooting workflow for unexpected racemization.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling on Solid Support

This protocol describes a general method for coupling an Fmoc-protected amino acid to a resin-bound peptide, optimized to minimize racemization.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes. Drain, and repeat with fresh solution for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all residual piperidine.

  • Coupling Mixture Preparation (in-situ activation):

    • In a separate reaction vessel, dissolve the Fmoc-amino acid (3 equivalents) and a racemization suppressant additive like OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the swelled, deprotected resin and agitate briefly.

    • Add a hindered base such as 2,4,6-collidine (4 equivalents).

    • Finally, add the coupling reagent, N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents), to the mixture.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the solvent and wash the resin sequentially with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

  • Sample Preparation: Prepare a stock solution of your final, purified compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile). If necessary, derivatize the compound to make it suitable for chiral analysis.

  • Racemic Standard: If available, prepare a sample of the racemic mixture to identify the retention times of both the desired (L) and undesired (D) enantiomers.

  • HPLC Column and Mobile Phase:

    • Select an appropriate chiral stationary phase (CSP) column based on the structure of your compound. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are widely applicable.

    • The mobile phase is typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. Begin with a standard ratio (e.g., 90:10 hexane:isopropanol) and optimize to achieve baseline separation of the enantiomers.

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 5 - 20 µL

    • Detector: UV detector set to a wavelength where your compound has strong absorbance.

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C) for reproducibility.

  • Analysis:

    • Inject the racemic standard to determine the retention times for the D and L enantiomers.

    • Inject your synthesized sample.

    • Integrate the peak areas for both enantiomers. Calculate the percentage of the undesired enantiomer using the formula: % D-isomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100%

troubleshooting guide for chiral HPLC separation of amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral High-Performance Liquid Chromatography (HPLC) separation of amines.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing poor resolution or no separation between my amine enantiomers?

Poor resolution in chiral separations of amines can stem from several factors, from the choice of the chiral stationary phase (CSP) to the mobile phase composition.[1]

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for successful enantiomeric separation.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and versatile for a broad range of chiral compounds, including amines.[1][2] Macrocyclic glycopeptide-based CSPs are particularly effective for polar compounds like amino sugars.[1]

    • Recommendation: If you are not achieving separation, consider screening different types of CSPs. A screening process that evaluates various column chemistries is a prudent approach.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[1]

    • Normal-Phase Chromatography: Small adjustments in the percentage of the alcohol modifier (e.g., isopropanol, ethanol) can significantly impact resolution.[1]

    • Reversed-Phase Chromatography: Modifying the organic modifier percentage and the pH of the aqueous phase is crucial.[1]

  • Incorrect or Missing Additives: For basic compounds like amines, the addition of acidic and/or basic modifiers to the mobile phase is often essential to improve peak shape and selectivity.[1][4]

    • Recommendation: A common strategy is to use a combination of a weak acid (e.g., trifluoroacetic acid - TFA) and a weak base (e.g., triethylamine - TEA).[4] The acid can help with the ionization of the amine, while the base can reduce peak tailing by competing with the analyte for active sites on the stationary phase.[4][5] A typical starting concentration for these additives is 0.1% (v/v).

  • Temperature and Flow Rate: Chiral separations are often sensitive to temperature and flow rate.[1]

    • Flow Rate: Lowering the flow rate can increase the interaction time between the enantiomers and the CSP, potentially improving resolution.[1][6]

    • Temperature: The effect of temperature can be unpredictable; sometimes, an increase in temperature improves resolution, while other times a decrease is beneficial.[3][7] It is often a parameter worth investigating during method development.

2. My peaks are tailing. How can I improve the peak shape?

Peak tailing is a common issue when analyzing basic compounds like amines, which can interact strongly with residual silanol groups on the silica surface of the column packing.[5] This secondary interaction leads to asymmetrical peaks.[5]

Potential Causes and Solutions:

  • Interaction with Residual Silanols: The primary cause of peak tailing for amines is the interaction between the basic amino group and acidic silanol groups on the silica support.[5]

    • Solution: Add a basic modifier to the mobile phase. Triethylamine (TEA) is a common choice that competes with the amine analyte for the active silanol sites, effectively masking them and resulting in more symmetrical peaks.[1][5] Other amine-based additives can also be effective.[8]

  • Low Mobile Phase pH: In reversed-phase chromatography, operating at a low pH can protonate the silanol groups, reducing their interaction with the protonated amine.[5]

  • Column Overload: Injecting too much sample can lead to broad and tailing peaks.[1]

    • Solution: Try reducing the injection volume or diluting the sample.[1]

3. Why are my retention times inconsistent from run to run?

Inconsistent retention times can invalidate your results and are often caused by a lack of equilibrium in the system or changes in the chromatographic conditions.[9][10]

Potential Causes and Solutions:

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard achiral columns, especially when changing mobile phases.[1]

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Monitor the baseline until it is stable.

  • Temperature Fluctuations: Chiral separations can be highly sensitive to temperature changes.[1][11] Even minor variations in the ambient temperature can cause shifts in retention times.[1]

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in the concentration of additives or the ratio of solvents, can lead to retention time drift.[11]

    • Solution: Prepare mobile phases carefully and consistently. For mobile phases containing volatile components, prepare them fresh daily.

  • Column Contamination: Buildup of sample matrix or strongly retained compounds on the column can alter the chromatography.[9]

    • Solution: Implement a proper column washing procedure after each sequence of analyses.

4. How can I improve the sensitivity of my analysis for chiral amines?

Low sensitivity can be a challenge, especially when dealing with trace amounts of one enantiomer.

Potential Causes and Solutions:

  • Poor UV-Vis Absorbance: Some amines may lack a strong chromophore, leading to a weak signal.

    • Solution: Derivatization of the amine with a fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can significantly enhance detection sensitivity, particularly with a fluorescence detector.[2]

  • Suboptimal Detector Wavelength: Ensure the UV-Vis detector is set to the wavelength of maximum absorbance for your analyte.

Data Presentation

Table 1: Effect of Mobile Phase Additives on the Separation of Primary Amines

This table summarizes the recommended mobile phase additives for screening chiral primary amines using a cyclofructan-based CSP in different chromatographic modes.

Chromatographic ModeRecommended Mobile PhaseAdditives (in organic modifier)
Supercritical Fluid Chromatography (SFC)CO2 / Methanol0.3% (v/v) Trifluoroacetic Acid (TFA) & 0.2% (v/v) Triethylamine (TEA)
Polar Organic ModeAcetonitrile / Methanol (90:10 v/v)0.3% (v/v) Trifluoroacetic Acid (TFA) & 0.2% (v/v) Triethylamine (TEA)
Normal-Phase ModeHexane / Ethanol (80:20 v/v)0.3% (v/v) Trifluoroacetic Acid (TFA) & 0.2% (v/v) Triethylamine (TEA)

Data adapted from a study on a cyclofructan-based chiral stationary phase.[4]

Experimental Protocols

Protocol 1: General Screening Method for Chiral Primary Amines in Polar Organic Mode

This protocol provides a starting point for screening the enantiomeric separation of primary amines.

  • Column: Cyclofructan-based Chiral Stationary Phase (e.g., Larihc CF6-P).

  • Mobile Phase: 90:10 (v/v) Acetonitrile:Methanol.

  • Additives: Add 0.3% (v/v) Trifluoroacetic Acid (TFA) and 0.2% (v/v) Triethylamine (TEA) to the Methanol portion of the mobile phase before mixing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 5 µL.[4]

  • Detection: UV at 254 nm or as appropriate for the analyte.[4]

  • Sample Preparation: Dissolve the sample in ethanol at a concentration of 1 mg/mL.[4]

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution / No Separation CSP Inappropriate CSP Problem->CSP MP Suboptimal Mobile Phase Problem->MP Additives Incorrect Additives Problem->Additives Temp_Flow Temperature / Flow Rate Problem->Temp_Flow Screen_CSP Screen Different CSPs CSP->Screen_CSP Optimize_MP Optimize Organic Modifier % / pH MP->Optimize_MP Add_Modifiers Add Acidic/Basic Modifiers (TFA/TEA) Additives->Add_Modifiers Adjust_Params Adjust Temperature & Flow Rate Temp_Flow->Adjust_Params

Caption: Troubleshooting workflow for poor resolution in chiral HPLC.

Peak_Tailing_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Silanol Silanol Interactions Problem->Silanol Overload Column Overload Problem->Overload Add_Base Add Basic Modifier (e.g., TEA) Silanol->Add_Base Reduce_Conc Reduce Injection Volume / Dilute Sample Overload->Reduce_Conc

Caption: Logical relationship for troubleshooting peak tailing.

References

stability issues of aminocyclopentenylmethanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aminocyclopentenylmethanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of aminocyclopentenylmethanol under acidic conditions. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and data from analogous compounds, as direct literature on the stability of aminocyclopentenylmethanol is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for aminocyclopentenylmethanol in acidic solutions?

A1: Aminocyclopentenylmethanol contains three functional groups susceptible to acid-catalyzed reactions: an amino group, a hydroxyl group (as an allylic alcohol), and a carbon-carbon double bond within a cyclopentene ring. Under acidic conditions, the primary concerns are:

  • Protonation of the Amine: The basic amino group will be protonated to form an ammonium salt. This generally increases water solubility but can also influence the reactivity of the molecule.

  • Rearrangement of the Allylic Alcohol: The hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a resonance-stabilized allylic carbocation, which can lead to a variety of products, including rearranged alcohols or dienes.[1][2][3][4]

  • Reactions of the Cyclopentene Ring: The double bond in the cyclopentene ring can be protonated, leading to potential isomerization, dimerization, or polymerization.[5]

Q2: I'm observing the formation of an unexpected isomer of my compound after acidic treatment. What could be the cause?

A2: The most likely cause is an acid-catalyzed 1,3-transposition of the allylic alcohol.[4] In the presence of acid, the hydroxyl group is protonated and leaves as a water molecule, forming a resonance-stabilized allylic carbocation. Water can then re-attack at either of the two resonance positions, leading to the formation of a constitutional isomer.

Q3: My reaction mixture is turning dark and I'm getting a complex mixture of products. What is happening?

A3: The formation of a dark, complex mixture, often referred to as "resinous materials," is a common outcome when carbocation intermediates are involved in side reactions.[4] This can be due to:

  • Elimination: The allylic carbocation can lose a proton to form a conjugated diene. These dienes can be colored and are often prone to polymerization.

  • Polymerization: The carbocation intermediates can react with other molecules of aminocyclopentenylmethanol or other reactive species in the mixture, leading to the formation of polymers.

  • Skeletal Rearrangements: The cyclopentene ring itself may undergo rearrangements under strongly acidic conditions, leading to a variety of unpredictable products.[4]

Q4: How can I minimize the degradation of aminocyclopentenylmethanol during my experiments?

A4: To minimize degradation, consider the following strategies:

  • Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems if your reaction allows. Even hot water can act as a mild acid catalyst for the rearrangement of allylic alcohols.[2]

  • Control the temperature: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often accelerate degradation pathways.

  • Limit the reaction time: Monitor your reaction closely and quench it as soon as the desired transformation is complete.

  • Protecting groups: If the stability of the amino or hydroxyl group is a major concern, consider using appropriate protecting groups that are stable to the reaction conditions and can be removed later.

  • Use a non-protic Lewis acid: In some cases, a Lewis acid might catalyze the desired reaction without the side reactions associated with Brønsted acids.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Formation of an Isomeric Byproduct Acid-catalyzed 1,3-rearrangement of the allylic alcohol.[1][4]- Lower the reaction temperature. - Use a milder acid or a buffered solution. - Reduce the reaction time. - Consider using a protecting group for the alcohol.
Low Yield and Formation of a Dark, Tarry Substance Polymerization or extensive decomposition via carbocation intermediates.[4]- Drastically lower the reaction temperature. - Use a less concentrated acid solution. - Ensure the absence of oxygen if oxidation is suspected. - Purify the starting material to remove any impurities that might initiate polymerization.
Formation of a More Lipophilic, UV-Active Impurity Elimination of water to form a conjugated diene.- Use aprotic acidic conditions if possible. - Lower the reaction temperature. - Avoid strong, non-nucleophilic acids which favor elimination.
Compound is Difficult to Extract from Aqueous Acidic Solution Protonation of the amino group forming a water-soluble ammonium salt.- After the reaction, basify the aqueous solution with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH > 9 before extraction with an organic solvent.

Potential Degradation Pathways

Under acidic conditions, aminocyclopentenylmethanol can undergo several degradation pathways. The following diagrams illustrate the most probable mechanisms.

Degradation_Pathway_1 cluster_start Starting Material cluster_intermediate Intermediate cluster_products Degradation Products Aminocyclopentenylmethanol Aminocyclopentenylmethanol Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) Aminocyclopentenylmethanol->Allylic_Carbocation + H⁺, - H₂O Isomer Isomeric Alcohol Allylic_Carbocation->Isomer + H₂O, - H⁺ Diene Conjugated Diene Allylic_Carbocation->Diene - H⁺ Polymer Polymerization Allylic_Carbocation->Polymer + Monomer

Figure 1. Potential degradation pathways of aminocyclopentenylmethanol in acid.

Experimental Protocols

General Protocol for Assessing Stability in Acidic Conditions

This protocol provides a general framework for evaluating the stability of aminocyclopentenylmethanol in a specific acidic solution.

  • Solution Preparation: Prepare a stock solution of aminocyclopentenylmethanol of known concentration in a suitable organic solvent (e.g., acetonitrile, THF).

  • Reaction Setup: In a series of vials, add a defined volume of the acidic solution to be tested (e.g., 0.1 M HCl in water/acetonitrile).

  • Initiation: To each vial, add a small aliquot of the aminocyclopentenylmethanol stock solution to achieve the desired final concentration.

  • Incubation: Incubate the vials at a constant temperature. It is recommended to test a range of temperatures (e.g., 4 °C, 25 °C, 50 °C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Analysis: Analyze the quenched samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining aminocyclopentenylmethanol and identify any degradation products.

  • Data Analysis: Plot the concentration of aminocyclopentenylmethanol versus time to determine the degradation kinetics.

Illustrative Stability Data

The following table presents hypothetical data from a stability study conducted according to the protocol above.

Acidic Condition Temperature (°C) Half-life (hours) Major Degradation Product(s)
0.1 M HCl2512Isomeric Alcohol
0.1 M HCl502Isomeric Alcohol, Conjugated Diene
1 M HCl253Isomeric Alcohol, Conjugated Diene, Polymer
0.5 M Acetic Acid2548Isomeric Alcohol

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting stability issues with aminocyclopentenylmethanol.

Troubleshooting_Workflow Start Stability Issue Observed Identify_Products Identify Degradation Products (LC-MS, NMR) Start->Identify_Products Isomer Isomer Formed? Identify_Products->Isomer Polymer Polymer/Tarry Mass? Isomer->Polymer No Milder_Acid Use Milder Acid / Buffer Isomer->Milder_Acid Yes Reduce_Temp Lower Reaction Temperature Polymer->Reduce_Temp Yes Protecting_Group Consider Protecting Group Polymer->Protecting_Group No Success Problem Resolved Reduce_Temp->Success Milder_Acid->Success Protecting_Group->Success

Figure 2. Troubleshooting workflow for aminocyclopentenylmethanol stability.

References

Technical Support Center: Scaling Up the Synthesis of Chiral Aminocyclopentenol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chiral aminocyclopentenol intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up these crucial synthetic processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of chiral aminocyclopentenol intermediates?

A1: Scaling up the synthesis of these intermediates often presents challenges such_as:

  • Maintaining Enantioselectivity: Enzymatic resolutions and asymmetric catalytic reactions that work well on a small scale may show decreased enantioselectivity upon scale-up due to mass transfer limitations and changes in mixing dynamics.

  • Reaction Control and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions and impurities.

  • Catalyst Efficiency and Removal: The efficiency of palladium catalysts in amination reactions can decrease on a larger scale, and their complete removal from the final product can be challenging.

  • Solvent and Reagent Volumes: Handling large volumes of solvents and reagents introduces logistical and safety challenges.

  • Product Isolation and Purification: Crystallization and chromatographic purification methods may need significant redevelopment for large-scale production to be efficient and effective.[1]

Q2: How can I improve the enantioselectivity of the enzymatic kinetic resolution of the cyclopentenol precursor?

A2: To improve enantioselectivity, consider the following:

  • Enzyme Selection: Screen different lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) as their selectivity can be substrate-dependent.[2][3]

  • Solvent Choice: The solvent has a significant impact on enzyme activity and selectivity. Non-polar organic solvents like MTBE or toluene are often optimal for lipases.[4]

  • Acyl Donor: Varying the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can affect both the reaction rate and enantioselectivity.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance enantioselectivity.[4]

  • Water Content: For reactions in organic solvents, controlling the water activity is crucial for optimal enzyme performance.

Q3: My palladium-catalyzed allylic amination is giving low yields. What are the potential causes and solutions?

A3: Low yields in palladium-catalyzed allylic amination can be due to several factors:

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. High temperatures can also lead to catalyst decomposition.[5]

  • Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. Sterically hindered and electron-rich ligands often improve catalytic activity.[5]

  • Base Selection: The strength and solubility of the base are important. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[5]

  • Product Inhibition: The amine product can sometimes coordinate to the palladium center and inhibit the catalyst.[5] In such cases, using a different ligand or adjusting reaction conditions may be necessary.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Reduction of the Cyclopentenone Precursor
Possible Cause Suggested Solution
Reducing agent is not selective enough. Screen different reducing agents (e.g., NaBH₄, L-Selectride®, K-Selectride®). The choice of reagent can significantly influence the stereochemical outcome.
Reaction temperature is too high. Perform the reduction at lower temperatures (e.g., -78 °C) to enhance selectivity.
Solvent effects are not optimized. The solvent can influence the transition state of the reduction. Screen a variety of solvents to find the optimal conditions for your specific substrate.
Steric hindrance from a protecting group. If a protecting group is present, its size and nature can direct the approach of the reducing agent. Consider using a different protecting group to achieve the desired diastereomer.
Problem 2: Incomplete Conversion or Low Enantiomeric Excess (ee) in Enzymatic Resolution
Possible Cause Suggested Solution
Sub-optimal enzyme activity. Ensure the enzyme is not denatured. Check the pH and temperature of the reaction. Consider enzyme immobilization to improve stability and reusability.
Poor substrate solubility. The substrate must be soluble in the reaction medium for the enzyme to act upon it. Use a co-solvent to improve solubility, but be aware that this can affect enzyme selectivity.
Reaction has reached equilibrium. For hydrolytic resolutions, the accumulation of water can reverse the reaction. Consider using an acyl donor that shifts the equilibrium towards the product side (e.g., vinyl acetate, which generates acetaldehyde as a byproduct).
Incorrect reaction time. Monitor the reaction over time by measuring the ee of both the product and the remaining starting material to determine the optimal reaction time.[4]
Low intrinsic selectivity of the enzyme for the substrate. Screen a wider range of commercially available lipases. If a suitable enzyme cannot be found, consider protein engineering to improve its selectivity.
Problem 3: Formation of Side Products in Palladium-Catalyzed Allylic Amination
Possible Cause Suggested Solution
β-Hydride Elimination. This is a common side reaction with amines that can undergo this process. Using ligands that promote rapid reductive elimination can minimize this side reaction.[6]
Formation of Diarylamine. In the case of primary amines, double arylation can occur. Modifying the ligand or using a protecting group on the amine can prevent this.
Hydrolysis of the Allylic Alcohol. If water is present in the reaction mixture, hydrolysis of the starting material can compete with the amination reaction. Ensure all reagents and solvents are anhydrous.
Over-reduction of the Product. If a reducing agent is present or formed in situ, it could potentially reduce the double bond of the product.

Data Presentation

Table 1: Effect of Lipase Source on the Kinetic Resolution of a Cyclopentenol Precursor

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess (ee) of Product (%)Reference
Candida antarctica Lipase B (CAL-B)Vinyl AcetateHexane~50>99[7]
Pseudomonas cepacia LipaseVinyl AcetateDiethyl Ether~50>95[2]
Porcine Pancreas LipaseVinyl AcetateHexaneNo reaction-[7]
Aspergillus niger LipaseVinyl AcetateHexaneNo reaction-[7]

Table 2: Influence of Solvent on the Enantioselectivity of Lipase-Catalyzed Acylation

SolventConversion (%)Enantiomeric Ratio (E)Reference
Diethyl Ether45>200[2]
Diisopropyl Ether48>200[2]
Toluene42150[4]
Acetonitrile3580[4]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 4-Hydroxy-2-cyclopentenone

This protocol is a general guideline for the reduction of a protected 4-hydroxy-2-cyclopentenone to the corresponding cis-diol.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of the protected 4-hydroxy-2-cyclopentenone (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent (e.g., sodium borohydride, 1.1 eq) in a compatible solvent (e.g., ethanol) to the reaction mixture, maintaining the temperature below -70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-diol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Cyclopentenol

This protocol describes a typical procedure for the enzymatic resolution of a racemic cyclopentenol derivative.

  • Reaction Setup: To a clean, dry flask, add the racemic cyclopentenol (1.0 eq), an immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate), and an anhydrous, non-polar solvent (e.g., MTBE or toluene, 0.2 M).

  • Addition of Acyl Donor: Add the acyl donor (e.g., vinyl acetate, 1.5-2.0 eq) to the mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., room temperature or 30 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the acylated product by flash column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Amination

This general protocol outlines the key steps for the amination of a chiral allylic alcohol derivative.

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the chiral phosphine ligand (2-4 mol%), and a dry, degassed aprotic solvent (e.g., toluene or THF) to a Schlenk tube. Stir the mixture for 15-30 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate Schlenk tube, dissolve the chiral allylic alcohol derivative (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (e.g., K₃PO₄, 1.5-2.0 eq) in the same anhydrous, degassed solvent.

  • Reaction Initiation: Transfer the catalyst solution to the reaction mixture via cannula under an inert atmosphere.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Racemic Cyclopentenone Precursor reduction Diastereoselective Reduction start->reduction rac_diol Racemic Cyclopentenol reduction->rac_diol resolution Enzymatic Kinetic Resolution rac_diol->resolution chiral_alcohol Chiral Cyclopentenol resolution->chiral_alcohol amination Pd-Catalyzed Asymmetric Allylic Amination chiral_alcohol->amination final_product Chiral Aminocyclopentenol Intermediate amination->final_product

Caption: A generalized experimental workflow for the synthesis of chiral aminocyclopentenol intermediates.

troubleshooting_guide cluster_amination Troubleshooting Amination cluster_resolution Troubleshooting Resolution cluster_reduction Troubleshooting Reduction start Low Yield or Purity in Final Product? check_amination Check Amination Step start->check_amination Poor Yield in Final Step? check_resolution Check Resolution Step start->check_resolution Low Enantiopurity? check_reduction Check Reduction Step start->check_reduction Incorrect Diastereomer? catalyst Catalyst Deactivated? check_amination->catalyst enzyme Enzyme Inactive? check_resolution->enzyme reagent Incorrect Reducing Agent? check_reduction->reagent ligand Ligand Inappropriate? catalyst->ligand No solution_amination Optimize Catalyst, Ligand, and Base catalyst->solution_amination Yes base Base Incompatible? ligand->base No ligand->solution_amination Yes base->solution_amination Yes solvent Solvent Suboptimal? enzyme->solvent No solution_resolution Screen Enzymes, Solvents, and Optimize Time enzyme->solution_resolution Yes time Incorrect Reaction Time? solvent->time No solvent->solution_resolution Yes time->solution_resolution Yes temp Temperature Too High? reagent->temp No solution_reduction Screen Reagents and Lower Temperature reagent->solution_reduction Yes temp->solution_reduction Yes

Caption: A troubleshooting decision tree for the synthesis of chiral aminocyclopentenol intermediates.

References

Technical Support Center: Managing Impurities in Abacavir Precursor Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing impurities in the production of Abacavir and its precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of Abacavir precursors?

Impurities in Abacavir synthesis can originate from several sources, including starting materials, intermediates, by-products of the reaction, degradation of the drug substance, and residual solvents. These can be broadly categorized as process-related impurities and degradation products.

Q2: How are impurities in Abacavir typically detected and quantified?

The most common analytical techniques for detecting and quantifying Abacavir impurities are chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for separation and quantification. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is employed for the identification and structural elucidation of impurities.

Q3: What are the common degradation pathways for Abacavir?

Forced degradation studies have shown that Abacavir is susceptible to degradation under acidic and oxidative conditions. It is generally stable under basic, neutral, thermal, and photolytic stress conditions. Acid hydrolysis can lead to the formation of specific degradation products, while oxidative stress can generate other unique impurities.

Q4: What should I do if I observe an out-of-specification (OOS) result for an impurity?

An OOS result requires a thorough investigation to determine the root cause. The investigation typically proceeds in phases, starting with a laboratory investigation to rule out analytical errors. If no laboratory error is identified, a full-scale investigation into the manufacturing process is initiated. This includes reviewing batch records, equipment logs, and raw material data.

Troubleshooting Guides

Chromatographic Issues

Issue 1: Peak Tailing for Abacavir or its Precursors in RP-HPLC

  • Question: My chromatogram for Abacavir shows significant peak tailing. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like Abacavir is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, minimizing these interactions.

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped HPLC column, which has fewer free silanol groups.

    • Solution 3: Check for Column Overload: Inject a diluted sample. If the peak shape improves, your original sample concentration was too high, leading to column overload.

Issue 2: Co-elution of Impurities with the Main Analyte Peak

  • Question: An impurity peak is co-eluting with my main Abacavir precursor peak. How can I improve the separation?

  • Answer: Co-elution occurs when compounds have similar retention times under the current chromatographic conditions.

    • Solution 1: Modify the Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage) can enhance the resolution between closely eluting peaks.

    • Solution 2: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivity can often resolve co-eluting peaks.

    • Solution 3: Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase chemistry, such as a C8 or phenyl-hexyl column, which can offer different selectivity compared to a C18 column.

Process-Related Impurity Issues

Issue 3: High Levels of a Known Process-Related Impurity

  • Question: The level of a known process-related impurity is consistently above the acceptance criteria in my crude product. What steps can I take to reduce it?

  • Answer: High levels of a process-related impurity often point to suboptimal reaction conditions or purification inefficiencies.

    • Solution 1: Re-evaluate Reaction Parameters: Investigate the impact of reaction temperature, time, and stoichiometry of reagents on the formation of the impurity. A design of experiments (DoE) approach can be beneficial here.

    • Solution 2: Optimize Crystallization/Purification: Modify the solvent system, cooling profile, or pH during crystallization to enhance the purging of the specific impurity.

    • Solution 3: Raw Material Quality: Ensure the purity of your starting materials and reagents, as impurities in these can carry through the synthesis.

Data Presentation

Table 1: Common Process-Related and Degradation Impurities of Abacavir

Impurity NameCAS NumberType
Abacavir EP Impurity A136470-79-6Process-Related
Abacavir EP Impurity B1443421-69-9Process-Related
Descyclopropyl abacavir124752-25-6Process-Related
trans-Abacavir783292-37-5Process-Related
Abacavir N-Oxide1443421-70-2Degradation
Abacavir Nitroso ImpurityN/ADegradation

Table 2: Typical Stress Conditions for Forced Degradation Studies of Abacavir

Stress ConditionReagent/ParametersDuration
Acid Hydrolysis1 N HCl42 hours at 25 ± 2°C
Base Hydrolysis1 N NaOH42 hours at 25 ± 2°C
Oxidative3% H₂O₂7 days at 25 ± 2°C
Thermal105°C10 days
Photolytic1.2 million lux hours (visible) and 200 W h/m² (UV)11 days

Experimental Protocols

Protocol 1: HPLC Method for Abacavir Impurity Profiling
  • Chromatographic System:

    • Column: Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.10% v/v o-phosphoric acid in water.

    • Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol.

    • Flow Rate: 0.40 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 2 µL.

  • Gradient Program:

    • Start with 8% Mobile Phase B.

    • Linear gradient to 40% Mobile Phase B over 5 minutes.

    • Hold at 40% Mobile Phase B for 1 minute.

    • Return to initial conditions.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the Abacavir precursor sample in a suitable solvent (e.g., methanol-water mixture) to obtain a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Preparation for Analysis
  • Bulk Drug Substance/Precursor:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Plasma Samples (for pharmacokinetic studies):

    • To 100 µL of plasma, add 50 µL of an internal standard solution.

    • Add 50 µL of 0.5N sodium hydroxide and vortex.

    • Add 2.5 mL of an extraction solvent (e.g., ethyl acetate-dichloromethane, 90:10 v/v) and mix.

    • Centrifuge to separate the layers.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

impurity_troubleshooting_workflow start OOS Result for an Impurity lab_investigation Phase 1: Laboratory Investigation - Check for analytical errors - Review calculations and instrument performance start->lab_investigation error_found Assignable Laboratory Error Found? lab_investigation->error_found invalidate_result Invalidate OOS Result - Document error - Retest if justified error_found->invalidate_result Yes no_error No Assignable Laboratory Error error_found->no_error No end Investigation Complete invalidate_result->end manufacturing_investigation Phase 2: Full Manufacturing Investigation - Review batch records, raw materials, and process parameters no_error->manufacturing_investigation root_cause_identified Root Cause in Manufacturing Identified? manufacturing_investigation->root_cause_identified capa Implement Corrective and Preventive Actions (CAPA) - Process optimization - Material specification changes root_cause_identified->capa Yes batch_disposition Batch Disposition - Reject, rework, or release based on investigation root_cause_identified->batch_disposition No capa->batch_disposition batch_disposition->end

Caption: Workflow for investigating out-of-specification (OOS) impurity results.

impurity_formation_pathways cluster_synthesis Synthesis Process cluster_degradation Degradation Pathways starting_materials Starting Materials (e.g., pyrimidine derivatives) intermediates Key Intermediates starting_materials->intermediates Reaction Steps abacavir_precursor Abacavir Precursor intermediates->abacavir_precursor Final Synthesis Step process_impurities Process-Related Impurities (e.g., isomers, by-products) intermediates->process_impurities Side Reactions acid_stress Acidic Conditions (e.g., HCl) abacavir_precursor->acid_stress oxidative_stress Oxidative Stress (e.g., H₂O₂) abacavir_precursor->oxidative_stress degradation_products Degradation Products (e.g., N-Oxides) acid_stress->degradation_products oxidative_stress->degradation_products

Validation & Comparative

Navigating the Chiral Landscape: A Comparative Guide to Purity Analysis of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical techniques for the chiral purity analysis of this important intermediate, offering a validated High-Performance Liquid Chromatography (HPLC) method with detailed experimental data and exploring alternative approaches, including Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

The spatial arrangement of atoms in a chiral molecule can significantly impact its pharmacological and toxicological properties. Consequently, regulatory bodies mandate stringent control over the stereoisomeric purity of drug substances. This necessitates the use of robust and reliable analytical methods to accurately quantify the desired enantiomer and detect any unwanted stereoisomers.

Method Comparison: A Quantitative Overview

The selection of an appropriate analytical technique for chiral purity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the available instrumentation. The following table summarizes the performance characteristics of a validated chiral HPLC method and provides an overview of potential alternative techniques for the analysis of this compound.

MethodTechniqueStationary PhaseMobile Phase/Carrier GasDerivatization Required?Resolution (Rs)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Method 1: Direct Chiral HPLC HPLCDaicel Crownpak CR(+)50mM Sodium Perchlorate (pH 2.0 with perchloric acid)No> 2.0[1]0.6 µg/mL[1]2.0 µg/mL[1]
Method 2: Indirect Chiral HPLC HPLCStandard Achiral (e.g., C18)Acetonitrile/Water Gradient with TFAYes (e.g., Marfey's Reagent)Analyte DependentAnalyte DependentAnalyte Dependent
Method 3: Chiral GC GC-MSChiral (e.g., Chirasil-L-Val)HeliumYes (e.g., Trifluoroacetylation)Analyte DependentMethod DependentMethod Dependent
Method 4: Chiral SFC SFC-MS/MSChiral (e.g., Polysaccharide-based)Supercritical CO2 with co-solvent (e.g., Methanol)NoAnalyte DependentMethod DependentMethod Dependent

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for direct and indirect chiral analysis, as well as a decision-making process for selecting a suitable method.

Direct Chiral Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject onto Chiral Column Sample->Inject Separate Enantiomeric Separation Inject->Separate Detect Detection (e.g., UV, MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Direct Chiral Analysis Workflow

Indirect Chiral Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dissolve Sample Derivatize Derivatize with Chiral Reagent Sample->Derivatize Inject Inject onto Achiral Column Derivatize->Inject Separate Diastereomer Separation Inject->Separate Detect Detection (e.g., UV, MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Indirect Chiral Analysis Workflow

Detailed Experimental Protocols

Method 1: Direct Chiral HPLC

This method provides excellent resolution for the direct separation of this compound and its enantiomer.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).[1]

  • Mobile Phase: 50mM Sodium Perchlorate, with the pH adjusted to 2.0 using perchloric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Indirect Chiral HPLC via Derivatization with Marfey's Reagent

This approach involves the derivatization of the amino alcohol with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

  • Derivatization Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent).

  • Derivatization Protocol:

    • Dissolve approximately 1 mg of this compound in 1 mL of 1M sodium bicarbonate solution.

    • Add a solution of Marfey's reagent (e.g., 10 mg/mL in acetone).

    • Heat the mixture at 40-50°C for 1-2 hours.

    • Cool the reaction mixture and neutralize with 1M hydrochloric acid.

    • Dilute the sample with the mobile phase before injection.

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

  • Detection: UV at 340 nm.

Method 3: Chiral Gas Chromatography (GC) with Derivatization

For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity. Derivatization is typically required to improve the volatility and chromatographic behavior of amino alcohols.

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

  • Derivatization Protocol:

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane).

    • Add trifluoroacetic anhydride and a catalyst (e.g., pyridine).

    • Heat the mixture to ensure complete derivatization.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC injection.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-L-Val).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of the diastereomers.

Method 4: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both GC and HPLC, offering fast and efficient chiral separations with reduced solvent consumption.

  • Instrumentation: Supercritical Fluid Chromatography system coupled with a UV detector or a Mass Spectrometer.

  • Column: A chiral stationary phase, often polysaccharide-based (e.g., cellulose or amylose derivatives).

  • Mobile Phase: Supercritical carbon dioxide as the main mobile phase, with a polar co-solvent such as methanol or ethanol.

  • Flow Rate: Typically in the range of 2-5 mL/min.

  • Back Pressure: Maintained to ensure the mobile phase remains in a supercritical state.

  • Detection: UV or MS.

Conclusion

The direct chiral HPLC method stands out as a validated and highly effective technique for the chiral purity analysis of this compound, offering excellent resolution without the need for derivatization.[1] However, the choice of the optimal analytical method will always be contingent on the specific requirements of the analysis and the resources available. For high-throughput screening, the speed of chiral SFC may be advantageous. In cases where direct chiral separation is challenging, indirect HPLC with derivatization using reagents like Marfey's reagent provides a reliable alternative. Chiral GC, following appropriate derivatization, can offer exceptional resolution for volatile analogs. This guide provides a solid foundation for researchers to select and implement the most suitable method for ensuring the enantiomeric integrity of this crucial pharmaceutical building block.

References

A Comparative Guide to the Synthetic Routes of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbocyclic nucleosides, in which the furanose ring of a traditional nucleoside is replaced by a carbocycle, represent a critical class of therapeutic agents with enhanced metabolic stability. Their synthesis, however, presents considerable challenges in controlling stereochemistry and achieving high efficiency. This guide provides an objective comparison of the primary synthetic strategies employed to construct these vital molecules, supported by experimental data and detailed methodologies for key reactions.

Key Synthetic Strategies at a Glance

The synthesis of carbocyclic nucleosides can be broadly categorized into three main approaches: linear synthesis, convergent synthesis, and biocatalytic methods. Each strategy offers distinct advantages and disadvantages in terms of flexibility, efficiency, and stereochemical control.

  • Linear Synthesis: This classical approach involves the sequential construction of the heterocyclic base onto a pre-formed, functionalized carbocyclic core. While straightforward in concept, linear syntheses are often lengthy and can be inefficient, particularly if late-stage reactions have low yields.[1]

  • Convergent Synthesis: In a convergent approach, the carbocyclic moiety and the nucleobase are synthesized separately and then coupled in a later step.[1] This strategy is generally more flexible and efficient, allowing for the rapid generation of a diverse range of analogues by coupling different carbocyclic cores with various nucleobases.[1]

  • Enantioselective Synthesis: Achieving the correct stereochemistry is paramount for biological activity. Enantioselective routes utilize chiral starting materials, chiral catalysts, or enzymatic resolutions to produce a single desired enantiomer. These methods are often integrated within both linear and convergent strategies.[2]

  • Biocatalytic Synthesis: Leveraging the high selectivity of enzymes, biocatalytic methods offer a green and efficient alternative for specific transformations in the synthesis of carbocyclic nucleosides.[3][4] These methods can provide excellent stereocontrol and reduce the need for protecting groups.[3][4]

Quantitative Comparison of Synthetic Routes

The following table summarizes quantitative data for representative synthetic routes to well-known carbocyclic nucleosides. The overall yield and step count are critical metrics for evaluating the practicality of a given synthesis for large-scale production.

Target NucleosideSynthetic StrategyKey ReactionsOverall Yield (%)Number of StepsReference(s)
(-)-Abacavir LinearRing-closing metathesis, AminationNot explicitly statedMultiple steps[5]
(-)-Abacavir Convergentπ-Allylpalladium mediated reactionNot explicitly statedNot explicitly stated[6]
(-)-Aristeromycin EnantioselectiveOrganocuprate conjugate additionNot explicitly stated9-10[7]
(-)-Neplanocin A EnantioselectiveOrganocuprate conjugate additionNot explicitly stated10[7]
Carbovir ConvergentPalladium(0)-catalyzed couplingNot explicitly statedNot explicitly stated[8]
Carbocyclic C-Nucleosides Asymmetric ConvergentSuzuki-Miyaura couplingVariesMulti-step[9]

Experimental Protocols for Key Reactions

Detailed and reproducible experimental protocols are essential for the successful synthesis of carbocyclic nucleosides. Below are methodologies for key reactions frequently employed in these synthetic routes.

Mitsunobu Reaction for Nucleobase Coupling

The Mitsunobu reaction is a versatile method for coupling a nucleobase to a carbocyclic alcohol with inversion of stereochemistry.[10][11]

General Procedure:

To a solution of the carbocyclic alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) is added the nucleobase (1.5 eq). The mixture is cooled to 0°C. Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise while maintaining the temperature at 0°C. The reaction is allowed to warm to room temperature and stirred for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate or dichloromethane, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[12]

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-Nucleosides

The Suzuki-Miyaura coupling is a powerful tool for the formation of the C-C bond between a carbocyclic core and a heterocyclic boronic acid, a key step in the synthesis of carbocyclic C-nucleosides.[9]

General Procedure for Enantioselective Suzuki-Miyaura Coupling:

In a reaction vial under an argon atmosphere, [Rh(COD)OH]₂ (2.5 mol%) and (S)-Segphos (6.0 mol%) are dissolved in THF and stirred at 60°C for 30 minutes. A solution of the heterocyclic boronic acid (2.0 eq) and the racemic bicyclic allyl chloride (1.0 eq) in a mixture of THF and water is then added via syringe. Finally, an aqueous solution of CsOH (1.0 eq) is added. The reaction mixture is stirred at 60°C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[9][13]

Biocatalytic Cascade for Nucleoside Synthesis

Biocatalytic cascades can efficiently produce nucleosides in a one-pot setup, minimizing purification steps and improving overall yield.[3]

General Concept for a Multi-Enzyme Cascade:

A typical cascade for nucleoside synthesis might involve a ribokinase to phosphorylate ribose, a phosphopentomutase to isomerize the phosphate group, and a nucleoside phosphorylase to couple the sugar phosphate with the nucleobase.[3] The specific enzymes, substrates, and reaction conditions (pH, temperature, cofactors) must be optimized for each target nucleoside. For instance, a process to produce Molnupiravir from ribose has been developed with an overall yield of 69%.[3]

Visualization of Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic routes to carbocyclic nucleosides.

G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A_start Functionalized Carbocycle A_step1 Stepwise Base Construction A_start->A_step1 A_end Carbocyclic Nucleoside A_step1->A_end B_start1 Carbocyclic Precursor B_coupling Coupling Reaction B_start1->B_coupling B_start2 Nucleobase B_start2->B_coupling B_end Carbocyclic Nucleoside B_coupling->B_end

Caption: Comparison of Linear and Convergent Synthetic Strategies.

G cluster_enantio Enantioselective Synthesis C_start Achiral/Racemic Starting Material C_chiral Chiral Catalyst / Reagent or Enzymatic Resolution C_start->C_chiral C_intermediate Enantiomerically Enriched Intermediate C_chiral->C_intermediate C_end Single Enantiomer Product C_intermediate->C_end

Caption: General Workflow for an Enantioselective Synthesis.

G cluster_bio Biocatalytic Cascade D_start Simple Precursors D_enzyme1 Enzyme 1 D_start->D_enzyme1 D_intermediate1 Intermediate 1 D_enzyme1->D_intermediate1 D_enzyme2 Enzyme 2 D_intermediate1->D_enzyme2 D_intermediate2 Intermediate 2 D_enzyme2->D_intermediate2 D_enzyme3 Enzyme 3 D_intermediate2->D_enzyme3 D_end Carbocyclic Nucleoside D_enzyme3->D_end

Caption: Schematic of a Multi-Step Biocatalytic Cascade Reaction.

References

A Comparative Guide: HPLC vs. SFC for Chiral Amine Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of chiral amines is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for these separations. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering distinct advantages in speed and sustainability. This guide provides an objective comparison of the two techniques, supported by experimental data, detailed protocols, and a visual workflow to aid in methodological decisions.

Executive Summary

Supercritical Fluid Chromatography (SFC) presents a compelling alternative to High-Performance Liquid Chromatography (HPLC) for the enantiomeric separation of chiral amines. SFC often delivers faster analysis times, reduced organic solvent consumption, and improved peak shapes.[1][2] While normal-phase HPLC may still provide superior resolution in some cases, SFC has demonstrated comparable or even better performance in terms of baseline separations for a range of primary amines.[3] The choice between HPLC and SFC will ultimately depend on the specific separation goals, throughput requirements, and available instrumentation.

Data Presentation: A Head-to-Head Comparison

A study evaluating the separation of 25 racemic primary amines on a cyclofructan-based chiral stationary phase (CSP) provides a direct comparison of SFC, normal-phase HPLC (NP-HPLC), and polar organic mode HPLC (PO-HPLC). The key findings are summarized below:

Performance MetricSFCNP-HPLCPO-HPLC
Baseline Separations (out of 25) 161713
Overall Enantioselectivity (Hits) 22Not explicitly statedNot explicitly stated
Analysis Time Comparable to PO-HPLCLongestShortest
Peak Symmetry BestGoodGood
Resolution GoodBestGood
Solvent Consumption Significantly LowerHighHigh

Data synthesized from a comparative study on a cyclofructan-based chiral stationary phase.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative protocols for both HPLC and SFC for the separation of chiral amines.

Chiral HPLC Experimental Protocol

This protocol outlines a general procedure for the enantiomeric separation of chiral amines using a polysaccharide-based chiral stationary phase.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[4]

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and a basic additive such as diethylamine (DEA).[4]

  • Sample Preparation: A racemic standard of the chiral amine dissolved in the mobile phase at a concentration of approximately 1 mg/mL.[4]

2. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the solvents in the desired ratio (e.g., 90:10 n-hexane:IPA) with a small percentage of basic additive (e.g., 0.1% DEA). Ensure thorough mixing and degassing of the mobile phase.[4]

  • Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]

  • Sample Injection: Inject the prepared sample onto the HPLC system.[4]

  • Data Acquisition: Record the chromatogram and determine the retention times for the two enantiomers.[4]

  • Analysis: Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is indicative of baseline separation.[4]

Chiral SFC Experimental Protocol

This protocol provides a general method for the chiral separation of amines using a polysaccharide-based CSP with a supercritical fluid chromatograph.

1. Materials and Instrumentation:

  • SFC System: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator, a column oven, an autosampler, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral column is often suitable (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase Components: Supercritical fluid grade carbon dioxide (CO2) and HPLC grade methanol as a co-solvent.[5] A basic additive like isopropylamine or a combination of an acid and a base (e.g., trifluoroacetic acid and triethylamine) is often necessary.[3][5]

  • Sample Preparation: Dissolve the racemic amine sample in the mobile phase co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Procedure:

  • System Setup: Prepare the modifier solution (e.g., methanol with the appropriate additive). Set up the SFC system with the desired parameters for flow rate, backpressure, and column temperature.

  • Column Equilibration: Equilibrate the column with the mobile phase until the system pressure and temperature are stable.

  • Sample Injection: Inject the filtered sample.

  • Data Acquisition: Record the chromatogram and determine the retention times and resolution of the enantiomers.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing HPLC and SFC for chiral amine separation.

G cluster_prep Sample & System Preparation cluster_hplc HPLC Method cluster_sfc SFC Method cluster_analysis Data Analysis & Comparison racemic_sample Racemic Amine Sample sample_prep Prepare Sample (1 mg/mL in solvent) racemic_sample->sample_prep hplc_system HPLC System Setup (Column, Mobile Phase) sample_prep->hplc_system sfc_system SFC System Setup (Column, CO2, Modifier) sample_prep->sfc_system hplc_equilibration Column Equilibration hplc_system->hplc_equilibration hplc_injection Inject Sample hplc_equilibration->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data analysis Analyze Data (Resolution, Time, Peak Shape) hplc_data->analysis sfc_equilibration Column Equilibration sfc_system->sfc_equilibration sfc_injection Inject Sample sfc_equilibration->sfc_injection sfc_data Data Acquisition sfc_injection->sfc_data sfc_data->analysis comparison Compare Performance analysis->comparison

References

A Comparative Guide to the Validation of Analytical Methods for Aminocyclopentenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate stereoselective analysis of aminocyclopentenol isomers is crucial. As chiral molecules, the different enantiomers and diastereomers of aminocyclopentenol can exhibit distinct pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the stereospecific analysis of such chiral drug candidates and their intermediates. This guide provides a comprehensive comparison of validated analytical methods for the separation and quantification of aminocyclopentenol isomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. Experimental protocols and supporting data are presented to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary challenge in the analysis of aminocyclopentenol isomers lies in their stereochemical similarity. Both HPLC and GC have proven to be powerful techniques for achieving the necessary separation, either through direct or indirect methods. The direct approach employs a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, while the indirect method involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of chiral compounds due to its high resolution and sensitivity.[1] Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are frequently the columns of choice for their broad applicability in separating amino alcohols.[1]

Table 1: Comparison of HPLC Methods for Aminocyclopentenol Isomer Analysis

ParameterMethod 1: Direct Chiral HPLC (Normal Phase)Method 2: Indirect Chiral HPLC (Reversed-Phase after Derivatization)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Separation of diastereomeric derivatives on a standard achiral column.
Stationary Phase Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)C18 reversed-phase column
Mobile Phase n-Hexane/Isopropanol/DiethylamineGradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid
Detection UV at 220 nmUV at 340 nm (due to derivatizing agent)
Illustrative Retention Times (min) Enantiomer 1: 10.5, Enantiomer 2: 12.8Diastereomer 1: 15.2, Diastereomer 2: 16.5
Illustrative Resolution (Rs) > 1.5> 2.0
Illustrative LOD ~0.1 µg/mL~0.05 µg/mL (signal enhancement from derivatization)
Illustrative LOQ ~0.3 µg/mL~0.15 µg/mL
Advantages - Direct analysis, no derivatization required.- Simpler sample preparation.- Higher sensitivity and resolution often achievable.- Utilizes common and less expensive achiral columns.
Disadvantages - CSPs can be expensive.- Method development can be more complex.- Derivatization adds complexity and potential for side reactions.- May require removal of excess derivatizing reagent.

Note: The data in this table is illustrative and based on typical performance for the separation of amino alcohol enantiomers. Actual values will depend on the specific aminocyclopentenol isomers and the optimized experimental conditions.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile chiral compounds. For aminocyclopentenol isomers, derivatization is typically required to increase their volatility and thermal stability.

Table 2: Comparison of GC Methods for Aminocyclopentenol Isomer Analysis

ParameterMethod 3: Chiral GC-MS (after Derivatization)
Principle Separation of derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.
Derivatization Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).
Stationary Phase Chiral capillary column (e.g., cyclodextrin-based).
Carrier Gas Helium
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Illustrative Retention Times (min) Enantiomer 1: 18.2, Enantiomer 2: 18.9
Illustrative Resolution (Rs) > 2.0
Illustrative LOD < 0.01 µg/mL
Illustrative LOQ < 0.03 µg/mL
Advantages - High sensitivity and selectivity, especially with MS detection.- Provides structural information from mass spectra.
Disadvantages - Requires derivatization.- Limited to thermally stable and volatile compounds.

Note: The data in this table is illustrative and based on typical performance for the separation of derivatized amino alcohol enantiomers. Actual values will depend on the specific aminocyclopentenol isomers and the optimized experimental conditions.

Experimental Protocols

Method 1: Direct Chiral HPLC Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the aminocyclopentenol isomer mixture in the mobile phase to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Indirect Chiral HPLC Method (with Marfey's Reagent)

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Derivatization Protocol:

  • To 100 µL of a 1 mg/mL solution of the aminocyclopentenol isomer mixture in acetone, add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Add 20 µL of 1 M sodium bicarbonate.

  • Vortex the mixture and incubate at 40 °C for 1 hour.

  • Cool to room temperature and neutralize with 20 µL of 1 M hydrochloric acid.

  • Dilute with the mobile phase to the desired concentration for injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 340 nm.

  • Injection Volume: 10 µL.

Method 3: Chiral GC-MS Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.

Derivatization Protocol (Silylation):

  • Evaporate a solution containing approximately 1 mg of the aminocyclopentenol isomer mixture to dryness under a stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized aminocyclopentenol.

Mandatory Visualizations

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation & Implementation define_requirements Define Analytical Requirements (Specificity, Sensitivity, etc.) lit_search Literature Search & Method Scouting define_requirements->lit_search initial_params Select Initial Conditions (Column, Mobile Phase/Carrier Gas, etc.) lit_search->initial_params optimization Optimize Method Parameters (Gradient, Temperature, etc.) initial_params->optimization protocol Write Validation Protocol optimization->protocol specificity Specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness report Generate Validation Report robustness->report protocol->specificity sop Implement as Standard Operating Procedure (SOP) report->sop

Caption: Workflow for Analytical Method Validation.

hplc_gc_comparison cluster_hplc HPLC Approach cluster_gc GC Approach start Aminocyclopentenol Isomer Sample direct_hplc Direct Analysis (Chiral Column) start->direct_hplc indirect_hplc Indirect Analysis (Derivatization + Achiral Column) start->indirect_hplc derivatization_gc Derivatization (e.g., Silylation) start->derivatization_gc hplc_analysis HPLC Separation & UV Detection direct_hplc->hplc_analysis indirect_hplc->hplc_analysis gc_analysis GC Separation & MS Detection derivatization_gc->gc_analysis

Caption: Comparison of HPLC and GC Analytical Approaches.

References

Unraveling the Impact of Chirality: A Comparative Analysis of Nucleoside Analogue Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemical nuances of nucleoside analogues reveals that the chirality of the amine precursors is a critical determinant of their therapeutic potential. This guide provides a comprehensive comparison of the biological activities of nucleoside analogues derived from different chiral amines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The therapeutic efficacy of nucleoside analogues, a cornerstone of antiviral and anticancer treatments, is profoundly influenced by their three-dimensional structure. The use of chiral amines in their synthesis introduces specific stereochemistries that dictate how these molecules interact with their biological targets. Notably, the distinction between L- and D-enantiomers, arising from the chirality of the sugar moiety, often results in dramatically different biological activities and toxicity profiles.

L- vs. D-Nucleoside Analogues: A Tale of Two Enantiomers

A significant body of research has focused on comparing the activity of L-nucleoside analogues (possessing an "unnatural" stereochemistry) with their naturally occurring D-counterparts. This comparison has yielded crucial insights into the structure-activity relationships (SAR) of these compounds.

Antiviral Activity: A Stereoselective Advantage

In the realm of antiviral therapy, particularly against HIV and Hepatitis B Virus (HBV), L-nucleoside analogues have demonstrated a remarkable therapeutic advantage. For instance, β-L-2',3'-dideoxycytidine (β-L-ddC) and its 5-fluoro derivative exhibit potent anti-HIV-1 activity, comparable to the D-enantiomer (β-D-ddC), but with significantly greater efficacy against HBV.[1][2] This stereospecificity is a key factor in their mechanism of action, which involves the inhibition of viral polymerases like reverse transcriptase.[3]

Table 1: Comparative Antiviral Activity of L- and D-Dideoxycytidine Analogues [1][2]

CompoundTarget VirusEC50 (µM)
β-D-ddCHIV-10.01 - 0.1
β-L-ddCHIV-10.02 - 0.2
β-D-ddCHBV> 10
β-L-ddCHBV0.1 - 1.0

EC50 (50% effective concentration) values represent the concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency.

Cytotoxicity: The Benefit of Unnatural Stereochemistry

A critical aspect of drug development is minimizing off-target toxicity. L-nucleoside analogues often display a more favorable safety profile compared to their D-enantiomers.[4] This is attributed to the fact that host cell DNA polymerases have a lower affinity for L-nucleosides, leading to reduced incorporation into the host genome and consequently, lower cytotoxicity.[4] For example, β-L-ddC analogues show decreased toxicity to human bone marrow progenitor cells and various cell lines compared to β-D-ddC.[1][2]

Table 2: Comparative Cytotoxicity of L- and D-Dideoxycytidine Analogues [1][2]

CompoundCell LineIC50 (µM)
β-D-ddCCEM (T-cell)0.1 - 1.0
β-L-ddCCEM (T-cell)5 - 20
β-D-ddCVero (Kidney)10 - 50
β-L-ddCVero (Kidney)> 100

IC50 (50% inhibitory concentration) values represent the concentration of the drug that causes 50% cell death. Higher values indicate lower cytotoxicity.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Add serial dilutions of the nucleoside analogues to the wells and incubate for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Nucleoside Analogues seed_cells->treat_cells 24h Incubation add_mtt Add MTT Reagent treat_cells->add_mtt 48-72h Incubation incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan (DMSO) incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow seed_cells Seed Host Cells treat_cells Treat with Nucleoside Analogues seed_cells->treat_cells Form Monolayer infect_cells Infect with Virus treat_cells->infect_cells overlay Add Semi-Solid Overlay infect_cells->overlay 1h Adsorption incubate Incubate (2-3 days) overlay->incubate stain Fix and Stain Plaques incubate->stain count_plaques Count Plaques stain->count_plaques analyze_data Calculate EC50 count_plaques->analyze_data HIV_RT_Inhibition_Assay cluster_pathway HIV Reverse Transcriptase Inhibition Pathway RT HIV Reverse Transcriptase DNA_Synthesis DNA Synthesis RT->DNA_Synthesis Polymerization Template RNA Template/DNA Primer Template->RT dNTPs Natural dNTPs dNTPs->RT Analogue Nucleoside Analogue Triphosphate Analogue->RT Inhibition Chain Termination/ Inhibition Analogue->Inhibition Incorporation Inhibition->DNA_Synthesis Blocks Elongation Apoptosis_Signaling_Pathway cluster_pathway Nucleoside Analogue-Induced Apoptosis NA Nucleoside Analogue DNA_Incorp Incorporation into DNA NA->DNA_Incorp DDR DNA Damage Response DNA_Incorp->DDR p53 p53 Activation DDR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Spectroscopic Guide to Differentiating (1S,4R) and (1R,4S) Isomers of Aminocyclopentenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol. These compounds are crucial intermediates in the synthesis of antiviral drugs such as Abacavir. Differentiating between these diastereomers is critical for ensuring the stereochemical purity of the final active pharmaceutical ingredient. While direct, side-by-side experimental data in publicly accessible literature is limited, this guide outlines the expected spectroscopic differences based on fundamental principles and provides the necessary experimental protocols for such a comparison.

Workflow for Spectroscopic Isomer Comparison

The logical flow for comparing the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol involves a series of spectroscopic analyses designed to elucidate their structural and stereochemical differences. The following diagram illustrates a typical workflow.

G Workflow for Spectroscopic Comparison of Aminocyclopentenylmethanol Isomers cluster_synthesis Isomer Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of (1S,4R) and (1R,4S) Isomers Purification Chiral HPLC Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Fingerprint Regions IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Conclusion Structural Elucidation & Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: A flowchart outlining the synthesis, purification, spectroscopic analysis, and data comparison for differentiating the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from various spectroscopic techniques. As these compounds are diastereomers, their spectroscopic properties, particularly their NMR spectra, are expected to be distinct.

Table 1: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsExpected Chemical Shift (δ) for (1S,4R) Isomer (ppm)Expected Chemical Shift (δ) for (1R,4S) Isomer (ppm)Expected Multiplicity & Coupling Constants (J in Hz)
Olefinic (C=C-H) ~5.8-6.0~5.8-6.0m
CH-OH ~4.5~4.6m
CH-NH₂ ~3.8~3.9m
CH₂-OH ~3.5-3.7~3.5-3.7m
Cyclopentenyl CH₂ ~2.0-2.5~2.1-2.6m
NH₂ broad sbroad sbroad s
OH broad sbroad sbroad s

Note: The chemical shifts are hypothetical but represent plausible values. The key differentiator will be the precise chemical shifts and coupling constants due to the different spatial arrangements of the protons.

Table 2: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonExpected Chemical Shift (δ) for (1S,4R) Isomer (ppm)Expected Chemical Shift (δ) for (1R,4S) Isomer (ppm)
Olefinic (C=C) ~130-135~130-135
CH-OH ~75~76
CH-NH₂ ~55~56
CH₂-OH ~65~65
Cyclopentenyl CH₂ ~30-35~31-36

Note: Similar to ¹H NMR, the exact chemical shifts for the diastereomers are expected to differ.

Table 3: Expected IR and MS Data

Technique(1S,4R) Isomer(1R,4S) Isomer
IR Spectroscopy (cm⁻¹) ~3400-3200 (O-H, N-H stretch), ~3100-3000 (C=C-H stretch), ~1650 (C=C stretch), ~1100 (C-O stretch). Fingerprint region will have unique bands.~3400-3200 (O-H, N-H stretch), ~3100-3000 (C=C-H stretch), ~1650 (C=C stretch), ~1100 (C-O stretch). Fingerprint region will have unique bands.
Mass Spectrometry (m/z) Expected [M+H]⁺: 128.0917. Fragmentation pattern will be characteristic.Expected [M+H]⁺: 128.0917. Fragmentation pattern may show minor differences in relative intensities of fragment ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC) : To aid in peak assignment, acquire two-dimensional spectra such as Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups present. For diastereomers, the spectra are expected to be very similar in the functional group region but may show discernible differences in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

  • Instrumentation : Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

  • Data Acquisition : Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion. Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain a characteristic fragmentation pattern.

  • Data Analysis : Compare the accurate mass to the calculated theoretical mass. While the molecular weight of the diastereomers is identical, subtle differences in the relative abundance of fragment ions in the MS/MS spectra may be observed.

By following this comprehensive spectroscopic comparison guide, researchers can effectively differentiate between the (1S,4R) and (1R,4S) isomers of aminocyclopentenylmethanol, ensuring the stereochemical integrity of their synthetic intermediates and final products.

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Aminocyclopentenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Chiral Stationary Phase Performance in the Separation of Aminocyclopentenol Enantiomers.

The enantioselective separation of aminocyclopentenol and its derivatives is a critical analytical challenge in pharmaceutical development. The stereochemistry of these compounds can significantly influence their pharmacological and toxicological profiles, making robust enantiomeric separation methods essential for quality control and regulatory compliance. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the separation of aminocyclopentenol enantiomers, supported by experimental data to aid in the selection of an appropriate analytical strategy.

Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. While specific comparative studies on aminocyclopentenol are limited, data from closely related structures, such as aminocyclopentenol derivatives and other cyclic amino alcohols, provide a strong foundation for method development. Polysaccharide-based and crown ether-based CSPs have demonstrated effectiveness in resolving such compounds.

Below is a summary of quantitative data for the separation of aminocyclopentenol derivatives on different CSPs.

Chiral Stationary Phase (CSP)ColumnMobile PhaseResolution (Rs)Analytes SeparatedReference
Crown Ether-Based Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm)50mM Sodium Perchlorate, pH 2.0 with perchloric acid> 2.0(1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and (1S,4R)-4-Aminocyclopent-2-en-1-yl Methanol HCl[1]
Polysaccharide-Based (Amylose) Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)Baseline separation (Rs > 1.5) is often achievable for similar amino alcohols.General approach for cyclic amino alcohols.[2][2][3]
Polysaccharide-Based (Cellulose) Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)Baseline separation (Rs > 1.5) is often achievable for similar amino alcohols.General approach for cyclic amino alcohols.[2][2][3]
Macrocyclic Glycopeptide Astec CHIROBIOTIC T (Teicoplanin)Methanol/Acetic Acid/TriethylamineEffective for underivatized amino acids and polar compounds; a potential screening candidate.General approach for polar chiral compounds.[2][2]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental for successful chiral separations. The following protocols provide a starting point for the separation of aminocyclopentenol enantiomers.

Method 1: Crown Ether-Based CSP for Aminocyclopentenol Derivative

This method was developed for the specific separation of (1R, 4S)-4-Aminocyclopent-2-en-1-yl Methanol HCl and its (1S,4R) enantiomer[1].

  • Instrumentation: Standard High-Performance Liquid Chromatography (HPLC) system.

  • Column: Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm).

  • Mobile Phase: Prepare a 50mM solution of sodium perchlorate in water and adjust the pH to 2.0 with perchloric acid.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Temperature: Ambient.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the aminocyclopentenol sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: General Protocol for Polysaccharide-Based CSPs

This protocol is a general starting point for method development on widely applicable polysaccharide-based columns for the separation of amino alcohols[2][3].

  • Instrumentation: Standard HPLC system.

  • Columns:

    • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

    • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A typical starting mobile phase is Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution. Diethylamine is added to improve peak shape for basic analytes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at a suitable wavelength (e.g., 210-230 nm).

  • Sample Preparation: Dissolve the aminocyclopentenol sample in the mobile phase or a mixture of hexane and isopropanol.

Experimental Workflow for Chiral Method Development

Developing a robust chiral separation method is often an empirical process that requires systematic screening of columns and mobile phases.[4] The following diagram illustrates a typical workflow for developing a chiral HPLC method.

Chiral_Method_Development start Define Analytical Goal (e.g., enantiomeric purity) compound_info Gather Information on Analyte (pKa, solubility, structure) start->compound_info csp_selection Select Initial CSPs (Polysaccharide, Crown Ether, etc.) compound_info->csp_selection mode_selection Select Elution Mode (Normal Phase, Reversed Phase, Polar Organic) csp_selection->mode_selection screening Perform Initial Screening (Isocratic, simple mobile phases) mode_selection->screening evaluation Evaluate Results (Resolution, peak shape, retention) screening->evaluation evaluation->csp_selection No Separation, try different CSP optimization Optimize Separation (Mobile phase composition, temperature, flow rate) evaluation->optimization Partial or No Separation validation Validate Method (ICH Guidelines) evaluation->validation Adequate Separation (Rs > 1.5) optimization->evaluation end Final Analytical Method validation->end

Caption: A logical workflow for chiral HPLC method development.

References

A Comparative Guide to Catalysts for Asymmetric Amination of Cyclopentenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective introduction of an amino group into the cyclopentene scaffold is a critical transformation in the synthesis of a wide range of biologically active molecules, including antiviral agents and other pharmaceuticals. The development of efficient and highly stereoselective catalysts for this reaction is therefore of significant interest. This guide provides a comparative overview of prominent catalytic systems for the asymmetric amination of cyclopentenes and related alkenes, with a focus on performance metrics and experimental methodologies.

While direct head-to-head comparative studies on a single cyclopentene substrate are limited in the published literature, this guide synthesizes available data from studies on analogous transformations to provide a valuable comparative perspective for researchers. The data presented is drawn from reactions on similar substrates, such as other cycloalkenes or acyclic alkenes, to highlight the potential of each catalytic system.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts for asymmetric amination is primarily evaluated based on chemical yield, enantiomeric excess (ee%), and diastereoselectivity (d.r.). The following tables summarize the performance of selected transition metal and organocatalytic systems in reactions analogous to the asymmetric amination of cyclopentenes.

Transition Metal-Catalyzed Hydroamination

Transition metal catalysts, particularly those based on late and early transition metals, are powerful tools for the direct addition of N-H bonds across a double bond (hydroamination).

Catalyst SystemSubstrate TypeAmine SourceYield (%)ee (%)d.r.Reference
Rhodium-based
[Rh(COD)2]BF4 / Chiral Phosphine LigandAminoalkene (intramolecular)Internal Amineup to 95up to 91-[1]
Copper-based
CuCl / (R,R)-Ph-BPEOxabicyclic alkeneO-benzoylhydroxylamine8995>20:1
Zirconium-based
Chiral Zirconium ComplexAminoalkene (intramolecular)Primary Amineup to 99up to 94-[2][3]
Lanthanide-based
Chiral Lanthanide ComplexAminoalkene (intramolecular)Primary Amineup to 99up to 99-[4]
Organocatalytic Michael Addition

Organocatalysis offers a metal-free alternative, often proceeding through a Michael addition of an amine to an activated cyclopentenone system.

Catalyst SystemSubstrate TypeAmine SourceYield (%)ee (%)d.r.Reference
Chiral Brønsted Acid
H8-TRIPCyclopentene-1,3-dioneHydrazoneup to 98up to 96>20:1[5]
Chiral Amine
Cinchona-based Primary AmineEnone Carbamate (intramolecular)Carbamate75-95up to 99-[6]
(R,R)-DPEN-thioureaCycloketoneNitroalkene (N-source)88-9976-999:1[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for a metal-catalyzed hydroamination and an organocatalytic Michael addition.

General Protocol for Rhodium-Catalyzed Intramolecular Asymmetric Hydroamination

This protocol is adapted from studies on the intramolecular hydroamination of aminoalkenes.[1]

Materials:

  • [Rh(COD)2]BF4 (5 mol%)

  • Chiral phosphine ligand (e.g., a BINAP derivative) (6 mol%)

  • Aminoalkene substrate (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

Procedure:

  • In a glovebox, a reaction vessel is charged with [Rh(COD)2]BF4 and the chiral phosphine ligand.

  • Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.

  • The aminoalkene substrate is added to the catalyst solution.

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 70-100 °C).

  • The reaction progress is monitored by an appropriate technique (e.g., GC, TLC, NMR).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield, enantiomeric excess (chiral HPLC or GC), and diastereomeric ratio (NMR) of the product are determined.

General Protocol for Organocatalytic Asymmetric Michael Addition of Amines to Cyclopentenones

This protocol is a general representation of an organocatalytic aza-Michael addition.[6]

Materials:

  • Chiral organocatalyst (e.g., a cinchona alkaloid derivative) (10-20 mol%)

  • Cyclopentenone substrate (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Anhydrous solvent (e.g., CH2Cl2, toluene)

  • Acid co-catalyst (e.g., trifluoroacetic acid), if required

Procedure:

  • To a reaction vessel are added the cyclopentenone substrate, the chiral organocatalyst, and the anhydrous solvent.

  • The mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • The amine nucleophile is added to the mixture (in some cases, an acid co-catalyst is also added).

  • The reaction is stirred until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is quenched (e.g., with saturated aqueous NaHCO3) and the aqueous layer is extracted with an organic solvent (e.g., CH2Cl2).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The yield and stereoselectivity (ee% and d.r.) of the product are determined.

Visualizations

Experimental Workflow for Catalytic Asymmetric Amination

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst_prep Catalyst Precursor & Ligand solvent_add Add Anhydrous Solvent catalyst_prep->solvent_add catalyst_form Stir for Pre-formation solvent_add->catalyst_form substrate_add Add Substrate & Amine catalyst_form->substrate_add reaction_run Heat / Stir substrate_add->reaction_run monitoring Monitor Progress (TLC/GC) reaction_run->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Determine Yield & Stereoselectivity purification->analysis

Caption: A generalized experimental workflow for a catalytic asymmetric amination reaction.

Conceptual Comparison of Catalytic Pathways

catalytic_pathways cluster_metal Transition Metal Catalysis cluster_organo Organocatalysis metal_start Cyclopentene + Amine metal_catalyst Chiral Metal Catalyst (e.g., Rh, Cu, Zr) metal_start->metal_catalyst metal_intermediate Metal-Amide Complex metal_catalyst->metal_intermediate Coordination metal_product Chiral Aminocyclopentane metal_intermediate->metal_product Hydroamination organo_start Cyclopentenone + Amine organo_catalyst Chiral Organocatalyst (e.g., Chiral Acid/Base) organo_start->organo_catalyst organo_intermediate Activated Intermediate (Iminium/Enamine) organo_catalyst->organo_intermediate Activation organo_product Chiral Aminocyclopentanone organo_intermediate->organo_product Michael Addition

Caption: Conceptual pathways for transition metal-catalyzed hydroamination versus organocatalytic Michael addition.

References

Safety Operating Guide

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

The following provides a comprehensive guide for the safe and compliant disposal of this compound (CAS No. 168960-19-8). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is intended for research and development purposes only.[1][2]

Hazard and Disposal Information Summary

Proper handling and disposal are dictated by the inherent hazards of the substance. Key safety and hazard data are summarized below.

IdentifierValueSource
CAS Number 168960-19-8[1][3][4][5]
Molecular Formula C₆H₁₁NO·HCl[1][4]
Appearance White to yellow solid[5]
GHS Hazard Statements H317: May cause an allergic skin reaction.H412: Harmful to aquatic life with long lasting effects.[1][3][4][5]
GHS Precautionary Disposal Statement P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations...[1][3][4]

Disposal Protocol

This protocol provides step-by-step guidance for the disposal of this compound and associated waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.

Personal Protective Equipment (PPE) and Immediate Safety
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[1][3]

  • Required PPE (Precautionary Statement P280):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard laboratory coat is required.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a certified respirator.

Waste Segregation and Collection
  • Step 1: Unused or Expired Chemical

    • Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.

    • Designate it as "Hazardous Chemical Waste."

    • The label should include the full chemical name: "this compound" and the CAS number "168960-19-8."

  • Step 2: Contaminated Labware and Materials

    • Non-sharps: Collect items such as contaminated gloves, weigh boats, and bench paper in a dedicated, sealed plastic bag or a labeled, leak-proof container.

    • Sharps: Any contaminated needles, scalpels, or broken glassware must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

    • Empty Containers: The original container should be treated as hazardous waste unless fully decontaminated. Do not rinse the container into the sink. Dispose of the empty, sealed container along with other solid waste.

Decontamination of Work Surfaces
  • Wipe down all surfaces where the chemical was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • The cleaning materials (e.g., paper towels) must be collected and disposed of as contaminated solid waste as described in Step 2.

Storage and Final Disposal
  • Interim Storage: Store all waste containers in a designated, secure satellite accumulation area away from incompatible materials. The storage area should be clearly marked.

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for the chemical. Disposal must be conducted at an approved treatment and disposal facility.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

G cluster_waste_type Categorize Waste Type cluster_containment Select Appropriate Waste Container start Identify Waste Containing ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol HCl pure_chem Unused/Expired Chemical start->pure_chem contaminated_solid Contaminated Solids (PPE, weigh boats, etc.) start->contaminated_solid contaminated_sharp Contaminated Sharps (needles, glass) start->contaminated_sharp original_container Original or Labeled Hazardous Waste Container pure_chem->original_container Place in bagged_container Sealed, Labeled Bag or Leak-Proof Container contaminated_solid->bagged_container Place in sharps_container Puncture-Resistant Sharps Container contaminated_sharp->sharps_container Place in label_waste Label Container Clearly: - Full Chemical Name - CAS: 168960-19-8 - Hazard Symbols (Skin Sensitizer, Aquatic Hazard) original_container->label_waste bagged_container->label_waste sharps_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup and Professional Disposal store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for the subject chemical.

References

Personal protective equipment for handling ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride (CAS No. 168960-19-8). Adherence to these procedures is essential for ensuring the safety of researchers and the protection of the laboratory environment. This compound is classified as a skin sensitizer and is harmful to aquatic life, necessitating careful handling and disposal.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications & Use
Hand Protection GlovesType: Nitrile gloves are suitable for incidental contact. For prolonged or direct contact, consider thicker, chemical-resistant gloves. Practice: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves.
Eye & Face Protection Chemical Splash GogglesType: Indirectly vented chemical splash goggles are mandatory to protect against splashes. Practice: In procedures with a high risk of splashing, a face shield should be worn in addition to goggles.
Body Protection Protective ClothingType: A standard laboratory coat is required. For procedures with a risk of splashing, a chemical-resistant apron or over-sleeves should be worn. Practice: Lab coats should be kept buttoned. Remove protective clothing before leaving the laboratory.
Respiratory Protection Not generally requiredPractice: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan: Safe Handling Protocol

Follow this step-by-step protocol to ensure the safe handling of this compound in the laboratory.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a properly functioning chemical fume hood.

  • Designated Area: If possible, designate a specific area within the fume hood for handling this sensitizing agent to prevent cross-contamination.

  • Spill Kit: Ensure a chemical spill kit is readily accessible.

2. Weighing the Compound:

  • Tare a closed container: Tare a sealable container (e.g., a vial with a cap) on a balance located on the benchtop.

  • Transfer in fume hood: Move the tared container to the fume hood. Open the stock container of this compound only within the fume hood.

  • Weighing: Carefully transfer the desired amount of the chemical into the tared container.

  • Seal and re-weigh: Securely close the container with the weighed compound and return it to the benchtop balance to confirm the weight.

  • Adjustments: If any adjustments to the weight are necessary, they must be performed inside the fume hood.

3. Solution Preparation and Use:

  • Dissolving: Add the solvent to the sealed container with the weighed compound within the fume hood.

  • Reactions: Conduct all subsequent experimental steps involving this compound within the fume hood.

4. Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent after each use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

1. Chemical Waste:

  • Waste Container: Collect all waste solutions and residual solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Sensitizer," "Harmful to Aquatic Life").

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.

2. Contaminated PPE and Materials:

  • Collection: Place all disposable PPE, including gloves, and any contaminated materials such as weighing paper, pipette tips, and absorbent pads, into a designated, sealed plastic bag or a labeled container for solid hazardous waste.

  • Disposal: This container should also be labeled as "Hazardous Waste" with the name of the chemical contaminant.

3. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by the Environmental Health & Safety department or a licensed waste disposal contractor.

Emergency Procedures

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. Seek immediate medical attention if skin irritation or a rash develops.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Chemical Spill:

  • Small Spill: If you are trained and have the appropriate spill kit, you can clean up a small spill. Ensure you are wearing the correct PPE. Use an absorbent material to contain and collect the spill. Place all cleanup materials in a sealed container and label it as hazardous waste.

  • Large Spill: Evacuate the immediate area and alert others. Contact your institution's emergency response team or EHS for assistance with the cleanup.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_fume_hood Work in Fume Hood weigh Weigh Compound prep_fume_hood->weigh Start Handling prep_ppe Don Appropriate PPE prep_ppe->prep_fume_hood Enter Lab dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment dispose_chem Dispose of Chemical Waste experiment->dispose_chem End Experiment dispose_ppe Dispose of Contaminated PPE experiment->dispose_ppe decontaminate Decontaminate Work Area dispose_chem->decontaminate dispose_ppe->decontaminate wash_hands Wash Hands decontaminate->wash_hands Final Step

Caption: Workflow for the safe handling of this compound.

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